(-)-Sesamin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-NSMLZSOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CO[C@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13079-95-3 | |
| Record name | Sesamin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013079953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SESAMIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VCT11F572 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Sesamin: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sesamin is a prominent lignan (B3055560) found in sesame seeds (Sesamum indicum) and sesame oil.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and lipid-lowering effects.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectral properties, and key biological activities of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Identification
This compound is a symmetrical lignan that belongs to the furofuran class.[5][6] Its structure consists of two 1,3-benzodioxole (B145889) units linked by a central tetrahydrofuro[3,4-c]furan ring system.[6] The stereochemistry of the naturally occurring this compound is [1S-(1α,3aα,4α,6aα)].[7]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 5-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | [8] |
| Systematic IUPAC Name | (7α,7′α,8α,8′α)-3,4:3′,4′-Bis[methylenebis(oxy)]-7,9′:7′,9-diepoxylignane | [9] |
| CAS Number | 13079-95-3 | [8] |
| Molecular Formula | C₂₀H₁₈O₆ | [8][10] |
| Molecular Weight | 354.35 g/mol | [11] |
| Canonical SMILES | C1[C@H]2--INVALID-LINK----INVALID-LINK--C5=CC6=C(C=C5)OCO6 | [12] |
| InChIKey | PEYUIKBAABKQKQ-NSMLZSOPSA-N | [8] |
Physicochemical and Spectral Properties
This compound is a white crystalline solid.[12] Its physicochemical and spectral properties are summarized in the tables below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystalline powder | [12] |
| Melting Point | 121.0 to 125.0 °C | [4] |
| Boiling Point | 504.4 ± 50.0 °C (Predicted) | [4][13] |
| Solubility | Soluble in: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Methanol (B129727).[7][14] Sparingly soluble in: Aqueous buffers.[7] Insoluble in: Water.[15][16] | |
| Storage Temperature | -20°C | [7][12] |
| Stability | ≥ 4 years at -20°C | [7] |
Table 3: Spectral Data for this compound
| Spectral Data | Wavelength/Shift | Reference |
| UV/Vis (λmax) | 235, 286 nm | [7] |
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.[1][3]
Antioxidant Activity
This compound demonstrates antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.[17] This activity is crucial in protecting cells from oxidative damage, which is implicated in various chronic diseases.[3]
Anti-inflammatory Effects
Sesamin (B1680957) exerts potent anti-inflammatory effects by modulating key signaling pathways.[1][18] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines like TNF-α, IL-1β, and IL-6.[18] The primary mechanisms involve the downregulation of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 signaling pathway.[18][19][20]
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective effects in various experimental models of neurological disorders.[3][17] It can cross the blood-brain barrier and exert its protective actions by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.[3][20] Studies have shown that sesamin can attenuate neuronal damage in cerebral ischemia and mitigate the neurotoxicity induced by agents like lipopolysaccharide (LPS).[17][21]
Caption: Neuroprotective mechanisms of this compound.
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common method to evaluate the free radical scavenging activity of a compound.[22]
Methodology:
-
Preparation of DPPH Solution: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) is prepared in methanol (e.g., 1 x 10⁻³ M) and stored at -20°C.[22] A working solution (e.g., 6 x 10⁻⁵ M) is prepared by diluting the stock solution with methanol.[22]
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare various concentrations.
-
Reaction: A small volume of the this compound solution (e.g., 0.1 mL) is mixed with a larger volume of the DPPH working solution (e.g., 3.9 mL).[22]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[22]
-
Measurement: The absorbance of the solution is measured at 515 nm using a UV-Vis spectrophotometer.[22]
-
Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] * 100.[23]
Caption: Experimental workflow for the DPPH assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[24]
Methodology:
-
Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and cultured overnight.[24]
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration.
-
Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response and NO production.[24]
-
Nitrite (B80452) Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[24]
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Conclusion
This compound is a multifaceted lignan with a well-defined chemical structure and a broad spectrum of biological activities. Its antioxidant, anti-inflammatory, and neuroprotective properties, mediated through the modulation of key signaling pathways, make it a promising candidate for further research and development in the fields of functional foods, nutraceuticals, and pharmaceuticals. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and harness the therapeutic potential of this remarkable natural compound.
References
- 1. Immunomodulatory and anti-inflammatory effects of sesamin: mechanisms of action and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin [agris.fao.org]
- 4. Sesamin CAS#: 607-80-7 [m.chemicalbook.com]
- 5. Showing Compound (+)-Sesamin (FDB012573) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Sesamin, (-)- | C20H18O6 | CID 382073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sesamin - Wikipedia [en.wikipedia.org]
- 10. Sesamin | C20H18O6 | CID 72307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sesamin | 607-80-7 [chemicalbook.com]
- 12. biorlab.com [biorlab.com]
- 13. Sesamin | CAS#:607-80-7 | Chemsrc [chemsrc.com]
- 14. Sesamin - Lifeasible [lifeasible.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review [mdpi.com]
- 19. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Effects of sesame seed extract as a natural antioxidant on the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.ekb.eg [journals.ekb.eg]
- 24. nant.mohw.gov.tw [nant.mohw.gov.tw]
A Technical Guide to the Natural Sources and Isolation of (-)-Sesamin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sesamin, a major lignan (B3055560) found predominantly in sesame seeds (Sesamum indicum L.), has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and details the principal methodologies for its extraction, isolation, and purification. This document offers comprehensive experimental protocols and quantitative data to support researchers and professionals in the fields of natural product chemistry and drug development.
Natural Sources of this compound
The primary and most commercially viable source of this compound is the seed of the sesame plant (Sesamum indicum L.). The concentration of sesamin (B1680957) can vary significantly depending on the cultivar, seed coat color, and geographical origin. Other sources include the bran of various grains and certain vegetables, though in much lower concentrations.
Sesamin Content in Sesamum indicum L.
The lignan content in sesame seeds is influenced by genetic and environmental factors. Black sesame seeds have been reported to contain the highest levels of total lignans (B1203133), including sesamin.
Table 1: Sesamin Content in Various Sesame Cultivars
| Sesame Cultivar/Type | Sesamin Content (mg/g of seed) | Reference |
| Chinese Cultivars (Average of 62) | 0.82 - 11.05 | [1] |
| Korean Landraces (Average of 403) | 2.09 ± 1.02 | [2][3] |
| Tamil Nadu Germplasm (India) | 2.03 - 6.45 | |
| Indian Germplasm | up to 2.45 | [4] |
| Taiwanese Cultivars | 2.16 ± 0.10 | [5] |
| US-grown Cultivars | 1.63 | [4] |
Isolation and Purification Methodologies
The isolation of this compound from its natural matrix involves a multi-step process, typically beginning with oil extraction followed by purification techniques to separate sesamin from other lignans and lipids. The main methods employed are solvent extraction, supercritical fluid extraction (SFE), and various forms of chromatography.
General Workflow for this compound Isolation
The overall process for isolating this compound can be visualized as a sequential workflow, starting from the raw sesame seeds and culminating in the purified compound.
Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO₂) is a green and efficient technology for extracting sesamin. The solvating power of supercritical CO₂ can be tuned by modifying temperature and pressure, and by the addition of co-solvents like ethanol (B145695).
Table 2: Supercritical Fluid Extraction Parameters for Sesamin
| Parameter | Value | Outcome/Reference |
| Pressure | 2-4 kpsi (13.8 - 27.6 MPa) | Higher pressure increases CO₂ density and solvating power.[1] |
| Temperature | 40 - 60 °C | Optimal yield at 50°C.[1] |
| Co-solvent | 2 - 25 mol% Ethanol | 10 mol% ethanol showed optimal results for lignan extraction.[1] |
| CO₂ Flow Rate | 2 mL/min | Influences extraction time and efficiency. |
| Particle Size | 300 - 600 µm | Smaller particle size increases the surface area for extraction. |
| Yield | 0.58 - 1.16 mg/g extract | Under optimal conditions.[1] |
Experimental Protocol 1: Supercritical CO₂ Extraction of Sesamin
-
Sample Preparation: Grind sesame seeds to a particle size of 300-600 µm.
-
SFE System Setup: Load the ground sesame seeds into the extractor vessel of a supercritical fluid extraction system.
-
Parameter Settings:
-
Set the extraction temperature to 50°C.
-
Pressurize the system to 4 kpsi (27.6 MPa).
-
Introduce 10 mol% ethanol as a co-solvent.
-
Set the CO₂ flow rate to 2 mL/min.
-
-
Extraction: Perform the extraction for a predetermined duration, typically ranging from 1 to 5 hours.
-
Collection: Collect the extract from the separator. The extract will contain sesame oil and enriched lignans.
-
Solvent Removal: If a co-solvent is used, remove it from the extract under reduced pressure using a rotary evaporator.
Solvent Extraction
Conventional solvent extraction is a widely used method for obtaining a crude extract containing sesamin. The choice of solvent is critical for achieving high extraction efficiency.
Table 3: Solvent Extraction Parameters for Sesamin
| Solvent System | Solid-to-Solvent Ratio (w/v) | Extraction Time | Temperature | Purity/Yield | Reference |
| 85% Ethanol | 1:10 | 12 hours | 75°C (with agitation) | >95% purity after crystallization | [4] |
| 80% Ethanol | Not specified | Not specified | Not specified | Sufficient for HPLC analysis | [6] |
| n-Hexane, Petroleum Ether, Benzene | Not specified | 3.5 - 4 hours | 90 - 100°C | Yields of 50.62 - 51.59% | |
| Acetonitrile (from sesame oil) | 1:3 (v/v) | 75 minutes (3 cycles) | Not specified | 5.25 mg sesamin/mL of oil | [7] |
Experimental Protocol 2: Solvent Extraction of Sesamin from Sesame Seed Husks
-
Raw Material: Use sesame seed husks as the starting material.
-
Extraction:
-
Place the sesame seed husks in an extractor.
-
Add 85% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Maintain the temperature at 75°C with agitation (150 rpm) for 12 hours.
-
-
Filtration: Filter the mixture to separate the liquid extract from the solid residue.
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator.
-
Crystallization: Subject the concentrated extract to low-temperature crystallization to obtain high-purity sesamin.
Chromatographic Purification
Following initial extraction, chromatographic methods are essential for isolating sesamin from other co-extracted compounds, particularly its epimer sesamolin (B1680958).
Column chromatography is often used as an initial purification step to enrich the lignan fraction.
Experimental Protocol 3: Column Chromatography for Lignan Enrichment
-
Stationary Phase: Pack a glass column with alumina.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.
-
Elution: Elute the column with petroleum ether. The furofuran lignans, including sesamin, will be collected.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to pool the lignan-containing fractions.
Preparative HPLC is a high-resolution technique capable of yielding high-purity sesamin.
Table 4: Preparative HPLC Parameters for Sesamin Purification
| Column | Mobile Phase | Flow Rate | Detection | Purity Achieved | Reference |
| RP-18 | Methanol (B129727):Water (70:30, v/v) | 1 mL/min | UV (290 nm) | > 99% | [8] |
Experimental Protocol 4: Preparative RP-HPLC for Sesamin Isolation
-
System: Use a preparative HPLC system equipped with a reversed-phase (RP-18) column.
-
Mobile Phase: Prepare a mobile phase of 70:30 (v/v) methanol and water.
-
Sample Injection: Inject the lignan-enriched fraction obtained from column chromatography.
-
Elution: Perform isocratic elution at a flow rate of 1 mL/min.
-
Fraction Collection: Collect the peak corresponding to sesamin, as determined by retention time and UV detection at 290 nm.
-
Purity Analysis: Confirm the purity of the isolated sesamin using analytical HPLC.
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.
Table 5: HSCCC Parameters for Sesamin Purification
| Solvent System | Mode | Purity Achieved | Reference |
| Hexane:Ethyl Acetate:Methanol:Water (7:3:7:3, v/v/v/v) | Not specified | > 99% | [9][10] |
| n-Hexane:Ethyl Acetate:Ethanol:Water (2:3:3:2, v/v/v/v) | Not specified | > 95% | [11] |
| Petroleum Ether:Ethyl Acetate:Methanol:Water (1:0.4:1:0.5, v/v/v/v) | Not specified | High purity | [12] |
Experimental Protocol 5: HSCCC for Sesamin Purification
-
Solvent System Preparation: Prepare a two-phase solvent system, for example, hexane:ethyl acetate:methanol:water (7:3:7:3, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases.
-
HSCCC Instrument Setup: Fill the coil of the HSCCC instrument with the stationary phase.
-
Sample Injection: Dissolve the crude lignan extract in a small volume of the biphasic solvent system and inject it into the instrument.
-
Elution: Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at high speed.
-
Fraction Collection: Collect fractions and monitor with TLC or HPLC to identify and pool the fractions containing pure sesamin.
Analytical Quantification
Accurate quantification of sesamin in extracts and final products is crucial. HPLC is the most common analytical technique for this purpose.
Table 6: Analytical HPLC Parameters for Sesamin Quantification
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (70:30, v/v) | 1 mL/min | UV (290 nm) | [8] |
| C18 (50 x 4.6 mm) | 1% Phosphate Buffer (pH 4.5):Acetonitrile:Water (60:40) | 1 mL/min | UV (264 nm) | [6] |
| Vertisep™ UPS Silica (4.6 x 250 mm, 5 µm) | n-Hexane:Tetrahydrofuran:2-Propanol | Not specified | DAD-FLD | [13] |
Conclusion
The isolation of this compound from Sesamum indicum L. can be achieved through a variety of methods, each with its own advantages and limitations. Supercritical fluid extraction offers a green and tunable alternative to traditional solvent extraction. Subsequent purification by chromatographic techniques, particularly preparative HPLC and HSCCC, is necessary to obtain high-purity this compound for research and pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for the development and optimization of processes for the isolation of this valuable bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Sesamin and Sesamolin in Sesame (Sesamum indicum L.) Seeds Using UV Spectrophotometer and HPLC -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]
- 3. CN101092421B - New technique for extracting sesamin - Google Patents [patents.google.com]
- 4. CN103896956A - Method for extracting sesamin from sesame seed husks - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography. | Semantic Scholar [semanticscholar.org]
- 10. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of (-)-Sesamin in Sesamum indicum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamum indicum L., commonly known as sesame, is a globally significant oilseed crop. Beyond its nutritional value, sesame is a rich source of lignans (B1203133), a class of phenylpropanoid-derived specialized metabolites with a wide range of health-promoting properties. Among these, (-)-sesamin has garnered considerable attention for its antioxidant, anti-inflammatory, and neuroprotective activities. Understanding the intricate biosynthetic pathway of this compound is paramount for metabolic engineering strategies aimed at enhancing its production in sesame and for developing novel biotechnological platforms for its synthesis. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the key enzymatic steps, quantitative data on lignan (B3055560) content, and detailed experimental protocols for its investigation.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The subsequent steps leading to this compound involve a series of stereospecific and regioselective enzymatic reactions. The pathway can be broadly divided into three key stages:
-
Dimerization of Coniferyl Alcohol to (+)-Pinoresinol: The pathway to this compound begins with the dimerization of two molecules of E-coniferyl alcohol. This reaction is mediated by a dirigent protein (DIR) , which controls the stereoselective coupling of coniferyl alcohol radicals to form (+)-pinoresinol.[1][2] This step is crucial as it establishes the core furofuran lignan skeleton.
-
Conversion of (+)-Pinoresinol to (+)-Piperitol: Following its formation, (+)-pinoresinol undergoes the formation of a methylenedioxy bridge. This reaction is catalyzed by piperitol/sesamin (B1680957) synthase (PSS) , a cytochrome P450 enzyme also known as CYP81Q1 .[3][4] This enzyme utilizes NADPH and molecular oxygen, with the necessary electrons being transferred from NADPH by a cytochrome P450 reductase (CPR) .[1][5]
-
Formation of this compound from (+)-Piperitol: The final step in the biosynthesis of this compound is the formation of a second methylenedioxy bridge on (+)-piperitol. This reaction is also catalyzed by the bifunctional enzyme CYP81Q1 (PSS) , which converts (+)-piperitol into this compound.[3][4]
It is important to note that sesamin can be further metabolized to other lignans, such as sesamolin (B1680958) and sesaminol (B613849), by another cytochrome P450 enzyme, CYP92B14.[3]
Pathway Visualization
Quantitative Data
The content of sesamin and other lignans can vary significantly among different sesame varieties and at different stages of seed development. The following tables summarize quantitative data from various studies.
Table 1: Lignan Content in Different Sesame Varieties
| Sesame Variety/Line | Sesamin Content (mg/g) | Sesamolin Content (mg/g) | Total Lignan Content (mg/g) | Reference |
| KMR-108 | - | - | 4.55 | [6] |
| SI-3106 | - | - | 4.48 | [6] |
| SI-1236 | - | - | 4.17 | [6] |
| 40 Tamil Nadu Lines (Range) | 0.08 - 2.58 | 0.28 - 2.52 | 0.49 - 4.55 | [6][7] |
| 8 Korean Varieties (Range) | 0.721 - 2.731 | 4.427 - 10.258 | 5.220 - 12.684 | [8] |
| RIL Population (Range) | 0.33 - 7.52 | 0.36 - 2.70 | - | [9] |
Table 2: Lignan Content at Different Seed Developmental Stages
| Lignan | Young Stage (mg/kg) | Matured Stage (mg/kg) | Reference |
| Pinoresinol | - | 0.8 | [10] |
| Sesamin | - | 192 | [10] |
| Sesamolin | - | 84.5 | [10] |
Experimental Protocols
Quantification of Sesamin and Other Lignans by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the extraction and quantification of sesamin and sesamolin from sesame seeds.
a. Sample Preparation and Extraction:
-
Grind sesame seeds into a fine powder.
-
Accurately weigh 0.1 g of the powdered sample.[8]
-
Add 10 mL of 80% ethanol (B145695) to the sample.[11]
-
Extract the lignans using an ultrasonic water bath at room temperature for 1 hour.[8]
-
Centrifuge the extract at a high speed (e.g., 25,160 x g).[8]
-
Filter the supernatant through a 0.22-μm nylon filter prior to HPLC analysis.[8]
b. HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 μm).[12]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 70:30, v/v).[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Injection Volume: 20 μL.[12]
c. Quantification:
-
Prepare standard solutions of this compound and other target lignans of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of lignans in the samples by comparing their peak areas to the standard curve.
Experimental Workflow for Lignan Quantification
Enzyme Assay for CYP81Q1 (Piperitol/Sesamin Synthase)
This protocol describes a method for functionally characterizing the CYP81Q1 enzyme through heterologous expression in yeast.
a. Heterologous Expression in Yeast:
-
Clone the full-length cDNA of CYP81Q1 into a yeast expression vector (e.g., pYE22m).[3]
-
Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1) with the expression vector containing CYP81Q1 and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1). Co-expression of a CPR is essential for providing reducing equivalents to the P450 enzyme.
-
Cultivate the transformed yeast cells in an appropriate medium to induce protein expression.
b. Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Disrupt the cells using methods such as glass bead homogenization in a suitable buffer.
-
Isolate the microsomal fraction, which contains the expressed CYP81Q1 and CPR, by differential centrifugation.
c. Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, the substrate ((+)-pinoresinol or (+)-piperitol), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a specific duration.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analyze the extracted products by HPLC or LC-MS/MS to identify and quantify the formation of (+)-piperitol and this compound.[3]
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression levels of genes involved in the sesamin biosynthesis pathway.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the desired sesame tissue (e.g., developing seeds) using a suitable RNA extraction kit or method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. qRT-PCR:
-
Design and validate gene-specific primers for the target genes (e.g., CYP81Q1, DIR) and a suitable reference gene (e.g., Actin, UBQ6).[14]
-
Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers, and a SYBR Green-based master mix.
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the gene expression data using the 2-ΔΔCT method to determine the relative expression levels of the target genes.[15]
Regulation of the this compound Biosynthesis Pathway
The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and genetic factors.
-
Transcriptional Regulation: The expression of key biosynthetic genes, particularly CYP81Q1, is temporally regulated during seed development, with expression levels correlating with the accumulation of sesamin.[3] Studies have identified quantitative trait loci (QTLs) associated with variations in sesamin and sesamolin content, suggesting the involvement of specific genetic regions in controlling lignan biosynthesis.[9]
-
Role of Cytochrome P450 Reductase (CPR): As with other cytochrome P450-mediated reactions, the activity of CYP81Q1 is dependent on the transfer of electrons from NADPH by a cytochrome P450 reductase.[5] The efficiency of this electron transfer can be a regulatory point in the pathway.
Logical Relationship in Enzyme Function
Conclusion
The elucidation of the this compound biosynthetic pathway in Sesamum indicum has provided a solid foundation for further research and application. The identification of key enzymes like the dirigent protein and the bifunctional cytochrome P450 enzyme, CYP81Q1, offers promising targets for metabolic engineering to enhance sesamin content in sesame. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate and manipulate this important metabolic pathway. Future studies focusing on the transcriptional regulatory network and the interplay between different branches of the phenylpropanoid pathway will further unravel the complexities of lignan biosynthesis and open new avenues for the sustainable production of these valuable bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the functional characterization of DIR proteins through genome-wide in silico and evolutionary studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sesamin: A Naturally Occurring Lignan Inhibits CYP3A4 by Antagonizing the Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis of sesaminol glucosides in sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. Lignan Content and Antioxidant Capacity of Eight Sesame Varieties Cultivated in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Integrative metabolomic and transcriptomic analyses reveal key mechanisms of lignan biosynthesis during sesame (Sesamum indicum L.) seed development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Identification and testing of reference genes for Sesame gene expression analysis by quantitative real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The In Vitro Mechanism of Action of (-)-Sesamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sesamin, a major lignan (B3055560) isolated from sesame seeds (Sesamum indicum), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] Extensive in vitro studies have elucidated its potential as an anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agent.[1][4][5] This technical guide provides an in-depth overview of the core mechanisms of action of this compound observed in vitro, with a focus on its molecular targets and modulation of key signaling pathways. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, complex signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its multifaceted activities.
Core Mechanisms of Action
This compound's biological effects are attributed to its ability to modulate a wide array of cellular processes, primarily through the regulation of critical signaling pathways. The primary mechanisms demonstrated in vitro include anti-inflammatory, anti-cancer, neuroprotective, and anti-osteoclastogenic effects.
Anti-Inflammatory and Antioxidant Effects
This compound exhibits potent anti-inflammatory and antioxidant properties by targeting key mediators of inflammation and oxidative stress.
Inhibition of Pro-inflammatory Mediators:
This compound has been shown to significantly reduce the production of pro-inflammatory cytokines and enzymes in various cell types. In lipopolysaccharide (LPS)-stimulated BV2 microglia, sesamin (B1680957) dose-dependently inhibits the mRNA and protein expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7][8][9] It also suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂).[6] This inhibition is achieved, in part, through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[10]
Modulation of Inflammatory Signaling Pathways:
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: this compound inhibits the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1][10][11] It prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8][11] This inhibition has been observed in various cell lines, including human chronic myelogenous leukemia (KBM-5) cells and prostate cancer cells (PC3).[10][11] Some studies suggest this is mediated through the inhibition of IκBα kinase (IKK) and Transforming growth factor beta-activated kinase 1 (TAK1).[11]
-
MAPK Pathway: this compound modulates the activity of MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][4][10] In LPS-stimulated BV2 microglia, sesamin suppresses the phosphorylation of p38 and JNK.[4][6] Similarly, in prostate cancer cells, it inhibits LPS-induced p38-MAPK activation.[10] The inhibition of these pathways contributes to the downregulation of inflammatory cytokine production.[7]
Activation of the Nrf2 Antioxidant Pathway:
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[12][13][14] In human osteoarthritis chondrocytes, sesamin upregulates the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[12] Knockdown of Nrf2 reverses the anti-inflammatory effects of sesamin, indicating the crucial role of this pathway.[12] This activation helps protect cells from oxidative stress by enhancing the expression of antioxidant enzymes.[13][14]
Quantitative Data on Anti-Inflammatory and Antioxidant Effects
| Cell Line | Stimulant | Sesamin Conc. (µM) | Effect | Percentage Inhibition/Change | Reference |
| BV2 Microglia | LPS | 10, 20, 40 | ↓ TNF-α, IL-1β, IL-6 mRNA | Dose-dependent | [8][9] |
| BV2 Microglia | LPS | 10, 20, 40 | ↓ NO, PGE₂ production | Significant reduction | [6] |
| KBM-5 | TNF (0.1 nM) | 100 | ↓ NF-κB activation | Time-dependent inhibition | [11] |
| PC3 | LPS | 100 µg/ml | ↓ p38 phosphorylation | Significant suppression | [10] |
| Human Chondrocytes | IL-1β | 5, 10, 20 | ↑ Nrf2, HO-1 expression | Dose-dependent upregulation | [12] |
| Caco-2 | H₂O₂ | 40, 80 | ↑ Nrf2 nuclear translocation | Significant increase | [14] |
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Caption: this compound inhibits NF-κB signaling.
Anti-Cancer Activity
This compound has demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects in a variety of cancer cell lines.[1][15]
Induction of Apoptosis and Cell Cycle Arrest:
This compound induces apoptosis through both mitochondrial and endoplasmic reticulum (ER) stress pathways.[16] It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[17] Furthermore, it activates caspase-3, a key executioner caspase in the apoptotic cascade.[2][16][17] In human breast cancer MCF-7 cells, sesamin induces sub-G1 phase arrest and upregulates p53 expression.[17] In gastric cancer AGS cells, it causes G0/G1 arrest.[18]
Inhibition of Cancer Cell Proliferation and Metastasis:
This compound inhibits the proliferation of various tumor cells, including those of the breast, prostate, lung, and leukemia.[3][11] This is partly achieved by downregulating the expression of cyclin D1, a key regulator of cell cycle progression.[10][11] It also suppresses the expression of genes involved in invasion and angiogenesis, such as matrix metalloproteinase-9 (MMP-9), intercellular adhesion molecule-1 (ICAM-1), and vascular endothelial growth factor (VEGF).[10][11]
Modulation of Cancer-Related Signaling Pathways:
The anti-cancer effects of this compound are associated with the modulation of several key signaling pathways:
-
PI3K/AKT/mTOR Pathway: In gastric cancer cells, sesamin's anti-cancer effects are mediated by acting on the pivotal nodes of the PI3K/AKT/mTOR pathway.[18]
-
STAT3 Pathway: this compound has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[1]
-
MAPK Pathway: As in inflammation, sesamin also modulates MAPK pathways (JNK, ERK1/2, p38) in cancer cells to exert its anti-proliferative and pro-apoptotic effects.[1][19]
Quantitative Data on Anti-Cancer Effects
| Cell Line | Sesamin Conc. | Effect | IC50 / Quantitative Measure | Reference |
| MOLT-4 (Leukemia) | Dose-dependent | ↓ Cell Viability | IC50: 48.9 µM (48h) | [2] |
| NB4 (Leukemia) | Dose-dependent | ↓ Cell Viability | IC50: 59.7 µM (48h) | [2] |
| MCF-7 (Breast Cancer) | 1, 10, 50 µM | ↓ Cell Viability, ↑ Apoptosis | Dose-dependent | [17] |
| PC3 (Prostate Cancer) | 25, 50, 100 µg/ml | ↓ Cell Proliferation, ↓ Invasion | Dose-dependent | [10] |
| HepG2 | 20, 30, 40 µM | ↓ Basal CYP3A4 mRNA | 9.7%, 28.3%, 47% decrease | [20] |
Signaling Pathway Diagram: Pro-Apoptotic Action of this compound
Caption: this compound induces apoptosis.
Neuroprotective Effects
This compound demonstrates significant neuroprotective activity in vitro by mitigating neuroinflammation and oxidative stress in neuronal and glial cells.
Inhibition of Microglial Activation:
Over-activated microglia contribute to neurodegeneration by releasing pro-inflammatory and neurotoxic factors. This compound effectively suppresses microglial activation.[4][6][21] In LPS-stimulated BV2 microglia, it diminishes the expression of Toll-like receptor 4 (TLR4), a key receptor for LPS, thereby reducing downstream inflammatory responses.[6][21] Pre-treatment of microglia with sesamin abrogates the neurotoxic effects of their conditioned medium on PC12 neuronal cells.[4][6]
Protection Against Neuronal Cell Death:
This compound directly protects neuronal cells from various insults. It has been shown to ameliorate cell death in PC12 cells induced by activated microglial-conditioned medium or high glucose conditions.[4][6] In an in vitro model of Parkinson's disease using 6-hydroxydopamine (6-OHDA)-treated PC12 cells, sesamin increased cell viability and decreased reactive oxygen species (ROS) production and apoptosis.[22]
Modulation of Neuroprotective Signaling Pathways:
The neuroprotective effects of this compound are linked to the modulation of MAPK and Nrf2 pathways in glial cells. By inhibiting p38 and JNK MAPKs in microglia, it reduces the production of neurotoxic inflammatory mediators.[4] Furthermore, its ability to activate the Nrf2 pathway in glial cells enhances their antioxidant capacity, contributing to a neuroprotective environment.[23]
Quantitative Data on Neuroprotective Effects
| Cell Line | Stimulant | Sesamin Conc. | Effect | Quantitative Measure | Reference |
| BV2 Microglia | High Glucose | 10, 20, 40 µM | ↓ ROS, IL-1β, TNF-α, NO | Dose-dependent decrease | [4] |
| PC12 | 6-OHDA | 5, 10 µM | ↑ Cell Viability, ↓ ROS | Significant increase/decrease | [22] |
| BV2 Microglia | LPS | Not specified | ↓ TLR4 expression | Significant diminishment | [6] |
Workflow Diagram: Neuroprotection via Microglial Inhibition
Caption: Neuroprotective workflow of this compound.
Anti-Osteoclastogenic Effects
This compound has been shown to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. This suggests its potential in treating osteolytic diseases.
Inhibition of Osteoclast Differentiation and Function:
In vitro studies have demonstrated that sesamin inhibits RANKL-induced osteoclastogenesis and bone resorption.[24][25] It suppresses the expression of osteoclast-specific genes and proteins, including tartrate-resistant acid phosphatase (TRAP), Cathepsin K, and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1).[25]
Modulation of Osteoclast-Related Signaling Pathways:
The inhibitory effect of sesamin on osteoclast differentiation is mediated by blocking the ERK and NF-κB signaling pathways, which are crucial for RANKL-induced osteoclastogenesis.[24][25]
Quantitative Data on Anti-Osteoclastogenic Effects
| Cell Type | Stimulant | Sesamin Conc. | Effect | Quantitative Measure | Reference |
| Human Osteoclasts | RANKL | Not specified | ↓ Osteoclastogenesis, ↓ Bone Resorption | Inhibition observed | [24] |
| RAW264.7 | RANKL | 0-10 µM | ↓ Osteoclastogenesis | Dose-dependent repression | [26] |
| Human Osteoclasts | RANKL | Not specified | ↓ Expression of TRAP, Cathepsin K, NFATc1 | Significant inhibition | [25] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Cells (e.g., MOLT-4, NB4, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[27]
-
2. NF-κB Activation Assay (EMSA)
-
Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.
-
Methodology:
-
Cells (e.g., KBM-5) are pre-incubated with this compound for a specified duration and then stimulated with an NF-κB activator (e.g., TNF-α).
-
Nuclear extracts are prepared from the treated cells.
-
The nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and subjected to autoradiography to visualize the NF-κB-DNA complexes. A reduction in the intensity of the shifted band in sesamin-treated samples indicates inhibition of NF-κB activation.[11]
-
3. Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., p-p38, IκBα, Bax, Bcl-2, Nrf2).
-
Methodology:
-
Cells are treated with this compound and/or a stimulant as required by the experiment.
-
Total cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[10][12]
-
4. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Cells are treated with this compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[27]
-
Conclusion
The in vitro evidence compellingly demonstrates that this compound exerts its pharmacological effects through the modulation of multiple, interconnected signaling pathways. Its ability to inhibit pro-inflammatory cascades (NF-κB, MAPKs), induce apoptosis in cancer cells, protect neuronal cells from inflammatory and oxidative damage, and suppress osteoclastogenesis underscores its potential as a multifaceted therapeutic agent. The activation of the Nrf2 antioxidant pathway is a key mechanism contributing to its protective effects across different cell types. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound for a range of chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Further investigation into its specific molecular interactions and in vivo efficacy is warranted to translate these promising in vitro findings into clinical practice.
References
- 1. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagy and apoptosis induction by sesamin in MOLT-4 and NB4 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesamin Acts as Anti-leukemic Compound Interacting with Novel Phosphoprotein Targets and Inducing Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesamin protects against neurotoxicity via inhibition of microglial activation under high glucose circumstances through modulating p38 and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin [agris.fao.org]
- 6. Sesamin suppresses LPS-induced microglial activation via regulation of TLR4 expression [agris.fao.org]
- 7. Sesamin inhibits lipopolysaccharide-induced cytokine production by suppression of p38 mitogen-activated protein kinase and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Sesamin suppresses high glucose-induced microglial inflammation in the retina in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rvaprostatecancersupport.org [rvaprostatecancersupport.org]
- 11. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sesamin Protects against and Ameliorates Rat Intestinal Ischemia/Reperfusion Injury with Involvement of Activating Nrf2/HO-1/NQO1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sesamin Enhances Nrf2-Mediated Protective Defense against Oxidative Stress and Inflammation in Colitis via AKT and ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sesamin Induces Human Leukemic Cell Apoptosis via Mitochondrial and Endoplasmic Reticulum Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sesamin: A Naturally Occurring Lignan Inhibits CYP3A4 by Antagonizing the Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Sesamin inhibits RANKL-induced osteoclastogenesis and attenuates LPS-induced osteolysis via suppression of ERK and NF-κB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sesamin inhibits RANKL‐induced osteoclastogenesis and attenuates LPS‐induced osteolysis via suppression of ERK and NF‐κB signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Autophagy and apoptosis induction by sesamin in MOLT4 and NB4 leu...: Ingenta Connect [ingentaconnect.com]
Review of in vitro studies on (-)-Sesamin's antioxidant potential.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of in vitro studies investigating the antioxidant potential of (-)-Sesamin, a major lignan (B3055560) found in sesame seeds (Sesamum indicum). The document summarizes quantitative data, details common experimental protocols for assessing antioxidant activity, and visualizes the key signaling pathways involved in Sesamin's mechanism of action.
Quantitative Data Summary: Antioxidant Activity of Sesamin and Derivatives
The antioxidant capacity of this compound and its related compounds has been quantified using a variety of standard in vitro assays. While Sesamin itself demonstrates moderate direct radical scavenging activity, its metabolites and its influence on endogenous antioxidant systems are significant.[1] The following tables summarize key quantitative findings from the literature.
Table 1: Radical Scavenging and Lipid Peroxidation Inhibition
| Assay Type | Compound | Test System | Result (IC₅₀ or % Inhibition) | Reference |
| DPPH Radical Scavenging | Sesamin | Chemical Assay | Dose-dependent activity observed | [2] |
| Methanolic Sesame Oil Extract | Chemical Assay | IC₅₀: 0.026 mg/mL | ||
| Sesaminol | Chemical Assay | IC₅₀: 0.0011 mg/mL | [3] | |
| ABTS Radical Scavenging | Sesaminol | Chemical Assay | IC₅₀: 0.0021 mg/mL | [3] |
| Methanolic Sesame Oil Extract | Chemical Assay | 58% discoloration at 2% (w/v) | ||
| Lipid Peroxidation | Sesamin | Linoleic Acid Peroxidation | 60% inhibition at 200 mg/L | |
| Sesaminol | Cu²⁺-induced LDL Peroxidation | IC₅₀: 36.0 ± 10.0 nM | ||
| Superoxide (B77818) Radical Scavenging | Sesamin | Chemical Assay | Dose-dependent activity observed | [2] |
| Nitric Oxide Scavenging | Sesamin | Chemical Assay | Dose-dependent activity observed | [2] |
Note: IC₅₀ (50% Inhibitory Concentration) is the concentration required to scavenge 50% of free radicals; a lower value indicates higher antioxidant activity. Sesaminol is a key metabolite of Sesamin.
Table 2: Effects on Cellular Antioxidant Enzymes and Reactive Oxygen Species (ROS)
| Assay / Measurement | Cell Line | Treatment / Inducer | Effect of this compound | Reference |
| Superoxide Dismutase (SOD) Activity | Neuronal PC12 Cells | MPP⁺ | Increased SOD activity and protein expression | |
| Catalase (CAT) Activity | Neuronal PC12 Cells | MPP⁺ | Reduced MPP⁺-induced CAT activity levels | |
| Catalase (CAT) Activity | HepG2 Cells | H₂O₂ | Increased CAT activity by 100% | |
| Glutathione Peroxidase (GPx) Activity | HepG2 Cells | H₂O₂ | Increased GPx activity by 100% | |
| Intracellular ROS Generation | SH-SY5Y Cells | Mechanical Stretch Injury | Pretreatment (50 µM) inhibited ROS generation | |
| Intracellular ROS Generation | PC12 & BV-2 Cells | Kainic Acid (KA) | Effectively reduced KA-induced ROS production |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.
-
Reagents : DPPH, Methanol (or Ethanol), this compound, Positive Control (e.g., Ascorbic Acid, Trolox).
-
Procedure :
-
Prepare a stock solution of DPPH (e.g., 200 µM) in methanol. Keep the solution protected from light.[3]
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.[3]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 515-517 nm using a microplate reader.[3]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay assesses the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
Reagents : ABTS diammonium salt, Potassium persulfate, Buffer (e.g., PBS or ethanol), this compound, Positive Control.
-
Procedure :
-
Prepare the ABTS•⁺ solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).[3]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.
-
Dilute the ABTS•⁺ solution with the buffer to an absorbance of ~0.70 at 734 nm.
-
Prepare a series of dilutions for this compound and the positive control.
-
Add a small volume of the sample dilution (e.g., 10 µL) to a 96-well plate, followed by a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL).
-
Incubate for a specified time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[3]
-
Cellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA
This cell-based assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Materials : Cell line (e.g., SH-SY5Y, PC12), cell culture medium, DCFH-DA probe, this compound, Oxidative stress inducer (e.g., H₂O₂, MPP⁺), PBS, Fluorometric microplate reader or fluorescence microscope.
-
Procedure :
-
Seed cells in a multi-well plate (e.g., 96-well, black-walled) and culture until they reach desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 4-24 hours).
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Induce oxidative stress by adding an inducer (e.g., H₂O₂) to the cells for a short period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~485/535 nm) or visualize using a fluorescence microscope. The increase in fluorescence corresponds to the level of intracellular ROS.
-
Lipid Peroxidation (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a fluorescent adduct.
-
Materials : Cell or tissue lysate, Trichloroacetic acid (TCA), Thiobarbituric acid (TBA) solution, this compound, Oxidative stress inducer.
-
Procedure :
-
Induce lipid peroxidation in the biological sample (e.g., by treating cells with an inducer in the presence or absence of Sesamin).
-
To 0.5 mL of the sample (e.g., cell lysate), add 1 mL of TCA solution (e.g., 20%) to precipitate proteins.
-
Centrifuge the mixture (e.g., 3000 rpm for 15 minutes).
-
Transfer the supernatant to a new tube and add 1 mL of TBA solution (e.g., 0.67%).
-
Heat the mixture in a boiling water bath for 15-20 minutes to allow for color development.
-
Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.
-
The concentration of MDA is calculated using a standard curve prepared with an MDA standard.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
These assays measure the activity of key endogenous antioxidant enzymes.
-
SOD Activity : A common method involves the xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a detector molecule like nitroblue tetrazolium (NBT) or WST-1. SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector. The activity is measured spectrophotometrically as the degree of inhibition.
-
CAT Activity : This is typically measured by monitoring the decomposition of a hydrogen peroxide (H₂O₂) substrate. The rate of decrease in absorbance at 240 nm, which is characteristic of H₂O₂, is directly proportional to the CAT activity in the sample.
Visualization of Signaling Pathways and Workflows
This compound exerts its antioxidant effects not only through direct scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant response.
Nrf2 Signaling Pathway Activation
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[4][5] Activation of Nrf2 leads to the transcription of a suite of cytoprotective genes.
Caption: this compound activates the Nrf2 signaling pathway to boost endogenous antioxidant defenses.
Modulation of MAPK Signaling
Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are involved in cellular responses to stress. Sesamin can modulate these pathways to mitigate inflammatory and oxidative responses.[2][6]
References
- 1. Phenolic profile and antioxidant activity of free/bound phenolic compounds of sesame and properties of encapsulated nanoparticles in different wall materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
The Neuroprotective Potential of (-)-Sesamin: A Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sesamin, a major lignan (B3055560) found in sesame seeds and sesame oil, has garnered significant scientific interest for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties.[1][2] A growing body of preclinical evidence suggests that this compound exerts substantial neuroprotective effects across various models of neurological disorders, including cerebral ischemia, Parkinson's disease, and Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the key preclinical findings, detailing the experimental methodologies, summarizing quantitative outcomes, and illustrating the implicated molecular pathways. The blood-brain barrier permeability of sesamin (B1680957) has been affirmed in vivo, underscoring its potential as a centrally acting therapeutic agent.[1]
In Vitro Neuroprotective Effects of this compound
Preclinical in vitro studies have consistently demonstrated the ability of this compound to protect neuronal cells from various insults, including excitotoxicity, oxidative stress, and inflammation-induced apoptosis.[4][5][6]
Quantitative Data from In Vitro Studies
| Cell Line | Insult | This compound Concentration | Outcome | Result | Reference |
| Primary Cortical Neurons | NMDA (200 µM) | 0.1 µM | Cell Viability (MTT Assay) | Significant protection against NMDA-induced injury | |
| Primary Cortical Neurons | NMDA (200 µM) | 0.1 µM | Apoptosis/Death (Hoechst 33258/PI) | Markedly attenuated excitotoxicity; 8.1 ± 1.4% (control) vs 43.4 ± 4.7% (NMDA) vs lower in sesamin group | [4] |
| SH-SY5Y | H₂O₂ (400 µM) | 1 µM | Cell Viability (MTT Assay) | Remarkably reduced cell death | [5] |
| SH-SY5Y | H₂O₂ (400 µM) | 1 µM | Intracellular ROS | Remarkably reduced ROS production | [5] |
| PC12 | 6-OHDA | 5 and 10 µM | Cell Viability | Significantly increased cell viability (p<0.001) | [6] |
| PC12 | 6-OHDA | 5 and 10 µM | ROS Levels | Significantly decreased ROS (p<0.001) | [6] |
| PC12 | Conditioned medium from LPS-stimulated BV2 cells | Not specified | Apoptosis | Reduced apoptosis | [1][7] |
| PC12 | High glucose | Not specified | Cell Death | Protected against high glucose-induced cell death | [1] |
| PC12 | Kainic Acid (150 µM) | 0.1, 0.5, 1.0, 2.0 µM | Cell Viability (MTT Assay) | Increased cell viability in a dose-dependent manner | [8] |
| PC12 | Kainic Acid (150 µM) | Not specified | LDH Release | Reduced LDH release | [8] |
| BV2 microglia | High glucose (50 mM) | 10, 20, 40 µM | Nitric Oxide, IL-1β, TNF-α Release | Significant reduction in a dose-dependent manner | [1] |
| BV2 microglia | High glucose (50 mM) | 10, 20, 40 µM | ROS Generation (H2DCFDA assay) | Significant reduction | [1] |
| Rat Primary Microglia | LPS (1000 ng/mL) | 20, 100 µM | Nitric Oxide Production | Significantly attenuated excess NO generation | [9][10] |
Key In Vitro Experimental Protocols
NMDA-Induced Excitotoxicity in Primary Cortical Neurons: Primary cortical neurons were cultured for 7 days in vitro (DIV 7). The cells were pre-treated with this compound (0.1-10 µM) for 24 hours. Subsequently, the neurons were exposed to 200 µM N-methyl-D-aspartate (NMDA) and 20 µM glycine (B1666218) for 60 minutes to induce excitotoxicity. After the insult, the cells were washed and returned to the original culture medium containing this compound for another 24 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Apoptosis and cell death were quantified using Hoechst 33258 and propidium (B1200493) iodide (PI) double staining.
High Glucose-Induced Microglial Activation and Neurotoxicity: Murine BV2 microglial cells were cultured in Dulbecco's modified Eagle's medium (DMEM). To mimic hyperglycemic conditions, cells were exposed to high glucose (50 mM). For treatment groups, cells were pre-incubated with this compound (10, 20, 40 µM) for 4 hours prior to high glucose exposure for 24 or 48 hours. The release of inflammatory mediators such as nitric oxide (NO), IL-1β, and TNF-α was measured. Intracellular reactive oxygen species (ROS) generation was assessed using the H2DCFDA assay. To evaluate neuroprotective effects, PC12 neuronal cells were treated with conditioned medium collected from the BV2 cell cultures, and PC12 cell viability was determined by MTT assay.[1]
6-OHDA-Induced Toxicity in PC12 Cells (In Vitro Model of Parkinson's Disease): PC12 cells were pretreated with sesame seed extracts (5 and 10 µg/ml) or this compound (5 and 10 µM) before being exposed to 6-hydroxydopamine (6-OHDA) to induce cellular death and apoptosis. Cell viability was measured using the resazurin (B115843) assay. Reactive oxygen species (ROS) levels and apoptosis were determined by ROS assay and propidium iodide (PI) staining with flow cytometry. Protein expression of signaling molecules like ERK1/2 was analyzed by Western blot.[6]
In Vivo Neuroprotective Effects of this compound
Animal studies have provided compelling evidence for the neuroprotective efficacy of this compound in models of stroke and Parkinson's disease.
Quantitative Data from In Vivo Studies
| Animal Model | Insult | This compound Dosage | Outcome | Result | Reference |
| Gerbils | Focal Cerebral Ischemia (MCA+CCA occlusion) | Not specified (oral admin) | Infarct Size (TTC staining) | Reduced by approx. 50% (Control: 19.4 ± 2.0% vs Sesamin: 9.8 ± 3.1%) | [9] |
| Mice | MCAO (2h) and Reperfusion | 43.2 mg/kg | Cerebral Ischemic Injury | Attenuated injury | |
| Mice | MCAO | 30 mg/kg bwt | Infarction Volume | Significantly reduced | [11] |
| Mice | MCAO | 30 mg/kg bwt | Lipid Peroxidation | Significantly reduced | [11] |
| Mice | MCAO | 30 mg/kg bwt | Cleaved-caspase-3 Activation | Significantly reduced | [11] |
| Mice | MCAO | 30 mg/kg bwt | GSH Activity | Increased | [11] |
| Mice | MCAO | 30 mg/kg bwt | iNOS and COX-2 Expression | Diminished | [11] |
| Mice | MCAO | 30 mg/kg bwt | SOD Activity & Expression | Significantly restored | [11] |
| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day for 1 week | Motor Imbalance (Narrow Beam Test) | Attenuated | [12] |
| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day | Striatal Malondialdehyde (MDA) & ROS | Lowered | [12] |
| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day | Superoxide (B77818) Dismutase (SOD) Activity | Improved | [12] |
| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day | Striatal Caspase 3 Activity & α-synuclein | Lowered | [12] |
| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day | Glial Fibrillary Acidic Protein (GFAP) | Attenuated immunoreactivity | [12] |
| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day | Nigral Neuronal Apoptosis | Depressed | [12] |
| Rats | Kainic Acid-induced Status Epilepticus | 30 mg/kg | Mortality | Decreased from 22% to 0% | [8] |
| Rats | Kainic Acid-induced Status Epileticus | 30 mg/kg | Plasma α-tocopherol | Increased by 55.8% | [8] |
| Rats | Kainic Acid-induced Status Epileticus | 30 mg/kg | TBARS level | Significantly reduced | [8] |
Key In Vivo Experimental Protocols
Focal Cerebral Ischemia in Gerbils: Gerbils were pretreated with purified this compound or a crude sesame oil extract for four days prior to the induction of focal cerebral ischemia. Ischemia was induced by occlusion of the right common carotid artery and the right middle cerebral artery (MCA+CCA). The neuroprotective effect was assessed by measuring the infarct size using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[9]
Unilateral Striatal 6-OHDA Model of Parkinson's Disease in Rats: Parkinson's disease was modeled in rats via unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA). Rats were pretreated with this compound at doses of 10 or 20 mg/kg/day for one week. The neuroprotective effects were evaluated through a battery of tests including behavioral assessment (narrow beam test), biochemical assays for oxidative stress markers (MDA, ROS, SOD), and immunohistochemical analysis for markers of apoptosis (caspase 3), astrogliosis (GFAP), α-synuclein expression, and dopaminergic neuron survival (tyrosine hydroxylase).[12]
Mechanistic Insights: Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are attributed to its ability to modulate multiple signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Inhibition of Microglial Activation and Neuroinflammation
This compound has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system.[1] In high-glucose conditions, this compound hinders microglial activation by reducing the release of pro-inflammatory mediators like NO, IL-1β, and TNF-α. This effect is mediated through the modulation of the p38 and JNK signaling pathways.[1] Furthermore, this compound can suppress LPS-induced microglial activation by downregulating the expression of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response, thereby inhibiting the JNK and NF-κB pathways.[7]
Caption: this compound inhibits microglial activation and neuroinflammation.
Attenuation of Oxidative Stress
A key mechanism underlying this compound's neuroprotection is its potent antioxidant activity.[2] In models of Parkinson's disease, this compound lowered levels of malondialdehyde (MDA) and reactive oxygen species (ROS) while improving the activity of the antioxidant enzyme superoxide dismutase (SOD).[12] In cerebral ischemia models, this compound treatment significantly restored SOD activity and expression.[11] Furthermore, in vitro studies have demonstrated that this compound can directly reduce intracellular ROS production in neuronal cells exposed to oxidative insults like hydrogen peroxide.[5]
Caption: this compound's antioxidant mechanism of neuroprotection.
Inhibition of Apoptotic Pathways
This compound has been shown to interfere with apoptotic signaling cascades. In a rat model of Parkinson's disease, it lowered striatal caspase 3 activity and depressed nigral neuronal apoptosis.[12] In a mouse model of cerebral ischemia, this compound treatment led to a significant reduction in cleaved-caspase-3 activation.[11] In vitro studies also indicate that this compound can protect neuronal cells from apoptosis induced by inflammation, oxidative stress, or nitrosative stress.[1]
Caption: this compound inhibits the apoptotic caspase-3 pathway.
Conclusion and Future Directions
The preclinical data robustly support the neuroprotective potential of this compound across a range of in vitro and in vivo models of neurological disorders. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, makes it a promising candidate for further investigation. Future preclinical studies should focus on optimizing dosage and treatment windows, exploring its efficacy in chronic neurodegenerative models, and further elucidating its molecular targets. The translation of these promising preclinical findings into clinical trials is a critical next step to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in human subjects with neurodegenerative diseases.[3]
References
- 1. Sesamin protects against neurotoxicity via inhibition of microglial activation under high glucose circumstances through modulating p38 and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin [agris.fao.org]
- 3. The Role of Sesamin in Targeting Neurodegenerative Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Sesamin and sesamol attenuate H2O2-induced oxidative stress on human neuronal cells via the SIRT1-SIRT3-FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sesamin ameliorates oxidative stress and mortality in kainic acid-induced status epilepticus by inhibition of MAPK and COX-2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sesamin attenuates neurotoxicity in mouse model of ischemic brain stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sesamin imparts neuroprotection against intrastriatal 6-hydroxydopamine toxicity by inhibition of astroglial activation, apoptosis, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Perspective of (-)-Sesamin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical context, and key molecular interactions of (-)-Sesamin, a prominent lignan (B3055560) found in sesame seeds (Sesamum indicum). The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Perspective
Traditional Use of Sesame
For millennia, sesame has been a cornerstone of traditional medicine, particularly in Ayurvedic and Chinese practices.[1] In these systems, sesame was revered for its purported ability to nourish organs, enhance vitality, and promote longevity.[1] Traditional Chinese Medicine texts describe the use of sesame to treat a variety of ailments, including injuries, nourish the five internal organs, and benefit energy. These historical applications laid the groundwork for the scientific investigation into the bioactive constituents of sesame.
Scientific Discovery and Structural Elucidation
The journey to identify the active compounds within sesame began in the late 19th and early 20th centuries.
-
Initial Isolation: The lignan now known as sesamin (B1680957) was first isolated by James Fowler Tocher in the 1890s in Aberdeen, Scotland, from an acetic acid extract of sesame oil.[2]
-
Structure Elucidation: The chemical structure of sesamin was successfully elucidated in 1939 at the University of Würzburg, Germany.[2]
-
Absolute Configuration: The absolute stereochemistry of this compound was determined in 1960 in Heidelberg, Germany, establishing it as the naturally occurring enantiomer.[2]
These seminal discoveries paved the way for more in-depth research into the stereochemistry and biological activities of sesamin and its related lignans (B1203133).
Physicochemical and Quantitative Data
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [3][4] |
| Molecular Weight | 354.36 g/mol | [3][4] |
| Exact Mass | 354.11033829 Da | [3] |
| Melting Point | 123 - 124 °C | [3] |
| Solubility | Poorly soluble in water (2.5 μg/ml) | [5] |
| Appearance | Solid | [3] |
Table 2: Quantitative Content of Sesamin in Sesame Seeds and Oil
| Source | Sesamin Content (mg/g) | Reference |
| Sesame Oil (average) | 4.58 | [6] |
| Sesame Oil (range) | 2.55 - 6.23 | [6] |
| Sesame Seeds (average) | 2.23 | [7] |
| Sesame Seeds (range) | 0.38 - 5.12 | [7] |
Key Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its effects on fatty acid metabolism being particularly well-documented.
Inhibition of Delta-5-Desaturase (D5D)
This compound is a potent and specific inhibitor of the enzyme delta-5-desaturase, which plays a critical role in the biosynthesis of polyunsaturated fatty acids (PUFAs).[2] This inhibition leads to a decrease in the production of arachidonic acid (AA) from dihomo-γ-linolenic acid (DGLA).
Table 3: Quantitative Data on Delta-5-Desaturase Inhibition
| Parameter | Value | Conditions | Reference |
| Ki | 155 µM | Rat liver microsomes | [2] |
Modulation of Hepatic Fatty Acid Oxidation
This compound has been shown to increase the rate of hepatic fatty acid oxidation through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[8] This leads to the upregulation of several enzymes involved in both mitochondrial and peroxisomal β-oxidation.
Table 4: Effect of Sesamin on Hepatic Fatty Acid Oxidation Enzymes
| Enzyme | Fold Increase in Activity (0.5% Sesamin Diet) | Reference |
| Mitochondrial Palmitoyl-CoA Oxidation | ~2-fold | [9] |
| Peroxisomal Palmitoyl-CoA Oxidation | >10-fold | [9] |
| Carnitine Palmitoyltransferase | Increased | [9] |
| Acyl-CoA Dehydrogenase | Increased | [9] |
| Acyl-CoA Oxidase | Increased | [9] |
| 3-Hydroxyacyl-CoA Dehydrogenase | Increased | [9] |
Experimental Protocols
Extraction and Isolation of this compound from Sesame Oil
This protocol describes a general method for the isolation of sesamin from commercial sesame oil, which can be adapted for specific laboratory conditions.[10][11][12]
Methodology:
-
Saponification: The sesame oil is saponified to separate the fatty acids from the unsaponifiable matter, which contains the lignans.
-
Solvent Extraction: The soap is then extracted with a suitable organic solvent to isolate the unsaponifiable fraction.
-
Solvent Partitioning: The extract is further partitioned with different immiscible solvents to concentrate the lignan fraction.
-
Column Chromatography: The concentrated lignan fraction is subjected to column chromatography (e.g., silica (B1680970) gel) to separate sesamin from other lignans and impurities.[10]
-
Crystallization: The fractions containing sesamin are collected, the solvent is evaporated, and the residue is crystallized to obtain pure this compound.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds like this compound.
Methodology:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: The test compound (this compound) at various concentrations is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Delta-5-Desaturase Inhibition Assay
This assay measures the ability of this compound to inhibit the D5D enzyme, typically using rat liver microsomes as the enzyme source.
Methodology:
-
Preparation of Rat Liver Microsomes: Microsomes are isolated from rat liver homogenates by differential centrifugation.[13][14][15][16]
-
Reaction Mixture: The reaction mixture contains the isolated microsomes, a radiolabeled substrate (e.g., [1-¹⁴C]eicosa-8,11,14-trienoic acid), cofactors (e.g., NADH, ATP, CoA), and the test compound (this compound) at various concentrations.[16]
-
Incubation: The reaction is incubated at a controlled temperature for a specific duration.
-
Separation of Substrate and Product: The reaction is stopped, and the lipids are extracted. The radiolabeled substrate and product (arachidonic acid) are separated using techniques like reverse-phase high-pressure liquid chromatography (RP-HPLC).[16]
-
Quantification: The radioactivity of the separated substrate and product is measured by liquid scintillation counting to determine the enzyme activity and the extent of inhibition by this compound.[16]
Conclusion
From its roots in traditional medicine to its elucidation as a distinct chemical entity, this compound has emerged as a lignan of significant scientific interest. Its well-characterized effects on lipid metabolism, particularly the inhibition of delta-5-desaturase and the enhancement of hepatic fatty acid oxidation, make it a compelling molecule for further investigation in the context of metabolic disorders and other health conditions. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesamin | C20H18O6 | CID 72307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Process For The Preparation Of Sesamin From Sesame Oil [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. Combined effect of sesamin and soybean phospholipid on hepatic fatty acid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesamin, a sesame lignan, is a potent inducer of hepatic fatty acid oxidation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of sesamin from commercial sesame oil and investigation of its acid-catalyzed epimerization: An introductory organic lab experiment combining natural product isolation with spectral and mechanistic analysis - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 13. Effect of fasting on delta 5 desaturation activity in rat liver microsomes and HTC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunochemical evidence for the enzymatic difference of delta 6-desaturase from delta 9- and delta 5-desaturase in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. Delta 5 desaturase activity in rat kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability Characteristics of (-)-Sesamin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of (-)-Sesamin, a prominent lignan (B3055560) found in sesame seeds known for its various physiological benefits. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation studies.
Solubility Profile of this compound
This compound is a lipophilic compound, and as such, it exhibits poor solubility in aqueous solutions while being soluble in several organic solvents. A summary of its solubility in various solvents is presented in Table 1.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~71 mg/mL | [1] |
| ~12 mg/mL | [2][3] | |
| Dimethylformamide (DMF) | ~33 mg/mL | [2] |
| ~30 mg/mL | [3][4] | |
| Ethanol | ~0.5 mg/mL | [2][3][4] |
| Methanol | Soluble | [5] |
| Water | Insoluble | [1] |
| 1:10 DMF:PBS (pH 7.2) | ~50 µg/mL | [2] |
Note: The solubility values can vary depending on the experimental conditions such as temperature and the purity of the compound.
Strategies for Solubility Enhancement
The low aqueous solubility of this compound presents a significant challenge for its formulation and bioavailability. Several strategies have been explored to enhance its solubility:
-
Co-solvents: The use of organic co-solvents like DMSO and DMF can significantly increase the solubility of this compound, allowing for the preparation of stock solutions for in vitro studies.[2] For biological experiments, it is common to first dissolve sesamin (B1680957) in an organic solvent and then dilute it with an aqueous buffer.[2]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon gentle agitation in an aqueous medium. This approach has been shown to significantly improve the solubility and bioavailability of sesamin.[6]
Stability Profile of this compound
The stability of this compound is a critical factor for its storage, formulation, and therapeutic efficacy.
Solid-State Stability
As a crystalline solid, this compound is reported to be stable for at least four years when stored at -20°C.[2]
Solution Stability
Aqueous solutions of this compound are recommended to be stored on ice and used within 12 hours of preparation.[2] While they may be stable for longer, fresh preparations are strongly advised for experimental use.[2]
Thermal Stability
Studies on the effects of high temperatures, such as those encountered during the roasting of sesame seeds, have shown a gradual decline in sesamin content. For instance, roasting sesame seeds at temperatures above 210°C can lead to a reduction in sesamin levels.[7] Another study reported losses in sesamin content when sesame oil was roasted at 220°C for 25 minutes.[7]
Degradation Pathways
The degradation of this compound can be influenced by factors such as temperature, pH, and the presence of oxidative agents. While comprehensive studies on the forced degradation of pure this compound under various stress conditions are limited, some information is available regarding its transformation. For example, during industrial processing, sesamin can undergo degradation.[8] The oxidation of (+)-sesamin can lead to the formation of (+)-sesaminol and (+)-sesamolin.[9]
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12]
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method for Quantification
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
Example HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient system of acetonitrile (B52724) and water is commonly used. For example, starting with 54% acetonitrile and gradually increasing to 100%.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at approximately 286 nm or 235 nm.[2][14]
-
Injection Volume: 10 µL.[13]
Workflow for Method Development:
Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[15]
General Protocol:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid this compound to dry heat.
-
Photodegradation: Expose a solution and solid this compound to UV and visible light as per ICH Q1B guidelines.[15]
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes.
NF-κB Signaling Pathway
This compound can suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation and cell survival.
ERK1/2 Signaling Pathway
Metabolites of sesamin have been found to induce neuronal differentiation through the activation of the ERK1/2 (Extracellular signal-regulated kinases 1 and 2) signaling pathway.
Fatty Acid Oxidation Pathway
This compound is known to be a potent inducer of hepatic fatty acid oxidation.[16]
Conclusion
This technical guide summarizes the current knowledge on the solubility and stability of this compound. While its solubility in organic solvents is well-characterized, its poor aqueous solubility remains a challenge that can be addressed through formulation strategies like SNEDDS. The compound is stable in its solid form under recommended storage conditions, but its stability in solution, especially under various stress conditions, requires further investigation. The provided experimental protocols and information on its interaction with key signaling pathways offer a solid foundation for future research and development involving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesamin - Lifeasible [lifeasible.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Seed Roasting Temperature on Sesame Oil Fatty Acid Composition, Lignan, Sterol and Tocopherol Contents, Oxidative Stability and Antioxidant Potential for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (+)‐Sesamin‐oxidising CYP92B14 shapes specialised lignan metabolism in sesame - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. pharmaacademias.com [pharmaacademias.com]
- 16. Sesamin, a sesame lignan, is a potent inducer of hepatic fatty acid oxidation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Sesamin's impact on lipid metabolism and cholesterol.
An In-depth Technical Guide to (-)-Sesamin's Impact on Lipid and Cholesterol Metabolism
Introduction
This compound, the most abundant lignan (B3055560) found in sesame seeds (Sesamum indicum) and sesame oil, has garnered significant scientific interest for its diverse biological activities, including antioxidant, anti-inflammatory, and antihypertensive properties.[1][2][3] A substantial body of preclinical and clinical evidence has highlighted its potent lipid-lowering capabilities.[1][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates lipid and cholesterol metabolism, intended for researchers, scientists, and professionals in drug development. The document details the signaling pathways involved, summarizes quantitative data from key studies, and outlines common experimental protocols.
Impact on Fatty Acid Metabolism
This compound exerts a dual-pronged effect on fatty acid metabolism: it simultaneously suppresses the synthesis of new fatty acids (lipogenesis) and enhances their breakdown (β-oxidation). This coordinated regulation is central to its ability to reduce circulating triglyceride levels and mitigate fat accumulation in the liver.[5][6]
Inhibition of Lipogenesis via the LXRα/SREBP-1c Pathway
A primary mechanism by which this compound inhibits lipogenesis is through the modulation of the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling cascade.[7][8] LXRα is a nuclear receptor that, when activated, induces the expression of SREBP-1c.[7] SREBP-1c, in turn, is a master transcriptional regulator that promotes the expression of numerous genes involved in fatty acid synthesis, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[2][9]
Studies have shown that this compound acts as an antagonist of LXRα.[7][10] This antagonism prevents the recruitment of coactivators like SRC-1 to the SREBP-1c promoter, thereby suppressing its transcription.[10] Furthermore, this compound has been shown to stimulate AMP-activated protein kinase (AMPK), which can also inhibit the LXRα-SREBP-1c pathway.[2][7] The net result is a significant down-regulation of lipogenic enzymes and a marked decrease in fatty acid synthesis.[9] In rat studies, dietary this compound was found to lower the amount of the mature, active form of SREBP-1 protein in the nucleus to less than one-fifth of that in control animals.[9]
Caption: this compound inhibits lipogenesis by antagonizing LXRα and activating AMPK.
Stimulation of Fatty Acid β-Oxidation via PPARα Activation
Concurrently with inhibiting fat synthesis, this compound is a potent inducer of hepatic fatty acid oxidation.[11][12] This effect is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor α (PPARα), a key transcription factor that governs the expression of genes involved in the uptake and mitochondrial and peroxisomal β-oxidation of fatty acids.[13][14]
Studies in rats have demonstrated that dietary this compound significantly upregulates the mRNA levels of PPARα and its target genes, including Carnitine Palmitoyltransferase 1 (CPT-1), Acyl-CoA Oxidase (ACO), and 3-hydroxyacyl-CoA dehydrogenase.[13][15] This leads to a marked increase in the capacity of the liver to catabolize fatty acids. In one study, a 0.5% this compound diet fed to rats for 15 days nearly doubled the rate of mitochondrial fatty acid oxidation and increased the rate of peroxisomal oxidation by more than tenfold compared to a control diet.[16] This robust enhancement of fatty acid breakdown contributes to lower hepatic and serum triglyceride levels.[12]
References
- 1. Effects of sesamin on fatty acid and cholesterol metabolism, macrophage cholesterol homeostasis and serum lipid profile: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesamin ameliorates lipotoxicity and lipid accumulation through the activation of the estrogen receptor alpha signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin) on inflammation and atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. Sesamin, a Naturally Occurring Lignan, Inhibits Ligand-Induced Lipogenesis through Interaction with Liver X Receptor Alpha (LXRα) and Pregnane X Receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of Sesamin Supplementation on Obesity, Blood Pressure, and Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 9. Sesamin, a sesame lignan, decreases fatty acid synthesis in rat liver accompanying the down-regulation of sterol regulatory element binding protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesamin, a Naturally Occurring Lignan, Inhibits Ligand-Induced Lipogenesis through Interaction with Liver X Receptor Alpha (LXR α) and Pregnane X Receptor (PXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Sesamin, a Sesame Lignan, as a Potent Serum Lipid-Lowering Food Component | Semantic Scholar [semanticscholar.org]
- 12. Sesamin, a Sesame Lignan, as a Potent Serum Lipid-Lowering Food Component [jstage.jst.go.jp]
- 13. Combined effect of sesamin and soybean phospholipid on hepatic fatty acid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sesamin ameliorates hepatic steatosis and inflammation in rats on a high-fat diet via LXRα and PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
Bioavailability and Pharmacokinetics of (-)-Sesamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sesamin, a major lignan (B3055560) found in sesame seeds (Sesamum indicum), has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A thorough understanding of its bioavailability and pharmacokinetic profile is crucial for the development of sesamin-based therapeutics and functional foods. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, its metabolites, and its impact on key cellular signaling pathways.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its epimer, (+)-episesamin, along with their primary metabolites, have been investigated in both human and rodent models. Following oral administration, sesamin (B1680957) is absorbed and rapidly metabolized, primarily in the liver.
Human Pharmacokinetics
A study involving healthy human subjects who received a daily oral dose of 50 mg of a sesame lignan mixture (sesamin/episesamin = 1/1) for 28 days provides key insights into the pharmacokinetic profile in humans.[1]
Table 1: Pharmacokinetic Parameters of Sesamin, Episesamin, and their Major Metabolites in Healthy Human Subjects Following Multiple Oral Doses [1]
| Compound | Cmax (nmol/L) | Tmax (h) | t1/2 (h) | AUC (nmol·h/L) |
| This compound | 7.6 ± 2.5 | 5.0 | Not Reported | Not Reported |
| (+)-Episesamin | 54.0 ± 21.6 | 5.0 | 7.1 ± 1.5 | Not Reported |
| SC-1 (Sesamin metabolite) | 135.0 ± 45.2 | 5.0 | 2.4 ± 0.5 | Not Reported |
| EC-1 (Episesamin metabolite) | 543.0 ± 198.0 | 5.0 | 3.4 ± 0.7 | Not Reported |
Data are presented as mean ± standard deviation. SC-1: (7α,7′α,8α,8′α)-3′,4′-methylenedioxy-7,9′:7′,9-diepoxylignane-3,4-diol EC-1: A mono-catechol metabolite of episesamin
Rodent Pharmacokinetics
Studies in rats provide additional details on the absorption, distribution, and excretion of sesamin. A study using radiolabeled [14C]sesamin in rats offers valuable information on its fate in vivo.[2]
Table 2: Pharmacokinetic Parameters of --INVALID-LINK---Sesamin in Rats Following a Single Oral Dose (5 mg/kg) [2]
| Parameter | Value |
| Tmax (plasma radioactivity) | 1.0 h |
| Terminal Half-life (t1/2) | 4.7 h |
| Cumulative Excretion (Urine) | 37.5 ± 3.1% |
| Cumulative Excretion (Feces) | 58.7 ± 4.8% |
| Cumulative Excretion (Bile - in bile duct-cannulated rats) | 66.3 ± 8.4% |
Data are presented as mean ± standard deviation.
Metabolism
This compound undergoes extensive metabolism primarily by the cytochrome P450 (CYP) enzyme system in the liver, followed by conjugation reactions.[3] In humans, CYP2C9 is the main enzyme responsible for the initial metabolic steps.[3] The metabolic process also involves UDP-glucuronosyltransferases and sulfotransferases.[3] A significant portion of sesamin is converted to enterolactone (B190478) by the gut microbiota.[4]
Experimental Protocols
Human Pharmacokinetic Study Protocol
This protocol is a composite based on the study by Tomimori et al. (2013).[1]
1. Study Design: A single-blind, placebo-controlled, parallel-group, multiple oral dose study.
2. Subjects: 48 healthy adult subjects were enrolled and randomly divided into two groups (sesame lignan and placebo). Pharmacokinetic analysis was performed on a subset of 10 subjects from the sesame lignan group.
3. Dosing Regimen: Subjects in the active group received a daily oral dose of 50 mg of sesame lignans (B1203133) (containing a 1:1 ratio of sesamin and episesamin) for 28 consecutive days.
4. Blood Sampling: On the final day of administration, blood samples were collected at pre-dose and at specified time points post-dose to capture the plasma concentration-time profile of sesamin, episesamin, and their metabolites.
5. Sample Preparation: a. Collect whole blood in tubes containing an appropriate anticoagulant. b. Centrifuge the blood samples to separate the plasma. c. Store the plasma samples at -80°C until analysis. d. For analysis, plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) followed by centrifugation. e. The supernatant is then collected, evaporated to dryness, and reconstituted in a suitable solvent for injection into the analytical system.
6. Analytical Methodology: HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) a. Chromatographic System: A reverse-phase HPLC system. b. Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). d. Flow Rate: A typical flow rate of 0.2-0.4 mL/min. e. Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the analytes and their internal standards.
Signaling Pathways Modulated by this compound and its Metabolites
This compound and its metabolites have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, cell survival, and differentiation.
Metabolism of this compound
The metabolism of this compound is a multi-step process involving hepatic enzymes and the gut microbiota.
Caption: Metabolic pathway of this compound in the liver and gut.
ERK1/2 Signaling Pathway
The metabolite SC-1 has been shown to induce neuronal differentiation through the activation of the ERK1/2 signaling pathway.
Caption: Activation of the ERK1/2 pathway by the sesamin metabolite SC-1.
STAT3 Signaling Pathway
This compound has been demonstrated to suppress the STAT3 signaling pathway, which is often hyperactivated in cancer cells.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
NF-κB Signaling Pathway
This compound can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
Caption: Suppression of the NF-κB signaling pathway by this compound.
PI3K/AKT/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Conclusion
This compound exhibits a complex pharmacokinetic profile characterized by rapid metabolism and the formation of several bioactive metabolites. Its bioavailability is influenced by first-pass metabolism and gut microbiota activity. The modulation of key signaling pathways, including ERK1/2, STAT3, NF-κB, and PI3K/AKT/mTOR, by sesamin and its metabolites underscores the molecular basis for its observed physiological effects. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in various disease contexts. This technical guide provides a foundational understanding for researchers and professionals in the fields of pharmacology, nutrition, and drug development.
References
- 1. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesamin stimulates osteoblast differentiation through p38 and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesamin manifests chemopreventive effects through the suppression of NF-kappa B-regulated cell survival, proliferation, invasion, and angiogenic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Sesamin: A Potential Therapeutic Agent for Neuroinflammatory Diseases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system, plays a pivotal role in initiating and propagating the inflammatory cascade. This process leads to the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which contribute to neuronal damage and disease progression. Consequently, the identification of novel therapeutic agents that can effectively modulate microglial activation and suppress neuroinflammation is of paramount importance.
(-)-Sesamin, a major lignan (B3055560) found in sesame seeds and sesame oil, has emerged as a promising candidate due to its potent anti-inflammatory and neuroprotective properties.[1][2] Preclinical studies have demonstrated its ability to mitigate neuroinflammation by inhibiting microglial activation and modulating key intracellular signaling pathways.[3][4] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanisms of action, quantitative effects on inflammatory markers, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-neuroinflammatory effects primarily through the modulation of two key signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of the inflammatory response in microglia.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of pro-inflammatory gene expression. In resting microglia, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[5]
This compound has been shown to inhibit the activation of the NF-κB pathway.[4][6] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes.[5]
MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical signaling pathway involved in the inflammatory response.[7] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes.
Studies have demonstrated that this compound can suppress the phosphorylation of p38 and JNK MAPKs in activated microglia.[6][7][8][9] By inhibiting the activation of these kinases, this compound effectively dampens the downstream inflammatory signaling cascade.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. 2.4. MTT Assay [bio-protocol.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Rhein Suppresses Neuroinflammation via Multiple Signaling Pathways in LPS-Stimulated BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4.5. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6 and PGE2 [bio-protocol.org]
- 9. file.elabscience.com [file.elabscience.com]
Methodological & Application
Application Notes: (-)-Sesamin Extraction and Purification from Sesame Seeds
Introduction
(-)-Sesamin is a major lignan (B3055560) found in sesame seeds (Sesamum indicum) and sesame oil, recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its therapeutic potential has driven the need for efficient and scalable extraction and purification protocols. These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to isolate high-purity this compound from its natural source. The protocols cover various techniques from traditional solvent extraction to modern supercritical fluid technologies, followed by robust purification strategies.
Data Presentation: Comparison of Extraction and Purification Methods
The selection of an appropriate extraction and purification strategy depends on the desired scale, purity, and available equipment. The following tables summarize quantitative data from various published methods to facilitate comparison.
Table 1: Supercritical CO₂ (SC-CO₂) Extraction Parameters and Yields
| Pressure (bar) | Temperature (°C) | Co-solvent | Sesamin (B1680957) Yield/Content | Purity | Reference |
|---|---|---|---|---|---|
| 220 | 50 | None | 225.79 mg/100 g cake | Not Specified | [3] |
| 350 | 50 | None | Not Specified (Max oil yield) | Not Specified | [3][4] |
| ~276 (4 kpsi) | 50 | 10 mol% Ethanol (B145695) | Highest Lignan Yield | Not Specified | [5][6] |
| Up to 100 MPa | Up to 120°C | Not Specified | 3000 - 5000 ppm in oil | Not Specified |[7] |
Table 2: Solvent Extraction Parameters and Sesamin Yield
| Starting Material | Solvent(s) | Key Parameters | Sesamin Yield/Content | Purity | Reference |
|---|---|---|---|---|---|
| Sesame Oil | Ethanol | Solid-liquid ratio 1:2 (v/v) | 0.24% | 94% | [8] |
| Sesame Seed Husks | 85% Ethanol | Solid-liquid ratio 1:10 (w/v), 75°C, 12h | Not Specified | >95% | [9] |
| Sesame Seeds | 85%-95% Ethanol | Reflux extraction, solid-liquid 1:4-6 | Not Specified | High | [10] |
| Sesame Oil | Acetonitrile | 3 successive cycles (1:3 oil:solvent) | 5.25 mg/mL of oil | >95% (after purification) |[11][12] |
Table 3: Purification Methods and Achieved Purity
| Method | Starting Material | Key Solvents/Phases | Final Purity | Reference |
|---|---|---|---|---|
| Recrystallization | Crude Lignan Extract | Ethanol, Acetone, Isopropanol | >95% | [8][13][14] |
| Column Chromatography | Crude Lignan Extract | Alumina (B75360), Macroporous Resin (D101) | High | [10][15] |
| HSCCC | Crude Lignan Extract | Hexane (B92381)/Ethyl Acetate (B1210297)/Methanol/Water (7:3:7:3) | >99% | [16] |
| CPC | Sesame Oil Extract | n-Hex/EtOAc/EtOH/H₂O (2:3:3:2 v/v/v/v) | >95% | [11][12] |
| Semipreparative RP-18 HPLC | Furofuran Lignan Fraction | Methanol/Water (70:30 v/v) | >99% |[15] |
Experimental Protocols
Protocol 1: Supercritical CO₂ Extraction (SFE) and Purification by Crystallization
This protocol is an environmentally friendly method that avoids organic solvents in the initial extraction phase. It is suitable for obtaining high-quality sesame oil enriched with lignans.[7][17]
Materials and Equipment:
-
Ground sesame seeds
-
Supercritical Fluid Extraction (SFE) system
-
High-Pressure CO₂ source
-
Separators
-
Hexane
-
Ethanol (95%)
-
Rotary evaporator
-
Crystallization vessel with cooling capabilities
-
Filtration apparatus (e.g., Büchner funnel)
-
HPLC system for purity analysis
Methodology:
-
Preparation: Load finely ground sesame seeds into the extractor vessel of the SFE system.
-
Supercritical CO₂ Extraction:
-
Pressurize the system with CO₂ and heat to the desired supercritical conditions (e.g., 220-350 bar and 50°C).[3]
-
Maintain a constant flow of supercritical CO₂ through the extractor.
-
The CO₂, now containing dissolved sesame oil and lignans, flows into a separator (or a series of separators) where pressure and/or temperature are reduced.
-
This change in conditions causes the oil to precipitate from the CO₂, which is then collected. The CO₂ can be recycled back to the pump.[7]
-
-
Lignan Enrichment (Conditioning):
-
Crystallization:
-
Dissolve the lignan concentrate in a minimal amount of a suitable solvent like boiling ethanol or a mixture of ethanol and acetone.[14]
-
Cool the solution slowly to induce crystallization. Temperatures can range from room temperature down to -20°C to 5°C.[13][14]
-
Alternatively, dissolve the enriched oil in hexane and cool to crystallize the sesamin.[18]
-
-
Purification by Recrystallization:
-
Collect the crude sesamin crystals by filtration and wash with a cold solvent (e.g., petroleum ether or cold ethanol).[14]
-
For higher purity, perform a second recrystallization step by dissolving the crystals in a minimal amount of hot 95% ethanol, filtering the hot solution, and allowing it to cool to form pure crystals.[10][14]
-
-
Drying and Analysis:
-
Dry the purified crystals under vacuum.
-
Confirm the purity of the final this compound product using HPLC analysis.[15]
-
Protocol 2: Solvent Extraction and Purification by Column Chromatography
This protocol uses conventional organic solvents for extraction and is highly adaptable for laboratory-scale preparations.[8][10]
Materials and Equipment:
-
Defatted sesame seed meal or whole sesame seeds, pulverized
-
Ethanol (85-95%)
-
Neutral alumina (80-100 mesh) or Macroporous adsorbent resin (e.g., D101 type)[10]
-
Chromatography column
-
Elution solvents: Hexane (or No. 6 solvent oil), Ethyl Acetate, Methanol[10]
-
Soxhlet apparatus or reflux system
-
Rotary evaporator
-
HPLC system for analysis
Methodology:
-
Solvent Extraction:
-
Place the pulverized sesame seeds in a flask and add 85-95% ethanol (e.g., a solid-to-liquid ratio of 1:4 to 1:6 w/v).[10]
-
Perform reflux extraction with stirring for 2-3 hours. Repeat the extraction 2-3 times for exhaustive extraction.[10]
-
Combine the ethanol extracts and concentrate the solution using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning (Pre-purification):
-
Wash the crude extract with ammonia (B1221849) water and centrifuge to separate layers.[10]
-
Dissolve the resulting extract in chloroform.[10]
-
-
Column Chromatography:
-
Adsorbent Preparation: Prepare a slurry of neutral alumina or macroporous resin in the initial elution solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Mix the chloroform extract with a small amount of the adsorbent (alumina), dry it, and carefully load it onto the top of the packed column.[10]
-
Elution: Elute the column with a gradient of solvents. A typical gradient starts with a non-polar solvent and gradually increases in polarity. For example, begin with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally a mixture of ethyl acetate and methanol.[10]
-
Fraction Collection: Collect fractions of the eluate and monitor them for the presence of sesamin using Thin Layer Chromatography (TLC) or HPLC.
-
-
Crystallization and Final Purification:
-
Combine the fractions containing pure sesamin and remove the solvent using a rotary evaporator to a small volume.[10]
-
Allow the concentrated solution to stand, which will cause sesamin to crystallize. The crystallization can be enhanced by cooling (4-6 hours).[10]
-
Collect the crystals by filtration.
-
Perform a final recrystallization step using 95% ethanol to achieve high purity.[10]
-
-
Drying and Analysis:
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflows for extracting and purifying this compound from sesame seeds.
Caption: Overview of this compound extraction and purification pathways.
Signaling Pathway Diagram
This diagram illustrates the key signaling pathways modulated by this compound, contributing to its anti-inflammatory and anti-cancer effects.[1][20][21]
Caption: this compound's mechanism of action on key cellular pathways.
References
- 1. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin) on inflammation and atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explore.nrct.go.th [explore.nrct.go.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Separation of Sesamin and Sesamolin by a Supercritical Fluid-Simulated Moving Bed [scirp.org]
- 8. CN101092421B - New technique for extracting sesamin - Google Patents [patents.google.com]
- 9. CN103896956A - Method for extracting sesamin from sesame seed husks - Google Patents [patents.google.com]
- 10. CN101817827A - Method for preparing sesamin from sesame - Google Patents [patents.google.com]
- 11. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 12. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101602768A - The method of purification of a kind of sesamin and sesamolin - Google Patents [patents.google.com]
- 14. US2557956A - Process of extracting sesamin from sesame oil - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography. | Semantic Scholar [semanticscholar.org]
- 17. us.typology.com [us.typology.com]
- 18. A Novel Process For The Preparation Of Sesamin From Sesame Oil [quickcompany.in]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (-)-Sesamin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Sesamin is a prominent lignan (B3055560) found in sesame seeds and oil, recognized for its various physiological activities. Accurate and reliable quantification of this compound is crucial for quality control in raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the HPLC analysis of this compound, including method validation parameters and insights into its biological signaling pathways.
Experimental Protocols
This section details a standardized protocol for the quantitative analysis of this compound using HPLC, compiled from established methodologies.
1. Sample Preparation
-
For Sesame Seeds:
-
Grind the sesame seeds into a fine powder.
-
Accurately weigh approximately 1 gram of the powdered sample.
-
Extract the sample with 20 mL of 80% ethanol (B145695) or methanol (B129727).[1]
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Sesame Oil:
-
Accurately weigh approximately 0.5 grams of the oil sample.
-
Dilute the sample with 2 mL of n-hexane.[2]
-
Perform solid-phase extraction (SPE) using an Alumina-A cartridge.[2]
-
Condition the SPE column with 3 mL of n-hexane.[2]
-
Load the diluted sample onto the column.
-
Wash the column with 2 mL of n-hexane.[2]
-
Elute this compound with 3 mL of a methanol/water solution (80:20, v/v).[2]
-
Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.[2]
-
-
For Standard Solutions:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.[3]
-
Perform serial dilutions with methanol to prepare a series of standard solutions with concentrations ranging from 0.3 to 50 µg/mL.
-
2. HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Specification |
| Column | ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: Water B: Methanol Gradient elution: 0 min, 30% B; 0-4 min, 30% to 80% B; 5-10 min, 80% to 35% B; 10-15 min, 35% to 62% B; 15-18 min, 62% to 80% B; 18-22 min, 80% B; 22-23 min, 80% to 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 290 nm |
Data Presentation
The quantitative performance of the HPLC method for this compound analysis is summarized in the tables below.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 0.3 - 50 mg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.08 - 20 ng/mL[2][4] |
| Limit of Quantification (LOQ) | 0.26 - 70 ng/mL[2][4] |
| Retention Time | Approximately 33.30 min[4] |
Table 2: Precision and Accuracy of the HPLC Method
| Parameter | Relative Standard Deviation (RSD) |
| Intra-day Precision | < 1.09% |
| Inter-day Precision | < 3.32% |
| Accuracy (Recovery) | 80.16% - 95%[2][5] |
Mandatory Visualization
Diagram 1: HPLC Analysis Workflow for this compound
Caption: Workflow for the HPLC analysis of this compound.
Diagram 2: Simplified Signaling Pathway of this compound's Anti-Inflammatory and Anti-Cancer Effects
Caption: this compound's inhibitory effects on key signaling pathways.
Discussion
The presented HPLC method is robust and reliable for the quantification of this compound in various matrices. The method validation data demonstrates good linearity, sensitivity, precision, and accuracy, making it suitable for routine quality control and research applications.
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Notably, it inhibits the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in inflammation, cell survival, proliferation, and invasion.[6] The inhibitory mechanism involves the suppression of IκBα kinase (IKK) and transforming growth factor-β-activated kinase 1 (TAK1).[6] Furthermore, this compound has been found to suppress the signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is implicated in tumor cell proliferation and survival.[7] It also inhibits the p38 mitogen-activated protein kinase (p38-MAPK) pathway, contributing to its anti-proliferative and anti-invasive effects in cancer cells.[8] These actions on multiple signaling cascades underscore the potential of this compound as a therapeutic agent in various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 6. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesamin induces cell cycle arrest and apoptosis through the inhibition of signal transducer and activator of transcription 3 signalling in human hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesamin inhibits lipopolysaccharide-induced proliferation and invasion through the p38-MAPK and NF-κB signaling pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of (-)-Sesamin in Complex Plant Matrices
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the accurate quantification of (-)-sesamin in various complex plant matrices, detailing established extraction and analytical methodologies. This document includes structured data tables for comparative analysis, detailed experimental protocols, and visual workflows to facilitate understanding and implementation.
Introduction
This compound, a major lignan (B3055560) found predominantly in sesame seeds (Sesamum indicum L.) and other plant species, has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antihypertensive, and neuroprotective effects[1][2]. Accurate quantification of this compound in complex plant matrices is crucial for quality control in the food and pharmaceutical industries, as well as for advancing research into its therapeutic potential. This application note provides detailed protocols for the extraction and analysis of this compound using modern analytical techniques.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, cultivar, seed coat color, and geographical origin[3][4]. The following table summarizes the reported quantities of this compound in various plant matrices.
| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Content | Reference |
| Sesamum indicum L. (Sesame) | Seeds | 80% Ethanol (B145695) Extraction | HPLC | 0.82 - 11.05 mg/g | [4] |
| Sesamum indicum L. (Sesame) | Seeds | Methanol (B129727) Extraction | HPLC | 0.38 - 5.12 mg/g | [5] |
| Sesamum indicum L. (Sesame) | Seeds | Ethanolic Extract | GC-MS | 4.73% of extract | [6][7] |
| Sesamum indicum L. (Sesame) | Oil | Methanol Extraction | HPLC-PDA/Fluorescence, GC-MS | 0.19 - 0.4% | [8][9] |
| Various Chinese Cultivars | Seeds | Not Specified | HPLC | Landraces showed higher content | [4] |
| Korean Landraces | Seeds | Methanol Extraction | HPLC | Average 2.09 mg/g | [5] |
Experimental Protocols
Extraction of this compound from Plant Material
The choice of extraction method is critical for achieving high recovery of this compound. Common methods include solvent extraction and cold pressing for oil-based matrices.
Protocol 3.1.1: Solvent Extraction from Seeds
This protocol is suitable for extracting sesamin (B1680957) from dried and powdered plant material, such as sesame seeds.
-
Sample Preparation: Grind the plant material (e.g., sesame seeds) into a fine powder.
-
Extraction:
-
Weigh approximately 1-2 g of the powdered sample into a flask.
-
Add 30 mL of a suitable organic solvent. 80% ethanol or methanol are commonly used[5][10]. Hexane can also be used for initial lipid extraction[2][5].
-
Agitate the mixture using a shaker at room temperature for 24 hours or perform sonication for 30-60 minutes.
-
-
Filtration: Filter the extract through a Whatman No. 2 filter paper or centrifuge the mixture to separate the supernatant[5].
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., methanol or acetonitrile) for subsequent HPLC, GC-MS, or LC-MS/MS analysis. Filter the reconstituted sample through a 0.22 µm syringe filter before injection[11].
Analytical Quantification Methods
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques for the quantification of this compound.
Protocol 3.2.1: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the separation and quantification of sesamin.
-
Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector. A fluorescence detector can offer higher sensitivity[8][9].
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used[12][13].
-
Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile (B52724) and water is common. For example, a mobile phase of methanol:water (75:25, v/v) can be used[5].
-
Detection: UV detection is commonly performed at 290 nm[5].
-
Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of sesamin in the sample is determined by comparing its peak area with the calibration curve. The limit of quantitation (LOQ) for sesamin using HPLC with a UV detector has been reported to be around 75 µg/L[8].
Protocol 3.2.2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the identification and quantification of sesamin.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A capillary column suitable for the analysis of semi-volatile compounds.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: The sample is injected into the GC inlet, where it is vaporized.
-
Temperature Program: A temperature gradient is used to separate the components of the sample.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
Quantification: Similar to HPLC, quantification is achieved by creating a calibration curve with a this compound standard. GC-MS analysis has identified (+)-sesamin as a major component in sesame seed extracts[6][7].
Protocol 3.2.3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for analyzing trace amounts of sesamin in complex matrices.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. APCI has been shown to be more effective for lignans (B1203133) like sesamin[14].
-
Mobile Phase: A mixture of methanol or acetonitrile with water, often with the addition of a small amount of acid (e.g., 0.01% acetic acid), is used[11].
-
Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions for sesamin are monitored, providing high selectivity.
-
Quantification: A calibration curve is generated using a standard solution of this compound. The limit of detection (LOD) and limit of quantification (LOQ) for sesamin by LC-MS/MS have been reported to be as low as 20 ng/mL and 70 ng/mL, respectively[11].
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.
Caption: General workflow for this compound quantification.
Signaling Pathways of Sesamin
Sesamin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and metabolism. The diagram below provides a simplified overview of some of these pathways.
Caption: Simplified signaling pathways modulated by this compound.
Conclusion
The protocols and data presented in this application note provide a robust framework for the reliable quantification of this compound in complex plant matrices. The choice of extraction and analytical method should be guided by the specific research or quality control objectives, taking into account factors such as required sensitivity, sample throughput, and available instrumentation. Adherence to these detailed methodologies will ensure accurate and reproducible results, facilitating further exploration of the therapeutic and commercial potential of this compound.
References
- 1. Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin) on inflammation and atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mechotech.in [mechotech.in]
- 3. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review [mdpi.com]
- 4. mail.pakbs.org [mail.pakbs.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Solvent Extraction and GC-MS Analysis of Sesame Seeds for Determination of Bioactive Antioxidant Fatty Acid/Fatty Oil Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. scielo.br [scielo.br]
- 13. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 14. research.wur.nl [research.wur.nl]
Application Notes and Protocols for Evaluating (-)-Sesamin Bioactivity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the multifaceted bioactivity of (-)-Sesamin in various cell culture models. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in assessing its anti-cancer, neuroprotective, anti-inflammatory, and antioxidant properties.
I. Anti-Cancer Bioactivity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following assays are fundamental for quantifying these effects.
Data Presentation: Anti-Cancer Effects of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Citation |
| KBM-5 | Chronic Myeloid Leukemia | MTT | Cell Proliferation | 42.7 µM | [1] |
| K562 | Chronic Myeloid Leukemia | MTT | Cell Proliferation | 48.3 µM | [1] |
| U266 | Multiple Myeloma | MTT | Cell Proliferation | 51.7 µM | [1] |
| DU145 | Prostate Cancer | MTT | Cell Proliferation | 60.2 µM | [1] |
| HCT-116 | Colon Cancer | MTT | Cell Proliferation | 57.2 µM | [1] |
| MiaPaCa-2 | Pancreatic Cancer | MTT | Cell Proliferation | 58.3 µM | [1] |
| H1299 | Lung Adenocarcinoma | MTT | Cell Proliferation | 40.1 µmol/L | [2] |
| MDA-MB-231 | Breast Cancer | MTT | Cell Proliferation | 51.1 µM | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | MTT | Cell Inhibition | 104.84 µg/ml (at 48h) | [3] |
| NB4 | Acute Promyelocytic Leukemia | MTT | Cell Inhibition | 121.00 µg/ml (at 48h) | [3] |
| HepG2 | Liver Cancer | MTT | Cell Viability | 98 µM (at 48h) | [4] |
| MCF-7 | Breast Cancer | MTT | Cell Viability | 1, 10, 50 µM showed dose-dependent reduction | |
| FaDu, HSC-3, Ca9-22 | Head and Neck Squamous Cell Carcinoma | Transwell Assay | Migration & Invasion | Inhibition at 20 and 40 µM |
Experimental Workflow: Evaluating Anti-Cancer Activity
References
- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Sesamin Acts as Anti-leukemic Compound Interacting with Novel Phosphoprotein Targets and Inducing Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the In Vivo Effects of (-)-Sesamin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the diverse in vivo effects of (-)-Sesamin, a major lignan (B3055560) found in sesame seeds and oil. The information presented herein is intended to guide researchers in designing and executing studies to explore the therapeutic potential of this compound in various pathological conditions, including neurodegenerative diseases, metabolic disorders, and inflammation.
Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective properties in preclinical studies. Two widely used animal models to investigate these effects are the Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke and the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease.
Middle Cerebral Artery Occlusion (MCAO) in Mice
This model mimics the focal cerebral ischemia observed in stroke. The protocol involves the temporary or permanent occlusion of the MCA, leading to neuronal damage in the corresponding brain region.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice (20-25 g).
-
Anesthesia: Isoflurane (3% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂ (70:30).
-
Procedure:
-
Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a nylon monofilament (e.g., 6-0) coated with silicone into the ECA and advance it into the ICA to occlude the origin of the MCA.
-
For transient ischemia, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow reperfusion. For permanent ischemia, leave the filament in place.
-
Suture the incision and allow the animal to recover.
-
-
This compound Administration:
-
Dosage: 30-50 mg/kg body weight.
-
Route: Oral gavage or intraperitoneal (i.p.) injection.
-
Timing: Pre-treatment (e.g., daily for 7 days before MCAO), or post-treatment (e.g., starting 2 hours after reperfusion).
-
-
Outcome Assessment:
-
Neurological Deficit Score: Evaluate motor and sensory deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume: At 24 or 48 hours post-MCAO, sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area will appear white, while viable tissue stains red. Calculate the infarct volume as a percentage of the total brain volume.
-
Biochemical Markers: Measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase) and inflammation (e.g., TNF-α, IL-1β) in brain homogenates.
-
Quantitative Data Summary:
| Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| MCAO Mice | 43.2 mg/kg | i.p. | Significantly reduced infarct volume and improved neurological score 24h post-MCAO. | |
| MCAO Mice | 30 mg/kg | Oral | Reduced infarction volume, lipid peroxidation, and cleaved-caspase-3 activation. Diminished iNOS and COX-2 expression. |
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
This model induces the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Isoflurane or ketamine/xylazine cocktail.
-
Procedure:
-
Secure the rat in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle or the striatum.
-
-
This compound Administration:
-
Dosage: 10-30 mg/kg body weight per day.
-
Route: Oral gavage.
-
Timing: Pre-treatment for one week prior to 6-OHDA injection and continued for several weeks post-injection.
-
-
Outcome Assessment:
-
Behavioral Testing: Assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or narrow beam test.
-
Immunohistochemistry: Sacrifice the animals and perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Neurochemical Analysis: Measure dopamine (B1211576) and its metabolites (DOPAC, HVA) in striatal tissue homogenates using HPLC.
-
Quantitative Data Summary:
| Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| 6-OHDA Rats | 20 mg/kg/day | Oral | Attenuated motor imbalance, lowered striatal malondialdehyde and reactive oxygen species, improved superoxide dismutase activity, and reduced nigral neuronal apoptosis. | |
| 6-OHDA Rats | 30 mg/kg/day | Oral | Significantly increased the number of tyrosine hydroxylase-immunopositive neurons and the levels of dopamine and its metabolites in the striatum. | [1] |
Experimental Workflow for Neuroprotection Studies
A generalized workflow for in vivo neuroprotection studies of this compound.
Anti-inflammatory Effects of this compound
This compound has been shown to possess potent anti-inflammatory properties. The carrageenan-induced pleurisy model in rats is a classic method to evaluate acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure:
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the pleural cavity.
-
-
This compound Administration:
-
Dosage: 100-200 mg/kg body weight.
-
Route: Oral gavage.
-
Timing: 1 hour before carrageenan injection.
-
-
Outcome Assessment (4 hours post-carrageenan):
-
Exudate Volume: Sacrifice the animals, open the thoracic cavity, and collect the pleural exudate to measure its volume.
-
Leukocyte Count: Perform a total and differential leukocyte count on the collected exudate.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the pleural exudate using ELISA.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in lung tissue as an indicator of neutrophil infiltration.
-
Quantitative Data Summary:
| Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Carrageenan-induced Pleurisy Rats | 100 mg/kg | Oral | Decreased exudate volume by 20.35%. | |
| Carrageenan-induced Pleurisy Rats | 200 mg/kg | Oral | Decreased exudate volume by 26.55%. |
Signaling Pathway for Anti-inflammatory Action of this compound
This compound inhibits inflammatory pathways by targeting NF-κB and MAPK signaling.
Effects of this compound on Metabolic Syndrome
This compound has shown promise in ameliorating features of metabolic syndrome. A high-fat diet-induced model in rats is commonly used to study these effects.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Diet:
-
Control Group: Standard chow diet.
-
High-Fat Diet (HFD) Group: A diet rich in fat (e.g., 45-60% of calories from fat).
-
-
Induction Period: Feed the respective diets for 8-12 weeks to induce metabolic syndrome characteristics.
-
This compound Administration:
-
Dosage: 40-160 mg/kg body weight per day.
-
Route: Oral gavage, mixed with the diet.
-
Timing: Administered concurrently with the HFD.
-
-
Outcome Assessment:
-
Body Weight and Food Intake: Monitor weekly.
-
Blood Parameters: At the end of the study, collect blood to measure:
-
Fasting blood glucose and insulin (B600854) levels.
-
Lipid profile: Total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).
-
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess insulin sensitivity.
-
Liver Histology: Stain liver sections with Hematoxylin and Eosin (H&E) or Oil Red O to assess hepatic steatosis.
-
Quantitative Data Summary:
| Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| High-Fat Diet Rats | 160 ppm in diet | Oral | Reduced steatosis, TC, and TAG accumulation. Reversed HFD-induced increases in IL-6 and TNF-α. | |
| High-Fat Diet Rats | 40, 80, 160 mg/kg/day | Oral | Dose-dependently improved serum TC, TG, LDL-C, and increased HDL-C. | [2] |
Logical Relationship in Metabolic Syndrome Amelioration by this compound
References
- 1. Effects of this compound on 6-hydroxydopamine-induced neurotoxicity in PC12 cells and dopaminergic neuronal cells of Parkinson's disease rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesamin Ameliorates High-Fat Diet–Induced Dyslipidemia and Kidney Injury by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (-)-Sesamin in Neurodegenerative Disease Research
Introduction
Neurodegenerative diseases, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), are characterized by the progressive loss of structure and function of neurons.[1][2][3] A growing body of research is focused on phytochemicals for their potential neuroprotective effects.[1][4] (-)-Sesamin, a major lignan (B3055560) found in sesame seeds (Sesamum indicum), has emerged as a promising multi-target agent in the study of these disorders.[1][5] Preclinical studies have demonstrated its antioxidative, anti-inflammatory, and anti-apoptotic properties, making it a valuable tool for researchers in neuroscience and drug development.[1][4][5] These notes provide an overview of the application of this compound in neurodegenerative disease research, including its mechanisms of action and detailed experimental protocols.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple signaling pathways. Its primary mechanisms include combating oxidative stress, reducing neuroinflammation, inhibiting apoptosis, and preventing protein aggregation.[1][5]
-
Antioxidant Effects: Sesamin (B1680957) has been shown to reduce the production of intracellular reactive oxygen species (ROS).[6][7] It enhances the expression of antioxidant enzymes by promoting the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key protein in the cellular response to oxidative stress.[6][8] In some models, it also increases the activity of superoxide (B77818) dismutase (SOD).[9][10]
-
Anti-inflammatory Effects: Sesamin can suppress the activation of microglia, the primary immune cells in the central nervous system.[11][12] By inhibiting signaling pathways like p38 and JNK, it reduces the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9][11][13][14]
-
Anti-apoptotic Effects: The compound protects neurons from programmed cell death (apoptosis). It has been shown to upregulate the anti-apoptotic protein BCL-2 while inhibiting the pro-apoptotic protein BAX.[15] In models of Parkinson's disease, it lowers the activity of caspase 3, a key executioner enzyme in apoptosis.[10]
-
Protein Aggregation Inhibition: In models of Alzheimer's disease, sesamin has been found to inhibit the oligomerization and aggregation of amyloid-β (Aβ) peptides, a hallmark of the disease.[1][4][16] It has also been shown to reduce the expression of α-synuclein, a protein central to Parkinson's disease pathology.[8][10]
Caption: Neuroprotective mechanisms of this compound.
Applications in Specific Neurodegenerative Diseases
This compound has been investigated in various models of neurodegenerative diseases, with the most extensive research focused on Parkinson's and Alzheimer's disease.
Parkinson's Disease (PD)
PD is characterized by the loss of dopamine-producing neurons in the substantia nigra.[6] Research indicates that sesamin and its related compound, sesaminol (B613849), can protect these neurons from degeneration.[6][7] Studies have shown that sesamin can increase dopamine (B1211576) levels, improve motor performance, and reduce oxidative stress in animal models of PD.[6][7]
| In Vitro Model | Toxin/Stressor | This compound Conc. | Key Quantitative Findings | Reference |
| Neuronal PC12 Cells | MPP+ | Picomolar doses | Protected cells from death; Increased SOD activity; Decreased iNOS expression. | [9] |
| Human SH-SY5Y Cells | 6-hydroxydopamine (6-OHDA) | Not Specified | Restored cell viability to control levels; Suppressed intracellular ROS production. | [7] |
| Microglial (N9) - Neuronal (PC12) Co-culture | MPP+ | Not Specified | Reduced mRNA/protein levels of IL-6, IL-1β, TNFα; Prevented neuronal apoptosis. | [12] |
| In Vivo Model | Toxin/Stressor | This compound Dosage | Key Quantitative Findings | Reference |
| Mouse Model | MPTP (induces PD-like symptoms) | Diet containing sesaminol for 36 days | Increased dopamine levels; Improved motor performance. | [6][7][17] |
| Rat Model | 6-hydroxydopamine (6-OHDA) | 20 mg/kg/day for 1 week | Attenuated motor imbalance; Lowered striatal MDA and ROS; Improved SOD activity; Lowered caspase 3 activity and α-synuclein expression. | [10] |
Alzheimer's Disease (AD)
AD is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles.[16] Sesamin has been shown to interfere with AD progression by preventing Aβ aggregation and reducing its toxicity.[1][4][16]
| In Vitro/In Vivo Model | Toxin/Stressor | This compound Conc./Dosage | Key Quantitative Findings | Reference |
| C. elegans (transgenic, expresses human Aβ) | Aβ toxicity | Not Specified | Significantly alleviated Aβ-induced paralysis; Inhibited Aβ oligomerization. | [16] |
| Rat Model | Aβ₁₋₄₂ injection | 30 mg/kg/day for 4 weeks | Increased EPSP slope and PS amplitude of LTP; Corrected increase in total oxidant status and reduction in total antioxidant capacity. | [18] |
| APP/PS1 Transgenic Mice | Endogenous Aβ production | 0.05% (w/w) in diet for 3 months | Alleviated cognitive impairment; Reduced Aβ accumulation. | [19] |
| Human SH-SY5Y Cells | H₂O₂ | 1 µM | Reduced cell death and intracellular ROS production; Activated SIRT1-SIRT3-FOXO3a expression. | [15] |
Experimental Protocols
The following are detailed protocols for common experiments used to evaluate the neuroprotective effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes how to assess the ability of this compound to protect a neuronal cell line (e.g., human SH-SY5Y) from neurotoxin-induced cell death.
Caption: Workflow for in vitro neuroprotection assay.
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only).
-
Incubate the cells for 24 hours.[20]
-
-
Neurotoxin Exposure:
-
After pre-treatment, add the neurotoxin directly to the wells. For an AD model, H₂O₂ (e.g., 400 µM) can be used to induce oxidative stress.[15] For a PD model, 6-hydroxydopamine (6-OHDA) or MPP+ can be used.[7][9]
-
Include control wells: cells only, cells + vehicle, and cells + neurotoxin only.
-
Incubate for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate at 37°C for 4 hours.[20][21]
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µl of DMSO.[20][21]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
Protocol 2: In Vivo Neuroprotection Study in a PD Mouse Model
This protocol outlines a study to evaluate the effect of this compound on motor function and dopamine levels in a 6-OHDA-induced rat model of Parkinson's disease.
Caption: Workflow for in vivo neuroprotection study.
Methodology:
-
Animals and Acclimatization: Use male Wistar rats. House them under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least one week of acclimatization before experiments.
-
Drug Administration:
-
Divide rats into groups: Sham, 6-OHDA + Vehicle, 6-OHDA + Sesamin (10 mg/kg), 6-OHDA + Sesamin (20 mg/kg).
-
Administer this compound (dissolved in a suitable vehicle like corn oil) or vehicle alone via oral gavage daily for one week prior to surgery.[10]
-
-
6-OHDA Stereotaxic Surgery:
-
Anesthetize the rats (e.g., with ketamine/xylazine).
-
Mount the animal in a stereotaxic frame.
-
Perform a unilateral intrastriatal injection of 6-OHDA to create a lesion in the dopaminergic pathway. The sham group receives a vehicle injection.
-
-
Behavioral Assessment:
-
Two to four weeks after the lesioning, perform behavioral tests to assess motor deficits.
-
Narrow Beam Test: Assess motor coordination and balance by measuring the time taken and the number of slips made while traversing a narrow wooden beam.[10]
-
-
Tissue Collection and Preparation:
-
Following behavioral tests, euthanize the animals.
-
Rapidly dissect the striatum and substantia nigra from both hemispheres.
-
Prepare tissues for biochemical analysis (snap-freeze in liquid nitrogen) and immunohistochemistry (fixation and sectioning).
-
-
Biochemical and Histological Analysis:
-
Oxidative Stress Markers: Homogenize striatal tissue to measure levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and the activity of superoxide dismutase (SOD) using commercially available kits.[10]
-
Apoptosis: Measure caspase 3 activity in striatal lysates.[10]
-
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[10]
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare results between the different treatment groups.
This compound is a versatile and potent phytochemical for investigating the underlying mechanisms of neurodegeneration. Its ability to modulate multiple key pathways—including oxidative stress, inflammation, and apoptosis—makes it a valuable compound for preclinical research.[1][5] The data suggests that sesamin can protect neurons in both in vitro and in vivo models of Parkinson's and Alzheimer's diseases.[1][4] However, it is important to note that clinical data supporting these effects in humans is currently unavailable, highlighting the need for future clinical trials to evaluate its efficacy and safety.[1][4][22] The protocols provided here offer a framework for researchers to further explore the therapeutic potential of this compound and similar natural compounds in the fight against neurodegenerative diseases.
References
- 1. The Role of Sesamin in Targeting Neurodegenerative Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 3. In vitro Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin [agris.fao.org]
- 6. Sesame Seed Chemical Sesaminol Alleviates Parkinson’s Symptoms in Research | BenchChem [benchchem.com]
- 7. Sesame seed extract may slow Parkinson’s Disease progression [nutraingredients.com]
- 8. foundmyfitness.com [foundmyfitness.com]
- 9. Sesamin modulates tyrosine hydroxylase, superoxide dismutase, catalase, inducible NO synthase and interleukin-6 expression in dopaminergic cells under MPP+-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesamin imparts neuroprotection against intrastriatal 6-hydroxydopamine toxicity by inhibition of astroglial activation, apoptosis, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sesamin protects against neurotoxicity via inhibition of microglial activation under high glucose circumstances through modulating p38 and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin and Sesamin Protect Dopaminergic Cells from MPP+-Induced Neuroinflammation in a Microglial (N9)-Neuronal (PC12) Coculture System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sesamin modulates tyrosine hydroxylase, superoxide dismutase, catalase, inducible NO synthase and interleukin-6 expression in dopaminergic cells under MPP+-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sesamin and sesamol attenuate H2O2-induced oxidative stress on human neuronal cells via the SIRT1-SIRT3-FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. Effects of sesamin on Aβ1-42-induced oxidative stress and LTP impairment in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. longdom.org [longdom.org]
- 22. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: Investigating (-)-Sesamin's Role in Metabolic Syndrome Research
Introduction
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. (-)-Sesamin, a major lignan (B3055560) found in sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention for its potential therapeutic effects against metabolic syndrome.[1][2][3] Possessing antioxidant and anti-inflammatory properties, sesamin (B1680957) has been shown to modulate various pathways involved in lipid and glucose metabolism, offering a promising avenue for research and drug development.[3][4][5] This document provides a comprehensive overview of this compound's mechanisms of action, a summary of its quantitative effects, and detailed protocols for its investigation in a research setting.
Mechanisms of Action & Signaling Pathways
This compound exerts its metabolic benefits by modulating several key signaling pathways involved in lipid homeostasis and inflammation. Its primary mechanisms include the regulation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which in turn control the expression of genes involved in fatty acid and cholesterol metabolism.
Regulation of Hepatic Lipid Metabolism
In the liver, sesamin plays a dual role: it enhances fatty acid oxidation and inhibits lipogenesis. It activates PPARα, a key regulator of fatty acid catabolism.[6][7] Simultaneously, it antagonizes LXRα and suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[6][8][9] This combined action helps reduce the accumulation of lipids in the liver.[8][10] The activation of AMP-activated protein kinase (AMPK) is also involved in the sesamin-mediated inhibition of the LXRα-SREBP-1c pathway.[8][9]
References
- 1. Effects of sesamin on fatty acid and cholesterol metabolism, macrophage cholesterol homeostasis and serum lipid profile: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Health benefits of sesamin on cardiovascular disease and its associated risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Sesamin ameliorates hepatic steatosis and inflammation in rats on a high-fat diet via LXRα and PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Sesamin, a Naturally Occurring Lignan, Inhibits Ligand-Induced Lipogenesis through Interaction with Liver X Receptor Alpha (LXRα) and Pregnane X Receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesamin, a Naturally Occurring Lignan, Inhibits Ligand-Induced Lipogenesis through Interaction with Liver X Receptor Alpha (LXR α) and Pregnane X Receptor (PXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesamin ameliorates lipotoxicity and lipid accumulation through the activation of the estrogen receptor alpha signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedures for (-)-Sesamin Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of (-)-Sesamin in various animal models based on preclinical research. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Compound Profile: this compound
This compound is a major lignan (B3055560) found in sesame seeds and sesame oil, known for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and hypolipidemic effects[1][2][3][4][5]. It is a prodrug that is metabolized in the liver to compounds with catechol moieties, which are responsible for its antioxidant activity[6].
Pharmacokinetics (Rat Model)
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.
| Parameter | Value | Animal Model | Administration Route | Dosage | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.0 h | Sprague-Dawley Rats | Oral (p.o.) | 5 mg/kg | [7][8] |
| Terminal Half-life (t1/2) | 4.7 h | Sprague-Dawley Rats | Oral (p.o.) | 5 mg/kg | [7][8] |
| Distribution | Widely distributed throughout the body, with high concentrations of metabolites in the liver and kidney. | Sprague-Dawley Rats | Oral (p.o.) | 5 mg/kg | [7][8][9] |
| Excretion | Primarily through feces (58.7 ± 4.8%) and urine (37.5 ± 3.1%). | Sprague-Dawley Rats | Oral (p.o.) | 5 mg/kg | [7][8] |
Recommended Animal Models and Administration Protocols
The following protocols are synthesized from multiple studies and represent common practices for investigating the therapeutic effects of this compound.
Neuroprotection: Cerebral Ischemia Model
Objective: To evaluate the neuroprotective effects of this compound against brain injury induced by cerebral ischemia.
Animal Model: Gerbils or C57BL/6 Mice[1][10][11].
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
This compound Administration:
-
Induction of Cerebral Ischemia:
-
Method: Middle Cerebral Artery Occlusion (MCAO).
-
Anesthetize the animal (e.g., with pentobarbital, 50 mg/kg, i.p.)[13][14].
-
Perform a midline neck incision and expose the common carotid artery.
-
Introduce a nylon monofilament into the internal carotid artery to occlude the MCA.
-
Maintain occlusion for a specific duration (e.g., 1 hour) followed by reperfusion[13][14].
-
-
Post-Ischemia Evaluation:
-
Infarct Volume Assessment: 24 hours post-reperfusion, euthanize the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area[1].
-
Biochemical Analysis: Collect brain tissue to measure markers of oxidative stress (e.g., lipid peroxidation, GSH, SOD), inflammation (e.g., iNOS, COX-2), and apoptosis (e.g., cleaved-caspase-3)[11].
-
Behavioral Tests: Conduct neurological deficit scoring or other behavioral tests to assess functional recovery.
-
Experimental Workflow for Cerebral Ischemia Model
References
- 1. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesamin ameliorates oxidative liver injury induced by carbon tetrachloride in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive and Anti-Inflammatory Activities of the Sesame Oil and Sesamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin [agris.fao.org]
- 5. 15 Health and Nutrition Benefits of Sesame Seeds [healthline.com]
- 6. Novel antioxidative metabolites in rat liver with ingested sesamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism, and excretion of [14 C]sesamin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The metabolism and distribution of sesame lignans (sesamin and episesamin) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sesamin attenuates neurotoxicity in mouse model of ischemic brain stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sesamin Protects against and Ameliorates Rat Intestinal Ischemia/Reperfusion Injury with Involvement of Activating Nrf2/HO-1/NQO1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: (-)-Sesamin as a Ligand for Nuclear Receptor Binding and Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sesamin, a major lignan (B3055560) found in sesame seeds and sesame oil, has garnered significant attention for its diverse pharmacological activities. These effects are, in part, mediated by its interaction with nuclear receptors, a class of ligand-activated transcription factors that regulate crucial physiological processes such as metabolism, inflammation, and cellular homeostasis. Understanding the binding and functional outcomes of this compound on these receptors is pivotal for elucidating its therapeutic potential.
This document provides a comprehensive overview of this compound's interaction with several key nuclear receptors. It includes a summary of its activity, detailed protocols for performing cell-based nuclear receptor activation assays, and visual representations of the experimental workflows and underlying signaling pathways.
Data Presentation: this compound's Activity Profile on Nuclear Receptors
The interaction of this compound with various nuclear receptors has been characterized primarily through cell-based reporter gene assays. These assays measure the ability of a ligand to activate or inhibit the transcriptional activity of a specific nuclear receptor. The following tables summarize the reported effects of this compound on Farnesoid X Receptor (FXR), Liver X Receptor alpha (LXRα), Pregnane X Receptor (PXR), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
| Nuclear Receptor | Assay Type | Cell Line | This compound Effect | Agonist/Antagonist Used | Concentration Range of this compound | Observed Effect |
| FXR | Luciferase Reporter Assay | HepG2 | Antagonist | GW4064 (synthetic agonist), Chenodeoxycholic acid (bile acid) | Not specified | Inhibition of agonist-driven FXR activation[1][2] |
| LXRα | Luciferase Reporter Assay | HepG2 | Antagonist | T0901317, Valproate | 20-40 µM | Reduction of agonist-induced LXRα transactivation[3][4] |
| PXR | Luciferase Reporter Assay | HepG2, LS174T | Antagonist | Rifampin | 20-40 µM | Attenuation of rifampin-induced PXR activation and downstream CYP3A4 promoter activity[4][5] |
| PPARγ | Luciferase Reporter Assay | CHO | Activator | - | 75-100 µM | 5.2 to 6.0-fold increase in PPAR transcriptional activity[6] |
| LXRα | Luciferase Reporter Assay | CHO | Activator | - | 75-100 µM | 3.9 to 4.2-fold increase in LXR transcriptional activity[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for assessing this compound's antagonist activity on nuclear receptors.
Caption: this compound's antagonistic effect on the LXRα signaling pathway.
Experimental Protocols
The most common method to assess the functional activity of this compound on nuclear receptors is the Dual-Luciferase Reporter Assay . This cell-based assay provides a robust and sensitive means to measure the transcriptional activation or inhibition mediated by the nuclear receptor of interest.
Protocol: Dual-Luciferase Reporter Assay for Nuclear Receptor Activity
This protocol is a general guideline and may require optimization based on the specific nuclear receptor, cell line, and available reagents.
1. Materials and Reagents:
-
Cell Line: A suitable mammalian cell line, such as HepG2 (human liver carcinoma) or HEK293T (human embryonic kidney).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
An expression vector for the full-length nuclear receptor or a GAL4-DNA binding domain-nuclear receptor ligand-binding domain (GAL4-DBD-NR-LBD) fusion protein.
-
A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a response element for the nuclear receptor of interest (e.g., PPRE for PPARγ, LXRE for LXRα) or a GAL4 upstream activating sequence (UAS) for the GAL4-hybrid system.
-
A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
-
Transfection Reagent: Lipofectamine® 2000 or a similar transfection reagent.
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Compounds:
-
This compound (dissolved in DMSO).
-
A known agonist for the nuclear receptor of interest (e.g., GW4064 for FXR, T0901317 for LXRα, Rifampin for PXR, Rosiglitazone for PPARγ).
-
DMSO (vehicle control).
-
-
Lysis Buffer: Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System).
-
Luciferase Assay Reagents: Luciferase Assay Reagent II (for Firefly luciferase) and Stop & Glo® Reagent (for Renilla luciferase) (e.g., from Promega Dual-Luciferase® Reporter Assay System).
-
Luminometer: A plate-reading luminometer capable of sequential dual-luciferase measurements.
2. Experimental Procedure:
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 1 x 10⁴ cells/well for HepG2).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Transfection
-
Prepare the transfection mixture in sterile tubes. For each well, combine:
-
Nuclear receptor expression plasmid.
-
Luciferase reporter plasmid.
-
Renilla luciferase control plasmid.
-
Transfection reagent according to the manufacturer's protocol.
-
-
Incubate the transfection mixture at room temperature for the time specified by the manufacturer.
-
Add the transfection mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh cell culture medium.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and the reference agonist in the appropriate cell culture medium.
-
For antagonist assays, prepare solutions containing a fixed concentration of the agonist (typically the EC₅₀ or EC₈₀ concentration) with varying concentrations of this compound.
-
Remove the medium from the cells and add the compound-containing medium to the respective wells. Include wells for vehicle control (DMSO), agonist control, and this compound alone.
-
Incubate the plate for 24-48 hours at 37°C.
Day 4: Cell Lysis and Luciferase Assay
-
Remove the medium from the wells and wash gently with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 20 µL).
-
Place the plate on a shaker for 15-20 minutes at room temperature to ensure complete lysis.
-
Program the luminometer for a dual-luciferase assay, with injection of Luciferase Assay Reagent II followed by Stop & Glo® Reagent.
-
Transfer the cell lysate to a new opaque 96-well assay plate (if required by the luminometer).
-
Place the plate in the luminometer and initiate the reading.
3. Data Analysis:
-
For each well, obtain the relative light units (RLU) for both Firefly and Renilla luciferase.
-
Normalize the Firefly luciferase activity by dividing the Firefly RLU by the Renilla luciferase RLU.
-
Calculate the fold activation for agonist treatments by dividing the normalized luciferase activity of the agonist-treated wells by the normalized activity of the vehicle control wells.
-
For antagonist assays, calculate the percentage of inhibition by this compound using the following formula: % Inhibition = 100 * (1 - (Normalized activity of Agonist + Sesamin - Normalized activity of Vehicle) / (Normalized activity of Agonist - Normalized activity of Vehicle))
-
Plot the results as dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Conclusion
This compound demonstrates a complex and multifaceted interaction with nuclear receptors, acting as an antagonist for FXR, LXRα, and PXR, while showing agonistic properties towards PPARγ and, in some contexts, LXRα. The provided protocols and data serve as a valuable resource for researchers investigating the molecular mechanisms of this compound and for professionals in drug development exploring its therapeutic applications. The use of robust and well-characterized assays, such as the dual-luciferase reporter assay, is crucial for obtaining reliable and reproducible data in this field of study.
References
- 1. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.sg]
- 2. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 3. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 4. Sesamin, a Naturally Occurring Lignan, Inhibits Ligand-Induced Lipogenesis through Interaction with Liver X Receptor Alpha (LXRα) and Pregnane X Receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesamin: A Naturally Occurring Lignan Inhibits CYP3A4 by Antagonizing the Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Determining Optimal (-)-Sesamin Dosage for In Vitro Cell Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage of (-)-Sesamin for in vitro cell studies. This document summarizes effective concentrations, outlines detailed experimental protocols for key assays, and visualizes the cellular pathways affected by this compound treatment.
Introduction
This compound, a lignan (B3055560) found in sesame seeds, has garnered significant interest for its potential anti-cancer properties.[1][2] In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell lines.[1][2][3] The efficacy of this compound is dose-dependent, and its effects are mediated through the modulation of several key signaling pathways.[4] This document provides a framework for researchers to establish optimal this compound concentrations for their specific cell models and experimental questions.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following tables summarize the effective concentrations and cytotoxic effects of this compound across a range of human cancer cell lines. These values serve as a starting point for designing dose-response experiments.
Table 1: Effective Concentrations of this compound on Cell Viability and Proliferation
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects |
| MCF-7 | Breast Cancer | 1, 10, 50 | Dose-dependent reduction in cell viability.[2][3] |
| MDA-MB-231 | Breast Cancer | 51.1 (IC50) | Inhibition of cell proliferation.[4] |
| FaDu, Ca9-22, HSC-3 | Head and Neck Squamous Cell Carcinoma | 0 - 40 | No significant cytotoxicity observed.[5] |
| KBM-5, K562, U266 | Leukemia | 42.7, 48.3, 51.7 (IC50) | Inhibition of proliferation.[6] |
| MOLT-4 | Leukemia | 104.84 µg/mL (IC50 at 48h) | Dose- and time-dependent cell inhibition.[1] |
| NB4 | Leukemia | 121.00 µg/mL (IC50 at 48h) | Dose- and time-dependent cell inhibition.[1] |
| DU145 | Prostate Cancer | 51.7 (IC50) | Inhibition of proliferation.[6] |
| HCT-116 | Colon Cancer | 58.3 (IC50) | Inhibition of proliferation.[6] |
| MiaPaCa-2 | Pancreatic Cancer | 40.1 (IC50) | Inhibition of proliferation.[6] |
| H1299 | Lung Cancer | 57.2 (IC50) | Inhibition of proliferation.[6] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Induces G2/M phase arrest and apoptosis.[7] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Concentration (µM) | Apoptotic/Cell Cycle Effects |
| MCF-7 | Breast Cancer | 1, 10, 50 | Increased apoptosis (TUNEL assay), significant increase in sub-G1 phase arrest.[2][3] |
| MOLT-4 | Leukemia | 100 µg/mL (IC50) | Increased expression of caspase-3, -7, -8, -9; decreased BCL-2.[1] |
| NB4 | Leukemia | 120 µg/mL (IC50) | Increased expression of caspase-3, -7, -8, -9; decreased BCL-2.[1] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Induces G2/M phase arrest and apoptosis.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in determining the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 20% SDS, 50% dimethylformamide)[4][6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 25, 50, 100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[6][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using this compound treatment. Include untreated and positive controls.
-
Harvest 1-5 x 10^5 cells by centrifugation.[2]
-
Wash the cells once with cold 1X PBS and resuspend them in 1X Binding Buffer.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[5]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2][5]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 2 hours at 4°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathway components.
Materials:
-
Treated and control cell lysates
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Bax, Caspase-3, p53, p-Chk2, NF-κB p65)[3][6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-50 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
TUNEL (TdT dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and control cells on slides or in plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[3]
-
Permeabilize the cells with permeabilization solution for 5-15 minutes on ice.[3]
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[3]
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate detection reagent.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) if desired.
-
Visualize the stained cells using a fluorescence microscope or analyze by flow cytometry.
Visualization of this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: this compound induced apoptosis and cell cycle arrest pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. bio-techne.com [bio-techne.com]
- 3. clyte.tech [clyte.tech]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols: (-)-Sesamin as a Tool for Studying Fatty-Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sesamin, a lignan (B3055560) found in sesame seeds and sesame oil, has emerged as a valuable pharmacological tool for investigating the intricacies of fatty acid metabolism. Its multifaceted effects on lipid homeostasis, primarily through the potent induction of fatty acid oxidation, make it an excellent agent for studying the regulation of this critical metabolic pathway. These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in experimental settings, and quantitative data summarizing its effects on key metabolic parameters.
This compound's primary mechanism involves the upregulation of genes associated with both mitochondrial and peroxisomal fatty acid oxidation.[1][2][3] This is largely achieved through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor that governs the expression of numerous genes involved in lipid catabolism.[4][5][6][7] Concurrently, this compound has been shown to downregulate the expression of genes related to lipogenesis by antagonizing the Liver X Receptor Alpha (LXRα) and inhibiting the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][5][8] This dual action of promoting fatty acid breakdown while inhibiting fat synthesis makes this compound a powerful modulator of lipid metabolism.
These notes will guide researchers in utilizing this compound to explore the regulation of fatty acid oxidation in various experimental models, from cell culture to animal studies.
Mechanism of Action: Signaling Pathways
This compound modulates fatty acid oxidation through a coordinated regulation of key signaling pathways. The primary pathway involves the activation of PPARα, which in turn upregulates a suite of genes responsible for fatty acid uptake and breakdown. Additionally, this compound influences the LXRα pathway, leading to a reduction in lipogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on fatty acid oxidation parameters as reported in various studies. These data highlight the significant impact of this compound on both mitochondrial and peroxisomal fatty acid oxidation rates and the activity of key enzymes.
Table 1: Effect of Dietary Sesamin on Hepatic Fatty Acid Oxidation in Rats [1]
| Dietary Sesamin Concentration | Mitochondrial Palmitoyl-CoA Oxidation Rate (Fold Increase) | Peroxisomal Palmitoyl-CoA Oxidation Rate (Fold Increase) |
| 0.1% | ~1.2 | ~2.5 |
| 0.2% | ~1.5 | ~5.0 |
| 0.5% | ~2.0 | >10.0 |
Table 2: Effect of Dietary Sesamin (0.5%) on Hepatic Fatty Acid Oxidation Enzyme Gene Expression in Rats [1]
| Enzyme | Fold Increase in mRNA Abundance |
| Acyl-CoA Oxidase | ~15 |
| Bifunctional Enzyme | ~50 |
| Carnitine Palmitoyltransferase I (CPT-I) | Significant Increase |
Table 3: Effect of Sesame Seed Diets on Hepatic Fatty Acid Oxidation in Rats [2][3][9]
| Diet | Peroxisomal Fatty Acid Oxidation Rate (vs. Control) |
| Control (No Sesame) | 1.0 |
| Masekin Sesame Seed | ~1.5-fold increase |
| High-Lignan Sesame Seed (0730 & 0732 lines) | >3.0-fold increase |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound to study fatty acid oxidation in both in vitro and in vivo models.
Protocol 1: In Vitro Treatment of Hepatocytes with this compound and Measurement of Fatty Acid Oxidation
This protocol describes how to treat cultured hepatocytes with this compound and subsequently measure the rate of fatty acid β-oxidation using a radiolabeled fatty acid.
Materials:
-
Cultured hepatocytes (e.g., primary hepatocytes or HepG2 cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
[1-¹⁴C]palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Perchloric acid
-
Scintillation fluid
-
Scintillation counter
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes in multi-well plates and allow them to adhere overnight.
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10, 25, 50 µM). Include a vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for changes in gene expression.
-
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of palmitic acid complexed to BSA.
-
Add [1-¹⁴C]palmitic acid to the palmitate-BSA solution to achieve the desired specific activity.[10]
-
-
Fatty Acid Oxidation Assay: [10][11]
-
After the treatment period, wash the cells twice with warm PBS.
-
Add the pre-warmed medium containing the [1-¹⁴C]palmitic acid-BSA complex to each well.
-
Incubate the plates at 37°C for 2-3 hours.
-
To stop the reaction, add a defined volume of cold perchloric acid to each well.[12]
-
Transfer the contents of each well to a microcentrifuge tube.
-
Centrifuge the tubes to pellet the cell debris.
-
The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation. The pellet contains the un-oxidized [1-¹⁴C]palmitic acid.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.
-
Quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
In parallel wells, determine the total protein concentration using a standard protein assay.
-
Express the fatty acid oxidation rate as nmol of palmitate oxidized per hour per mg of protein.
-
Compare the rates between the this compound-treated groups and the vehicle control group.
-
Protocol 2: In Vivo Study of this compound's Effect on Hepatic Fatty Acid Oxidation in Rodents
This protocol outlines the procedure for administering this compound to rodents and subsequently measuring hepatic fatty acid oxidation rates and enzyme activities.
Materials:
-
Rodents (e.g., rats or mice)
-
Standard rodent chow
-
This compound
-
Corn oil or other suitable vehicle for oral gavage
-
Homogenization buffer
-
Reagents for measuring mitochondrial and peroxisomal fatty acid oxidation (e.g., radiolabeled palmitoyl-CoA)
-
Reagents for enzyme activity assays (e.g., CPT, acyl-CoA oxidase)
-
Spectrophotometer
Procedure:
-
Animal Dosing:
-
Divide the animals into experimental groups (e.g., control, low-dose sesamin, high-dose sesamin).
-
Prepare a suspension of this compound in the vehicle (e.g., corn oil). The control group will receive the vehicle only.
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 15 days).[1] A typical dose might range from 0.1% to 0.5% of the diet by weight.[1]
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and immediately place it in ice-cold homogenization buffer.
-
-
Preparation of Liver Homogenates:
-
Homogenize a portion of the liver in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
The resulting supernatant can be used for the measurement of fatty acid oxidation and enzyme activities.
-
-
Measurement of Fatty Acid Oxidation:
-
Mitochondrial and peroxisomal fatty acid oxidation rates can be measured by incubating the liver homogenate with [1-¹⁴C]palmitoyl-CoA and specific inhibitors to differentiate between the two pathways.[1]
-
-
Enzyme Activity Assays:
-
Data Analysis:
-
Express enzyme activities as units per mg of protein.
-
Compare the fatty acid oxidation rates and enzyme activities between the this compound-treated groups and the control group.
-
Conclusion
This compound is a potent and specific modulator of fatty acid metabolism, making it an invaluable tool for researchers in the field. By upregulating the PPARα pathway and downregulating the LXRα pathway, this compound provides a robust system for studying the molecular regulation of fatty acid oxidation. The protocols and data presented here offer a solid foundation for incorporating this compound into experimental designs aimed at elucidating the complexities of lipid metabolism and exploring potential therapeutic strategies for metabolic disorders.
References
- 1. Sesamin, a sesame lignan, is a potent inducer of hepatic fatty acid oxidation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of sesame seeds rich in sesamin and sesamolin on fatty acid oxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesamin ameliorates hepatic steatosis and inflammation in rats on a high-fat diet via LXRα and PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sesamin on fatty acid and cholesterol metabolism, macrophage cholesterol homeostasis and serum lipid profile: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined effect of sesamin and soybean phospholipid on hepatic fatty acid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesamin, a Naturally Occurring Lignan, Inhibits Ligand-Induced Lipogenesis through Interaction with Liver X Receptor Alpha (LXRα) and Pregnane X Receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (-)-Sesamin for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble lignan, (-)-Sesamin, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of this compound a critical issue for in vitro assays?
A1: For accurate and reproducible results in cell-based experiments, the test compound must be fully dissolved in the cell culture medium.[1] Poor aqueous solubility of this compound can lead to several complications:
-
Inaccurate Dosing: The actual concentration of the compound exposed to the cells will be lower than intended and unknown.[1]
-
Precipitation: The compound can precipitate out of the solution, forming solids that may be toxic to cells or interfere with assay measurements.[1]
-
Inconsistent Results: An uneven distribution of the undissolved compound can cause high variability between experimental replicates.[1]
Q2: What are the initial steps to dissolve this compound for cell-based assays?
A2: Due to its low water solubility, this compound should first be dissolved in a suitable organic solvent to create a concentrated stock solution. This stock solution is then diluted to the final desired concentration in the aqueous cell culture medium.[1]
Q3: Which organic solvents are recommended for creating a this compound stock solution?
A3: Commonly used organic solvents for preparing this compound stock solutions include:
Q4: What is the maximum recommended final concentration of organic solvents like DMSO in cell culture media?
A4: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity or other confounding physiological effects on the cells.[1] For DMSO, it is strongly recommended to keep the final concentration below 1%, and ideally at or below 0.1%.[1][3] It is crucial to perform a dose-response test with the solvent alone on your specific cell line to determine the highest non-toxic concentration.[1]
Troubleshooting Guide
Problem 1: My this compound precipitates out of solution when I dilute the stock solution into my cell culture medium.
-
Cause: This typically happens when the final concentration of the organic solvent is too low to keep the this compound dissolved at the target concentration in the aqueous medium.[1]
-
Solutions:
-
Warm the medium: Gently warm the medium to 37°C and swirl to see if the precipitate redissolves.[1] If it does not, do not use the solution for experiments.
-
Increase final solvent concentration: Slightly increase the final concentration of the organic co-solvent, ensuring it remains below the toxic threshold for your cell line.[1]
-
Lower the final concentration of this compound: Your target concentration may be above its solubility limit in the final medium/solvent mixture.[1]
-
Consider alternative solubilization methods: If the above solutions are not feasible, explore methods like using cyclodextrins or nanoparticle formulations.[1]
-
Problem 2: I am observing high variability in my experimental results between replicate wells.
-
Cause: Poor solubility is a common reason for inconsistent results. If this compound is not fully dissolved, it will not be uniformly distributed in the culture medium.[1]
-
Solutions:
-
Ensure complete dissolution of the stock solution: Before diluting into the medium, visually inspect your stock solution to ensure no solid particles are present. Gentle warming or brief sonication can aid dissolution.[1]
-
Proper mixing: When diluting the stock solution, add it to the medium and mix thoroughly by gentle vortexing or inversion to ensure a homogenous solution.
-
Use a solubilizing agent: Employing cyclodextrins or formulating this compound into nanoparticles can significantly improve its solubility and distribution in the aqueous medium.
-
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Ethanol | ~0.5 mg/mL[2] |
| DMSO | ~12 mg/mL[2] |
| Dimethylformamide (DMF) | ~33 mg/mL[2] |
Table 2: Aqueous Solubility Enhancement of this compound
| Method | Formulation Details | Approximate Aqueous Solubility |
| Co-solvent Method | 1:10 solution of DMF:PBS (pH 7.2) | ~50 µg/mL[2] |
| Cyclodextrin Inclusion | Sesamin-HPβCD complex (1:2 molar ratio) | More than 60-fold increase[4] |
| SNEDDS Formulation | Glyceryl trioctanoate, polyoxyethylene castor oil, and Tween 20 (10:10:80 w/w/w) | 67.3 ± 2.2 mg/g in the formulation[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).[1]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and use a brief sonication step to aid dissolution.[1] Visually confirm that no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a common method for creating a water-soluble inclusion complex. Molar ratios and specific conditions may need optimization.[1][6]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1).[6]
-
Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and mix them in a mortar.[6]
-
Kneading: Gradually add a small amount of a water/ethanol mixture (1:1 v/v) to the powder mixture while continuously triturating to form a homogeneous paste.[6] Continue kneading for approximately two hours, adding more of the water/ethanol mixture as needed to maintain a suitable consistency.[6]
-
Drying: Dry the resulting paste in a hot air oven at 50°C until a constant weight is achieved.[6]
-
Final Product: The dried product is the this compound-β-cyclodextrin inclusion complex, which should be stored in a sealed container.
Visualizations
Signaling Pathways
Caption: this compound's influence on key cellular signaling pathways.
Experimental Workflow
Caption: Workflow for preparing this compound for cell-based assays.
References
Technical Support Center: Navigating (-)-Sesamin Stability in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing (-)-sesamin, maintaining its stability and solubility in experimental buffers is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after diluting my DMSO stock solution into an aqueous buffer. What happened and how can I fix it?
This is a common issue arising from the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer like Phosphate-Buffered Saline (PBS), the percentage of the organic co-solvent (DMSO) may become too low to keep the lipophilic this compound dissolved, leading to precipitation.
Immediate Corrective Actions:
-
Gentle Warming: Try warming the solution to 37°C and gently swirling to see if the precipitate redissolves.
-
Discard if Unsuccessful: If the precipitate does not dissolve, do not use the solution for your experiment as the actual concentration will be unknown and the precipitate can cause cytotoxicity.
Preventative Measures:
-
Optimize Co-solvent Concentration: Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, while remaining below the cytotoxic level for your specific cell line (typically ≤0.1%).[1] A preliminary dose-response test with your vehicle control (media with DMSO) is recommended to determine the non-toxic concentration for your cells.
-
Lower Final Concentration: Consider lowering the final working concentration of this compound.
-
Alternative Solubilization: Explore methods like using cyclodextrins to enhance aqueous solubility.
Q2: I'm observing inconsistent results between experimental replicates. Could this be related to this compound stability?
Yes, inconsistent results are a strong indicator of solubility and stability issues. If this compound is not fully dissolved or degrades over the course of the experiment, the effective concentration delivered to the cells will vary, leading to high variability in your data.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your working solutions for any signs of precipitation before and during the experiment.
-
Fresh Preparations: Always prepare fresh working solutions of this compound immediately before each experiment.
-
Homogeneous Mixing: Ensure thorough mixing when preparing dilutions to guarantee a homogenous solution.
Q3: How can I improve the aqueous solubility of this compound for my cell culture experiments?
Several methods can be employed to enhance the solubility of the hydrophobic this compound molecule in aqueous-based cell culture media:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your culture medium. Be mindful of the final solvent concentration to avoid cellular toxicity.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds like this compound, thereby increasing their water solubility. Beta-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Q4: What are the primary causes of this compound degradation in experimental buffers and how can I prevent it?
This compound is susceptible to degradation, primarily through oxidation. Factors that can promote degradation include:
-
Exposure to Oxygen: Dissolved oxygen in buffers can lead to oxidative degradation.
-
Light Exposure: Photodegradation can occur, especially with prolonged exposure to light.
-
Presence of Metal Ions: Metal ions can catalyze oxidative reactions.
Prevention Strategies:
-
Use Deoxygenated Solvents: Purge your solvents and buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil.
-
Use Chelating Agents: Add a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze degradation.
-
Store Properly: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound; Final co-solvent concentration is too low. | Increase the final concentration of the organic co-solvent (e.g., DMSO) while staying below the cell line's toxic threshold. Lower the final working concentration of this compound. Utilize solubility enhancers like cyclodextrins. |
| Cloudy or hazy solution | Partial precipitation or formation of micro-precipitates. | Gently warm the solution to 37°C and swirl. If cloudiness persists, filter the solution through a 0.22 µm filter, but be aware this may reduce the final concentration. It is best to prepare a new solution. |
| Inconsistent experimental results | Inhomogeneous solution due to poor solubility; Degradation of this compound over time. | Prepare fresh dilutions immediately before each experiment. Ensure thorough vortexing and visual confirmation of complete dissolution. Monitor the stability of this compound in your experimental buffer over the time course of your assay. |
| Loss of compound activity over time | Degradation of this compound due to oxidation, light exposure, or unfavorable pH. | Prepare solutions with deoxygenated buffers. Protect solutions from light by using amber vials or foil. Add a chelating agent like EDTA (e.g., 0.1 mM) to the buffer. Determine the optimal pH for stability for your specific experimental conditions. |
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system. Below is a summary of available solubility data.
| Solvent/Buffer System | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~70-71 mg/mL | [2] |
| Dimethylformamide (DMF) | ~33 mg/mL | |
| Ethanol | ~0.5 mg/mL | |
| 1:10 solution of DMF:PBS (pH 7.2) | ~50 µg/mL | |
| Glyceryl trioctanoate (GT) | 24.2 ± 0.4 mg/g | [3] |
| GT:Cremophor EL:Tween 20 (1:1:8 w/w/w) | 67.3 ± 2.2 mg/g | [3] |
Note: The solubility in aqueous buffers like PBS and TRIS without co-solvents is very low.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO to achieve a high concentration stock solution (e.g., 50 mM).[4]
-
Dissolution: Vortex vigorously until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots in amber vials at -20°C to prevent degradation from light and repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol enhances the aqueous solubility of this compound.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).
-
β-Cyclodextrin Solution Preparation: Prepare a solution of β-cyclodextrin in sterile, deionized water or a suitable buffer (e.g., PBS). Gently warm the solution (e.g., 40-50°C) and stir to ensure complete dissolution.
-
Complex Formation: While stirring, slowly add the powdered this compound to the β-cyclodextrin solution.
-
Incubation: Seal the container and stir the mixture at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 12-24 hours) to facilitate complex formation.
-
Filtration: After incubation, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound. The resulting clear solution contains the water-soluble this compound-cyclodextrin complex.
Protocol 3: Stability Assessment of this compound in Experimental Buffer by HPLC
This protocol allows for the quantification of this compound over time to assess its stability.
-
Sample Preparation: Prepare a solution of this compound in your experimental buffer at the desired working concentration. Aliquot this solution into several amber HPLC vials.
-
Incubation: Incubate the vials at the desired experimental temperature (e.g., 37°C).
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial and immediately analyze it.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 286-290 nm.
-
Quantification: Create a standard curve with known concentrations of this compound to quantify the amount remaining at each time point.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
References
Troubleshooting peak tailing in (-)-Sesamin HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of (-)-Sesamin, with a primary focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?
Peak tailing for this compound, a lignan (B3055560) with several polar functional groups, can be attributed to a variety of factors. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the polar moieties of this compound, leading to peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in a distorted peak shape.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and residual silanol groups, influencing retention and peak shape.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Dead Volume: Excessive tubing length or poorly made connections can cause sample dispersion and peak tailing.
Q2: How can I confirm if silanol interactions are the cause of peak tailing for my this compound sample?
To determine if silanol interactions are the root cause, you can perform a simple experiment:
-
Prepare two mobile phases:
-
Mobile Phase A: Your standard mobile phase (e.g., Acetonitrile:Water).
-
Mobile Phase B: Your standard mobile phase with a small amount of a competitive base, such as triethylamine (B128534) (TEA), added (e.g., 0.1% v/v).
-
-
Analyze your this compound standard using both mobile phases under the same chromatographic conditions.
-
Compare the peak shapes. If the peak tailing is significantly reduced with Mobile Phase B, it strongly indicates that silanol interactions are the primary cause. The TEA acts as a competitive inhibitor, blocking the active silanol sites.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A stepwise guide to troubleshooting peak tailing.
Step 1: Evaluate Column Overload
Issue: Injecting an excessive amount of analyte can lead to non-linear isotherm behavior and result in peak tailing.
Protocol:
-
Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).
-
Inject each dilution onto the HPLC system using your standard method.
-
Observe the peak shape for each concentration.
Data Interpretation:
| Concentration (µg/mL) | Peak Asymmetry (As) | Observation |
| 100 | > 1.5 | Significant Tailing |
| 50 | 1.2 - 1.5 | Moderate Tailing |
| 25 | 1.0 - 1.2 | Symmetrical Peak |
| 10 | ~ 1.0 | Symmetrical Peak |
Step 2: Mitigate Secondary Silanol Interactions
Issue: Polar functional groups on this compound can interact with active silanol groups on the silica (B1680970) packing material.
Protocol:
-
Option A: Mobile Phase Additive:
-
Prepare your mobile phase with a small concentration of a silanol-masking agent, such as triethylamine (TEA) or a buffer like phosphate (B84403) at a low pH.
-
A typical starting concentration for TEA is 0.1% (v/v).
-
-
Option B: Use an End-Capped Column:
-
If you are not already, switch to a column that has been "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound.
-
Data Interpretation:
| Condition | Peak Asymmetry (As) | Interpretation |
| Standard Mobile Phase | 1.6 | Tailing likely due to silanol interactions. |
| Mobile Phase + 0.1% TEA | 1.1 | Silanol interactions successfully masked. |
Step 3: Optimize Mobile Phase pH
Issue: The pH of the mobile phase can influence the charge state of both this compound and the silanol groups, affecting peak shape.
Protocol:
-
Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.5, 6.0). Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.
-
Analyze your this compound standard with each mobile phase.
-
Monitor the peak shape and retention time.
Data Interpretation:
| Mobile Phase pH | Peak Asymmetry (As) | Retention Time (min) |
| 3.0 | 1.1 | 8.2 |
| 4.5 | 1.4 | 7.5 |
| 6.0 | 1.7 | 6.8 |
Step 4: Assess Column Health
Issue: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
Protocol:
-
Column Flushing: Flush the column with a series of strong solvents to remove any strongly retained contaminants. A typical flushing sequence for a reverse-phase column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Then reverse the sequence back to your mobile phase.
-
-
Column Replacement: If flushing does not improve the peak shape, the column may be irreversibly damaged and require replacement.
General HPLC Protocol for this compound Analysis
This protocol serves as a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Specification |
| Column | C18, end-capped, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 288 nm |
| Standard Concentration | 25 µg/mL in Methanol |
Diagram: this compound Analysis Workflow
Caption: A typical workflow for HPLC analysis of this compound.
Technical Support Center: Optimizing (-)-Sesamin Yield from Sesame Oil
Welcome to the technical support center for the optimization of (-)-sesamin yield. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical concentration in sesame oil? A1: this compound is a major oil-soluble lignan (B3055560) found in sesame seeds (Sesamum indicum) and their oil. It is valued for its various health benefits, including antioxidant, anti-inflammatory, and cholesterol-lowering properties. The concentration of sesamin (B1680957) in crude sesame oil is typically low, often around 0.5%[1], although it can vary depending on the sesame variety, cultivation conditions, and oil processing methods.[2][3][4]
Q2: What are the primary methods for extracting and isolating this compound from sesame oil? A2: The main strategies involve liquid-liquid extraction, crystallization, and various chromatographic techniques. Common methods include:
-
Solvent Extraction: Using polar organic solvents like ethanol (B145695) or acetonitrile (B52724) to extract lignans (B1203133) from the oil.[1][5][6]
-
Crystallization: Precipitating sesamin from a lignan-enriched oil fraction, often using a non-polar solvent like hexane (B92381).[1][7]
-
Chromatography: Techniques such as column chromatography (using silica (B1680970) gel or alumina), High-Performance Liquid Chromatography (HPLC), and Centrifugal Partition Chromatography (CPC) are used for purification.[5][6][8]
-
Macroporous Resin Adsorption: An innovative method where the oil is passed through a resin that adsorbs sesamin, which is later eluted with a solvent.[8][9]
-
Molecular Distillation: A process that can be used to enrich the lignan content in sesame oil.[1][10]
Q3: How does the initial quality of sesame oil impact the final sesamin yield? A3: The starting material is critical. The yield is directly affected by the lignan content in the seeds, which can be influenced by factors like geographical origin, seasonal changes, and harvesting conditions.[11][12] The oil extraction method (e.g., cold-pressed vs. roasted) also alters the lignan profile; roasting, for example, can cause some degradation of sesamin and sesamolin (B1680958).[13][14][15]
Q4: What are the most effective solvents for the initial extraction step? A4: Polar solvents that are immiscible or partially miscible with oil are preferred for selectively extracting lignans. Ethanol is a safe and effective choice, often used to create a lignan-enriched extract from the oil.[1] Acetonitrile has also been shown to be efficient in extracting sesamin and sesamolin.[5][6] The choice of solvent can impact selectivity and downstream purification steps.
Q5: Can sesamin degrade during the extraction and purification process? A5: Yes, sesamin can be sensitive to heat and acidic conditions.[16] High temperatures during oil processing or solvent removal can lead to degradation or transformation into other compounds.[14][17] It is crucial to manage temperature during steps like solvent evaporation to preserve the integrity and maximize the yield of the final product.
Troubleshooting Guide
Q: My final yield of this compound is significantly lower than expected. What are the common causes? A: Low yield is a frequent issue stemming from multiple factors.[12] Consider the following possibilities:
-
Poor Quality Starting Material: The sesame oil may have a naturally low concentration of sesamin.[11] It is advisable to quantify the sesamin content in the crude oil via HPLC before starting a large-scale extraction.
-
Inefficient Initial Extraction: The solvent-to-oil ratio may be too low, or the mixing time insufficient. Ensure vigorous mixing to maximize the interfacial area between the oil and the extraction solvent.
-
Incomplete Phase Separation: During liquid-liquid extraction, an incomplete separation of the oil and solvent layers can lead to a loss of the lignan-enriched extract. Allow adequate settling time or use centrifugation to ensure a clean separation.
-
Losses During Crystallization: The concentration of sesamin in the enriched oil may be too low for efficient crystallization. Further concentrating the extract before adding the anti-solvent (e.g., hexane) can help. Seeding the solution with a small crystal of pure sesamin can also induce crystallization.
-
Product Degradation: Excessive heat during solvent evaporation can degrade sesamin.[14] Use a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 60°C) for solvent removal.[18]
Q: The purity of my isolated sesamin is below 95%. How can I improve it? A: Purity issues often arise from co-extraction of other oil components or incomplete separation from related lignans like sesamolin.
-
Recrystallization: Dissolving the impure crystals in a minimal amount of a suitable hot solvent (like ethanol) and allowing them to cool slowly is a simple and effective purification step.[19]
-
Chromatographic Purification: If recrystallization is insufficient, column chromatography is necessary. High-Speed Countercurrent Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC) are highly effective for separating sesamin and sesamolin, yielding purities greater than 99%.[5][6][20][21]
-
Washing: Ensure the filtered crystals are thoroughly washed with a cold non-polar solvent (like hexane) to remove residual oil and other soluble impurities.[7]
Q: My HPLC chromatogram shows a peak very close to sesamin. Is this an impurity or an isomer? A: The peak is likely episesamin, a stereoisomer of sesamin. Sesame oil naturally contains both sesamin and episesamin.[22] Standard HPLC methods using a C18 column can typically separate these two compounds.[6] For definitive identification, techniques like tandem mass spectrometry (MS/MS) or Nuclear Magnetic Resonance (NMR) are required.[5][6][20]
Q: I am having difficulty inducing crystallization of sesamin from the lignan-enriched fraction. What should I do? A: Crystallization can be challenging. Here are some steps to troubleshoot:
-
Increase Concentration: Ensure the sesamin concentration in your extract is high enough. The process often involves enriching the initial 0.5% in oil to 3.5-4.0% in an extract before crystallization is attempted.[1]
-
Optimize Solvent/Anti-Solvent Ratio: The ratio of the enriched oil to the anti-solvent (hexane) is critical. Experiment with different ratios to find the optimal condition for precipitation.
-
Control Temperature: Perform the crystallization at a low temperature (e.g., 4°C or below) and allow it to proceed slowly over several hours or overnight to encourage crystal growth.[7]
-
Scratch and Seed: Gently scratching the inside of the glass vessel with a glass rod can create nucleation sites. Alternatively, add a tiny "seed" crystal of pure sesamin to initiate the crystallization process.
Data Presentation
Table 1: Comparison of Sesamin Extraction & Purification Techniques
| Method | Key Solvents/System | Sesamin Yield | Purity Achieved | Source |
| Solvent Extraction & Crystallization | Ethanol (for extraction), Hexane (for crystallization) | Enriches sesamin from ~0.5% to 3.5-4.0% in extract; final purity 80% after crystallization. | >80% | [1] |
| Annular Centrifugal Extraction (ACE) | Acetonitrile | 1.05 g sesamin from 200 mL of oil (5.25 mg/mL) | Extract only; requires further purification. | [5][6] |
| Centrifugal Partition Extraction (CPE) | Acetonitrile | Not specified, but noted as more efficient in solvent consumption than ACE. | Extract only; requires further purification. | [5][6] |
| High-Speed Countercurrent Chromatography (HSCCC) | Hexane/Ethyl Acetate/Methanol/Water (7:3:7:3 v/v/v/v) | Not specified for yield, focuses on purification. | >99% | [20][21] |
| Centrifugal Partition Chromatography (CPC) | n-Hexane/Ethyl Acetate/Ethanol/Water (2:3:3:2 v/v/v/v) | 61.3% recovery from the initial extract. | >95% | [5][6] |
| Macroporous Resin Adsorption | Ethanol (for desorption) | Enriches sesamin concentration by nearly 20-fold in the desorption product. | 76% after crystallization of the desorbed product. | [9] |
Experimental Protocols
Protocol 1: General Solvent Extraction and Crystallization This protocol is adapted from a patented method for enriching and isolating sesamin.[1]
-
Extraction:
-
Mix crude or expeller-pressed sesame oil with an equal volume of ethanol in a separation funnel.
-
Shake the mixture vigorously for 15-20 minutes at room temperature.
-
Allow the mixture to stand until two distinct layers form.
-
Carefully separate and collect the bottom ethanol layer, which is now enriched with lignans.
-
-
Solvent Removal:
-
Remove the ethanol from the collected layer using a rotary evaporator under reduced pressure. Maintain a water bath temperature below 60°C to prevent degradation.
-
The resulting product is a lignan-enriched sesame oil fraction.
-
-
Crystallization:
-
Add hexane to the lignan-enriched oil (a common ratio is 1:5 to 1:10 oil-to-hexane, but this may require optimization).
-
Stir the mixture thoroughly and then store it at a low temperature (e.g., 4°C) for 12-24 hours to facilitate crystallization.
-
-
Isolation and Drying:
-
Collect the precipitated sesamin crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of cold hexane to remove any remaining oil.
-
Dry the purified sesamin powder in a vacuum oven at a low temperature.
-
Protocol 2: Quantification of Sesamin by HPLC This protocol outlines a standard method for analyzing the concentration of sesamin.[6][11][18]
-
Sample Preparation:
-
Accurately weigh approximately 1 g of sesame oil or extract into a 10 mL volumetric flask.
-
Dissolve and bring to volume with a suitable solvent mixture (e.g., dissolve in chloroform, then fill to volume with methanol).[11]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL in methanol).
-
Perform serial dilutions to create a series of calibration standards (e.g., 50, 75, 100, 125, 150 µg/mL).[6]
-
-
HPLC Conditions:
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of sesamin in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. A Novel Process For The Preparation Of Sesamin From Sesame Oil [quickcompany.in]
- 2. icar-iior.org.in [icar-iior.org.in]
- 3. Current Research Trends and Prospects for Yield and Quality Improvement in Sesame, an Important Oilseed Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesame, an Underutilized Oil Seed Crop: Breeding Achievements and Future Challenges [mdpi.com]
- 5. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 6. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2557956A - Process of extracting sesamin from sesame oil - Google Patents [patents.google.com]
- 8. Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103896955B - A kind of method extracting sesamin from sesame oil - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. elitextraction.com [elitextraction.com]
- 13. cnhuataigroup.com [cnhuataigroup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. CN101092421B - New technique for extracting sesamin - Google Patents [patents.google.com]
- 20. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography. | Semantic Scholar [semanticscholar.org]
- 22. Pharmacokinetics and safety of the sesame lignans, sesamin and episesamin, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating (-)-Sesamin-induced cytotoxicity in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering (-)-sesamin-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound causing toxicity in my primary cell cultures?
A1: this compound can induce cytotoxicity through several mechanisms, primarily by triggering apoptosis (programmed cell death) and causing cell cycle arrest.[1][2] This is often initiated by the generation of reactive oxygen species (ROS), which leads to oxidative stress.[3][4] While often studied for its anti-cancer properties, these effects can be detrimental to healthy primary cells.
Q2: What are the key signaling pathways involved in this compound-induced cytotoxicity?
A2: The primary pathways involved are the intrinsic and extrinsic apoptotic pathways. Key events include the disruption of mitochondrial membrane potential, activation of caspase-3 and caspase-9, and modulation of the Bcl-2 protein family.[1][3][4][5] Additionally, this compound can induce endoplasmic reticulum (ER) stress and inhibit pro-survival signaling pathways like NF-κB and STAT3.[3][6][7]
Q3: At what concentrations is this compound typically cytotoxic?
A3: The cytotoxic concentration of this compound is cell-type dependent. In various cancer cell lines, cytotoxicity has been observed in the range of 10 µM to 100 µM.[1][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.
Q4: Can the cytotoxic effects of this compound be reversed?
A4: Depending on the stage of the cytotoxic process, effects can be mitigated. If cells have entered late-stage apoptosis, reversal is unlikely. However, by targeting the upstream triggers, such as oxidative stress, it is possible to reduce cytotoxicity. The use of antioxidants may help in mitigating these effects.[4]
Q5: How can I monitor for this compound-induced cytotoxicity in my experiments?
A5: Several assays can be used to monitor cytotoxicity. Cell viability can be assessed using MTT or LDH assays.[1] Apoptosis can be detected through TUNEL assays, or by measuring the activity of caspases like caspase-3.[1][3] Flow cytometry can be used to analyze the cell cycle distribution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | The concentration of this compound is too high for the specific primary cell type. | Perform a dose-response curve to identify the IC50 and a non-toxic working concentration. Start with a low concentration (e.g., 1 µM) and titrate upwards. |
| The primary cells are particularly sensitive to oxidative stress. | Co-incubate the cells with an antioxidant, such as N-acetyl-L-cysteine (NAC), to counteract the generation of reactive oxygen species (ROS).[4] | |
| The treatment duration is too long. | Optimize the incubation time. Perform a time-course experiment to determine the earliest time point at which the desired effect of this compound is observed, without significant cytotoxicity. | |
| Unexpected changes in cell morphology. | Cells are undergoing apoptosis. | Confirm apoptosis using a TUNEL assay or by measuring caspase-3 activity. If apoptosis is confirmed, consider using a pan-caspase inhibitor, like Z-VAD-FMK, to determine if the morphological changes can be prevented. |
| Inconsistent results between experiments. | Variability in primary cell isolates. | Use cells from the same passage number and ensure consistent cell density at the time of treatment. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| MCF-7 (Human Breast Cancer) | MTT & LDH | 10 - 50 µM | Decreased cell viability by 18-30% | [1] |
| HL-60 (Human Leukemia) | MTT | 10 - 40 µg/mL | Dose-dependent increase in cytotoxicity | [3] |
| KBM-5 & U266 (Human Leukemia & Myeloma) | MTT | 25 - 100 µM | Suppression of cell proliferation | [7] |
| A549 (Human Lung Cancer) | CCK-8 | Not specified | Inhibition of cell viability | [4] |
| HepG2 (Human Hepatocellular Carcinoma) | Not specified | Not specified | Inhibition of cell growth | [6] |
Note: Data is primarily from cancer cell lines and should be used as a guideline for designing experiments in primary cells.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for the desired experimental duration (e.g., 24, 48 hours). Include an untreated control and a solvent (e.g., DMSO) control.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Detection of Apoptosis using Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.
-
Analysis: Quantify caspase-3 activity based on a standard curve and express it as a fold change relative to the untreated control.
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced apoptotic signaling pathways.
Experimental Workflow
Caption: Workflow for mitigating this compound cytotoxicity.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Autophagy and apoptosis induction by sesamin in MOLT-4 and NB4 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesamin Induces Human Leukemic Cell Apoptosis via Mitochondrial and Endoplasmic Reticulum Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesamin induces A549 cell mitophagy and mitochondrial apoptosis via a reactive oxygen species-mediated reduction in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesamin Acts as Anti-leukemic Compound Interacting with Novel Phosphoprotein Targets and Inducing Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesamin induces cell cycle arrest and apoptosis through the inhibition of signal transducer and activator of transcription 3 signalling in human hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of (-)-Sesamin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and experimental use of (-)-Sesamin.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and specific issues that may be encountered during experiments with this compound.
Storage and Handling
-
Q1: What are the optimal long-term storage conditions for solid this compound?
-
Q2: How should I handle this compound in the laboratory?
-
A2: this compound should be handled as a potentially hazardous material.[1] It is crucial to avoid ingestion, inhalation, and contact with eyes and skin.[1][3] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3] Ensure you work in a well-ventilated area or a chemical fume hood.[3]
-
Solubility and Solution Preparation
-
Q3: I'm having trouble dissolving this compound in aqueous buffers for my cell culture experiments. What is the best way to prepare a working solution?
-
A3: this compound is sparingly soluble in aqueous buffers.[1] To prepare a working solution for biological experiments, it is recommended to first dissolve it in an organic solvent to create a stock solution.[1] Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are suitable solvents.[1] For instance, a stock solution can be made by dissolving this compound in DMSO.[1] This stock solution can then be further diluted into your aqueous buffer or cell culture medium to the desired final concentration.[1] To maximize solubility in aqueous buffers, first dissolve sesamin (B1680957) in DMF and then dilute with the aqueous buffer of choice.[1]
-
-
Q4: My this compound precipitates when I add it to my cell culture media. How can I prevent this?
-
A4: Precipitation, or "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated organic stock is diluted into an aqueous medium.[1] Here are some troubleshooting steps:
-
Decrease the final concentration: Your desired concentration might exceed the solubility limit of this compound in the final medium.
-
Use a serial dilution: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.
-
Add dropwise while vortexing: Slowly add the stock solution to the pre-warmed media while gently vortexing to facilitate mixing and prevent localized high concentrations.[1]
-
Maintain a low final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
-
Q5: How long are aqueous solutions of this compound stable?
Experimental Issues
-
Q6: I am not observing the expected biological effect of this compound in my cell line. What could be the reason?
-
A6: Several factors could contribute to a lack of effect:
-
Cell line-specific sensitivity: The response to this compound can vary between different cell lines. For example, the IC50 value for proliferation inhibition has been shown to differ across various cancer cell lines, such as human lung adenocarcinoma (H1299), human chronic myeloid leukemia (KBM-5), and human breast cancer (MDA-MB-231) cells.[4]
-
Compound degradation: Ensure that your stock and working solutions are fresh and have been stored correctly. As mentioned, aqueous solutions have limited stability.[1]
-
Suboptimal concentration: The effective concentration of this compound can be dose-dependent.[3][5] It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Experimental conditions: The duration of treatment and the specific assay being performed can influence the outcome. Review published protocols for similar experiments to ensure your conditions are appropriate.
-
-
-
Q7: Are there any known off-target effects of this compound that I should be aware of?
-
A7: While this compound is known to modulate specific signaling pathways, like any bioactive compound, it may have off-target effects, particularly at higher concentrations. For example, some studies have noted that at lower concentrations, sesamin can act as a pro-oxidant in certain conditions, while at higher concentrations, it acts as an antioxidant.[5] It is also known to inhibit cytochrome P450 enzymes, which could affect the metabolism of other compounds in your experimental system.[6]
-
Quantitative Data Summary
The following table summarizes key quantitative data for the storage, handling, and use of this compound.
| Parameter | Value | Solvents | Reference |
| Long-Term Storage | -20°C | N/A | [1][2] |
| Stability (Solid) | ≥ 4 years | N/A | [1] |
| Solubility | ~33 mg/mL | Dimethyl formamide (B127407) (DMF) | [1] |
| ~12-15.55 mg/mL | Dimethyl sulfoxide (DMSO) | [1][2] | |
| ~0.5 mg/mL | Ethanol | [1] | |
| Sparingly soluble | Aqueous Buffers | [1] | |
| Aqueous Solution Stability | Use within 12 hours (store on ice) | N/A | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 354.35 g/mol ), add 282.2 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
2. Cell Viability (MTT) Assay Protocol
This protocol is adapted from standard MTT assay procedures and may require optimization for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in your complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0, 10, 20, 40, 100 µM).[1][5]
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
3. Western Blot Analysis of Protein Expression
This protocol provides a general workflow for analyzing changes in protein expression after treatment with this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[1]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Visualizations
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for an MTT-based cell viability assay with this compound.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Troubleshooting logic for this compound precipitation in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. promocell.com [promocell.com]
- 3. Effects of sesamin on the chemosensitivity, invasiveness and immune evasion mechanism of human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesamin, a lignan of sesame, down‐regulates cyclin D1 protein expression in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesamin Acts as Anti-leukemic Compound Interacting with Novel Phosphoprotein Targets and Inducing Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Sesamin Dose-Response Optimization in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Sesamin in rodent models. The information is tailored for scientists and drug development professionals to facilitate experimental design and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal starting dose for this compound in my rodent model?
A1: The optimal dose is highly dependent on the experimental model and the intended biological effect. Based on published studies, effective doses range widely:
-
Neuroprotection: Doses between 10 mg/kg and 43.2 mg/kg, administered daily, have shown efficacy in models of Parkinson's disease, cerebral ischemia, and neurotoxicity.[1][2][3][4][5]
-
Anti-inflammatory Effects: Efficacy has been demonstrated in a dose-dependent manner, with significant effects seen at doses as low as 5-15 mg/kg in models of ischemia/reperfusion injury and from 3.2-32 mg/kg in carrageenan-induced inflammation.[6][7] Higher doses (100-400 mg/kg) have been used for antinociceptive effects.[8][9]
-
Metabolic Regulation: Studies often use dietary administration, with concentrations from 0.1% to 0.5% of the diet showing significant effects on fatty acid metabolism.[10][11] For oral gavage, a high dose of 250 mg/kg has been used to study gene expression changes.[12]
Recommendation: For a new study, consider starting with a dose in the range of 15-30 mg/kg/day via oral gavage and optimize based on pilot data.
Q2: How should I prepare and administer this compound? It has poor water solubility.
A2: This is a common issue. This compound is lipophilic.
-
Vehicle Selection: Most studies use an oral route (intragastric administration or gavage). Common vehicles include saline, sesame oil, or corn oil. To improve suspension, a small percentage of a surfactant like Tween 80 or carboxymethyl cellulose (B213188) can be used.
-
Preparation: Sonication or vortexing immediately before administration is crucial to ensure a uniform suspension.
-
Dietary Admixture: For chronic studies, incorporating this compound directly into the rodent chow is an effective method that ensures consistent exposure and avoids stress from repeated gavage.[10][11]
Q3: I am not observing the expected therapeutic effect. What could be wrong?
A3: Several factors could contribute to a lack of efficacy.
-
Dose and Duration: The dose may be too low, or the treatment duration may be too short for your specific model. Refer to the data tables below for guidance from similar studies.
-
Bioavailability: this compound is absorbed efficiently, with peak plasma concentrations occurring about 1 hour after a single oral dose and a terminal half-life of approximately 4.7 hours in rats.[13] The timing of your endpoint analysis relative to the last dose may be critical.
-
Animal Model: The choice of rodent model is crucial. The pathophysiology of the chosen model may not be addressable by the mechanisms of this compound.[14] Furthermore, strain, sex, and age can all influence outcomes.
-
Compound Purity: Verify the purity and identity of your this compound compound. Contaminants or degradation could affect results.
Q4: Are there any known toxicity concerns with this compound in rodents?
A4: The reviewed literature does not report significant toxicity at the therapeutic doses commonly used for neuroprotection, anti-inflammatory, or metabolic studies (typically up to 50 mg/kg/day). Doses as high as 400 mg/kg have been used in acute nociception studies without mention of adverse effects.[8][9] However, it is always best practice to conduct a preliminary dose-ranging study to establish the maximum tolerated dose (MTD) in your specific strain and experimental conditions.
Q5: How does this compound exert its effects? What signaling pathways are involved?
A5: this compound modulates several key signaling pathways to produce its antioxidant, anti-inflammatory, and neuroprotective effects.
-
Nrf2/HO-1/NQO1 Pathway: It activates this pathway, which is critical for cellular defense against oxidative stress.[6][15]
-
MAPK Pathway: It can inhibit the activation of p38 and JNK MAPKs, which are involved in inflammatory and apoptotic signaling.[3][16][17]
-
NF-κB Pathway: By modulating upstream pathways, it can lead to the downregulation of NF-κB, a key regulator of inflammatory gene expression.
-
SREBP-1: In the liver, it decreases the expression of Sterol Regulatory Element Binding Protein-1 (SREBP-1), a key transcription factor for fatty acid synthesis.[11]
Quantitative Data Summary
Table 1: Dose-Response of this compound in Neuroprotection Rodent Models
| Rodent Model | This compound Dose | Administration Route & Duration | Key Findings | Citation |
| 6-OHDA-induced Parkinson's (Rat) | 10 or 20 mg/kg/day | Oral, 1 week | 20 mg/kg attenuated motor imbalance, reduced oxidative stress (MDA, ROS), and lowered apoptosis (caspase 3). | [1] |
| Middle Cerebral Artery Occlusion (Mouse) | 43.2 mg/kg/day | Intragastric, 7 days | Attenuated cerebral ischemic injury and reduced infarct volume. | [2] |
| Kainic Acid-induced Seizures (Rat/Mouse) | 15 or 30 mg/kg/day | Oral, 3 days | 30 mg/kg reduced mortality from 22% to 0%, decreased MDA, and preserved SOD activity. | [3] |
| Cerebral Ischemia (Gerbil) | 20 mg/kg/day | Not specified | Reduced infarct size by approximately 50%. | [18] |
| Lead-induced Neurotoxicity (Rat) | 30 mg/kg/day | Oral, 8 weeks | Improved learning and memory deficits and reduced inflammatory markers (TNF-α). | [4][5] |
Table 2: Dose-Response of this compound in Anti-inflammatory Rodent Models
| Rodent Model | This compound Dose | Administration Route & Duration | Key Findings | Citation |
| Intestinal Ischemia/Reperfusion (Rat) | 5 and 15 mg/kg | Not specified, pre-treatment | Dose-dependently reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and MPO activity. | [6] |
| Carrageenan-induced Inflammation (Rat) | 3.2 - 32 mg/kg | Oral, single dose | Dose-dependently reduced paw inflammation, with significant effects starting at 5.6 mg/kg. | [7] |
| Acetic Acid-induced Writhing (Mouse) | 100, 200, 400 mg/kg | Oral, single dose | All doses significantly reduced the number of abdominal contortions. | [8][9] |
| Formalin-induced Paw Licking (Mouse) | 100, 200, 400 mg/kg | Oral, single dose | All doses inhibited both the first (neurogenic) and second (inflammatory) phases of paw licking. | [8][9] |
Table 3: Dose-Response of this compound in Metabolic Regulation Rodent Models
| Rodent Model | This compound Dose | Administration Route & Duration | Key Findings | Citation |
| Healthy Wistar Rats | 250 mg/kg/day | Oral, 3 days | Increased gene expression of aldehyde dehydrogenase and late-stage β-oxidation enzymes. | [12] |
| Healthy Rats | 0.1%, 0.2%, 0.5% of diet | Dietary, 15 days | Dose-dependently increased hepatic mitochondrial and peroxisomal fatty acid oxidation rates. | [10] |
| Healthy Rats | 0.1%, 0.2%, 0.4% of diet | Dietary, 15 days | Dose-dependently decreased the activity and gene expression of enzymes for fatty acid synthesis. | [11] |
| Alcohol-induced Liver Damage (Mouse) | 1% of diet | Dietary, continuous | Improved blood parameters (AST, ALT) and reduced fat droplet accumulation in the liver. | [19] |
Experimental Protocols
Protocol 1: Neuroprotection in a 6-OHDA Model of Parkinson's Disease
-
Animal Model: Male Wistar rats are anesthetized, and 6-hydroxydopamine (6-OHDA) is injected unilaterally into the striatum to induce degeneration of dopaminergic neurons.
-
This compound Preparation: this compound is suspended in a vehicle such as 0.5% sodium carboxymethyl cellulose in saline.
-
Administration: Rats are pre-treated with this compound (e.g., 20 mg/kg) via oral gavage daily for one week prior to 6-OHDA lesioning.[1]
-
Behavioral Assessment: Motor balance and coordination can be assessed using tests like the narrow beam test.
-
Biochemical Analysis: After a set period, brain tissue (striatum and substantia nigra) is collected. Levels of malondialdehyde (MDA) and reactive oxygen species (ROS) are measured as markers of oxidative stress. Superoxide dismutase (SOD) activity is assessed as a measure of antioxidant defense.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons and for glial fibrillary acidic protein (GFAP) to assess astrogliosis.[1] Apoptosis can be measured via caspase 3 activity or TUNEL staining.
Protocol 2: Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Swiss albino mice or Wistar rats are used. A sub-plantar injection of 1% carrageenan into the hind paw induces a localized inflammatory response.
-
This compound Preparation: this compound is prepared in a suitable vehicle (e.g., saline with 1% Tween 80).
-
Administration: Test animals receive various doses of this compound (e.g., 5, 10, 20, 40 mg/kg) orally one hour before the carrageenan injection. A positive control group may receive a known anti-inflammatory drug like indomethacin (B1671933) or diclofenac.[7][8]
-
Edema Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. A dose-response curve can be generated to determine the ED₅₀.
Visualizations
Caption: this compound activates the Nrf2 antioxidant response pathway.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Sesamin imparts neuroprotection against intrastriatal 6-hydroxydopamine toxicity by inhibition of astroglial activation, apoptosis, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Sesamin ameliorates oxidative stress and mortality in kainic acid-induced status epilepticus by inhibition of MAPK and COX-2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesamin: Insights into its protective effects against lead-induced learning and memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesamin Protects against and Ameliorates Rat Intestinal Ischemia/Reperfusion Injury with Involvement of Activating Nrf2/HO-1/NQO1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antinociceptive Effect of Sesamin: Role of 5HT1A Serotonergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive and Anti-Inflammatory Activities of the Sesame Oil and Sesamin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive and anti-inflammatory activities of the sesame oil and sesamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesamin, a sesame lignan, is a potent inducer of hepatic fatty acid oxidation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sesamin, a sesame lignan, decreases fatty acid synthesis in rat liver accompanying the down-regulation of sterol regulatory element binding protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sesamin ingestion regulates the transcription levels of hepatic metabolizing enzymes for alcohol and lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absorption, distribution, metabolism, and excretion of [14 C]sesamin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mighty Mouse: The Impact of Rodents on Advances in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sesamin Protects against and Ameliorates Rat Intestinal Ischemia/Reperfusion Injury with Involvement of Activating Nrf2/HO-1/NQO1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sesamin protects against neurotoxicity via inhibition of microglial activation under high glucose circumstances through modulating p38 and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protective effects of sesamin against liver damage caused by alcohol or carbon tetrachloride in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in (-)-Sesamin-based Experimental Results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving (-)-sesamin.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Sample Preparation and Handling
Q1: My this compound extraction yields are inconsistent between batches. What are the possible causes and solutions?
A1: Inconsistent extraction yields are a common challenge in natural product research.[1] Several factors can contribute to this variability:
-
Raw Material Variability: The concentration of this compound in sesame seeds can vary depending on the cultivar, geographical origin, harvest time, and storage conditions.[1][2]
-
Extraction Method: Different extraction methods (e.g., maceration, Soxhlet, ultrasound-assisted extraction) have varying efficiencies.[1]
-
Solvent Choice: The polarity of the solvent significantly impacts extraction efficiency.[1]
-
Experimental Parameters: Minor variations in temperature, extraction time, and solvent-to-solid ratio can lead to different yields.[1]
Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Inconsistent Raw Material | Source sesame seeds from a single, reputable supplier. Document the species, collection date, and location for each batch. Standardize the grinding process to ensure a consistent particle size. |
| Inefficient Extraction Method | Consider using advanced techniques like ultrasound-assisted or microwave-assisted extraction for improved efficiency and reproducibility.[1] |
| Improper Solvent Selection | Test a range of solvents with varying polarities. For this compound, polar solvents like methanol (B129727) or ethanol (B145695) are commonly used.[3] |
| Parameter Fluctuation | Precisely control and document all experimental parameters, including temperature, time, and solvent-to-solid ratios. |
Q2: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
A2: this compound is a lipophilic molecule with poor water solubility, which often leads to precipitation in aqueous cell culture media.[4] This can cause inaccurate dosing and inconsistent results.[4]
Solutions:
| Strategy | Description |
| Use of a Co-solvent | Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol.[4][5] The final concentration of the co-solvent in the cell culture medium should be kept to a minimum (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.[4] |
| Lower Final Concentration | Ensure the final working concentration of this compound is below its solubility limit in the final medium/solvent mixture.[4] |
| Use of Cyclodextrins | Cyclodextrins can be used to encapsulate this compound, forming inclusion complexes with improved aqueous solubility. |
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial to prevent the degradation of this compound. For long-term storage, this compound powder should be stored at -20°C.[6][7] Stock solutions in solvents like DMSO can be stored at -20°C for up to a month or at -80°C for a year; however, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] Sesame seeds should be stored in a cool, dry environment (10-21°C) at a low moisture content (around 6%) to prevent rancidity and maintain viability.[8]
Analytical & Experimental Procedures
Q4: My HPLC results for this compound quantification show inconsistent retention times. What could be the issue?
A4: Fluctuations in retention time during HPLC analysis can compromise the accuracy of quantification.[1]
Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature.[1] |
| Mobile Phase Composition Drift | Prepare fresh mobile phase for each run and ensure proper mixing, especially for gradient elution.[1] |
| Column Degradation | Ensure the mobile phase pH is compatible with the column. If the column is old or has been used extensively, consider replacing it. |
| System Leaks | Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times. |
Q5: I am observing high variability in my cell viability assay results with this compound treatment. What are the potential reasons?
A5: High variability in cell viability assays can stem from several factors:
-
Poor Solubility: As mentioned in Q2, if this compound is not fully dissolved, cells will be exposed to different effective concentrations, leading to variability.[4]
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the treatment and affect cell viability.
-
Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment.[1]
Solutions:
| Issue | Recommended Action |
| Poor Solubility | Follow the recommendations in Q2 to ensure complete dissolution of this compound. Visually inspect for any precipitation before adding to cells. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistent dispensing. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation from the inner wells. |
| Contamination | Regularly test cell cultures for mycoplasma contamination.[1] Practice sterile cell culture techniques. |
Q6: My in vivo results with this compound are not consistent with published literature. What should I check?
A6: Discrepancies between your in vivo results and published data can arise from several differences in experimental design:
-
Animal Strain and Sex: Different rodent strains can have varying metabolic responses.
-
Dosage and Administration Route: Ensure the dosage and route of administration (e.g., oral gavage, intraperitoneal injection) match the literature.
-
Vehicle Control: The vehicle used to dissolve and administer this compound can have its own physiological effects.
-
Diet and Housing Conditions: The composition of the animal diet and housing conditions can influence the experimental outcome.
Recommendations:
-
Carefully compare your experimental protocol with the published method, noting any differences.[1]
-
If possible, obtain the this compound from the same source as the original study for comparison.[1]
-
Ensure that the animal model (e.g., diet-induced obesity model) is induced consistently.
II. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| KBM-5 | Leukemia | 42.7 | Not Specified |
| K562 | Leukemia | 48.3 | Not Specified |
| U266 | Multiple Myeloma | 51.7 | Not Specified |
| DU145 | Prostate Cancer | 60.2 | Not Specified |
| HCT116 | Colon Cancer | 57.2 | Not Specified |
| MiaPaCa-2 | Pancreatic Cancer | 58.3 | Not Specified |
| H1299 | Lung Cancer | 40.1 | Not Specified |
| MDA-MB-231 | Breast Cancer | 51.1 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | ~75 (significant apoptosis) | 48 |
Data compiled from multiple sources.[8][9]
Table 2: this compound Dosage in Animal Studies
| Animal Model | Condition | Dosage | Route of Administration | Reference |
| Rats (Wistar) | CCl4-induced liver injury | 10 and 20 mg/kg/day | Oral | [10] |
| Rats (Sprague-Dawley) | Pharmacokinetics study | 5 mg/kg (single dose) | Oral | [11] |
| Rats | Intestinal ischemia/reperfusion injury | 5 and 15 mg/kg | Gavage | [12] |
| Mice | High-fat, high-fructose diet-induced NASH | Not specified | Supplemented in diet | [13] |
III. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.
1. Sample Preparation (from Sesame Seeds): a. Grind sesame seeds into a fine powder. b. Extract the powder with 80% ethanol (e.g., 1g of powder in 10 mL of 80% ethanol).[14] c. Sonicate the mixture for 30 minutes and then centrifuge at 10,000 rpm for 10 minutes. d. Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]
- Mobile Phase: A gradient of methanol (A) and water (B) is often used.[16] An example gradient is as follows: 0-5 min, 54% to 79% A; 5-10 min, 79% to 83% A; 10-13 min, 83% to 95% A; 13-15 min, 95% to 100% A.[17]
- Flow Rate: 1.0 mL/min.[17]
- Detection Wavelength: 290 nm.[16]
- Injection Volume: 10-20 µL.[16][17]
- Column Temperature: 40°C.[17]
3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standard solutions to generate a calibration curve of peak area versus concentration. c. Inject the prepared sample solution. d. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a common method to assess the effect of this compound on cell viability.
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension. c. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL/well. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 100 mM). b. Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). d. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18] b. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[18] c. Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[18] d. Mix gently by pipetting up and down. e. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate cell viability as a percentage of the vehicle-treated control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
IV. Visualizations
This section provides diagrams of signaling pathways and experimental workflows using the DOT language for Graphviz.
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway by suppressing TAK1 and IKK activation.[19][20]
Caption: this compound suppresses the STAT3 signaling pathway, affecting downstream gene expression.[8][21][22]
Caption: Metabolites of this compound can induce neuronal differentiation via the ERK1/2 pathway.[23][24]
Experimental Workflow
Caption: A general experimental workflow for in vitro and in vivo studies with this compound.
References
- 1. Sesamin stimulates osteoblast differentiation through p38 and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Sesamin stimulates osteoblast differentiation through p38 and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Sesamin Induces Cell Cycle Arrest and Apoptosis through the Inhibition of Signal Transducer and Activator of Transcription 3 Signalling in Human Hepatocellular Carcinoma Cell Line HepG2 [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Sesamin ameliorates oxidative liver injury induced by carbon tetrachloride in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption, distribution, metabolism, and excretion of [14 C]sesamin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sesamin Attenuates Obesity-Associated Nonalcoholic Steatohepatitis in High-Fat and High-Fructose Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sesamin manifests chemopreventive effects through the suppression of NF-kappa B-regulated cell survival, proliferation, invasion, and angiogenic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sesamin induces cell cycle arrest and apoptosis through the inhibition of signal transducer and activator of transcription 3 signalling in human hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Metabolites of sesamin, a major lignan in sesame seeds, induce neuronal differentiation in PC12 cells through activation of ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sesamin Promotes Neurite Outgrowth under Insufficient Nerve Growth Factor Condition in PC12 Cells through ERK1/2 Pathway and SIRT1 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of appropriate vehicle for in vivo delivery of (-)-Sesamin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection and development of appropriate vehicle systems for the in vivo delivery of (-)-Sesamin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo delivery of this compound?
A1: The primary challenges for the in vivo delivery of this compound stem from its physicochemical properties. It is a water-insoluble compound, which significantly limits its dissolution and subsequent absorption in the gastrointestinal tract. Furthermore, this compound is extensively metabolized by the liver, a phenomenon known as the first-pass effect, which drastically reduces its systemic bioavailability.
Q2: Which types of vehicle systems are most promising for enhancing the bioavailability of this compound?
A2: Several advanced drug delivery systems have shown promise in overcoming the challenges of this compound delivery. The most extensively studied and successful to date are Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) . Other promising vehicles include Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles . These systems aim to improve the solubility, protect the drug from degradation and metabolism, and enhance its absorption.
Q3: What is a Self-Nanoemulsifying Drug Delivery System (SNEDDS) and how does it improve this compound delivery?
A3: A SNEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids. For this compound, a SNEDDS formulation can significantly enhance its oral bioavailability by:
-
Improving Solubility: The oily phase of the nanoemulsion acts as a solvent for the lipophilic this compound, keeping it in a dissolved state.
-
Increasing Surface Area: The formation of nano-sized droplets dramatically increases the surface area for drug absorption.
-
Bypassing First-Pass Metabolism: The lipidic nature of the formulation can facilitate lymphatic uptake, which allows a portion of the absorbed drug to bypass the liver, thereby reducing first-pass metabolism.
Q4: What are Solid Lipid Nanoparticles (SLNs) and their potential advantages for this compound delivery?
A4: SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They can encapsulate lipophilic drugs like this compound within their solid lipid core. Potential advantages include:
-
Controlled Release: The solid matrix can provide a sustained release of the encapsulated drug.
-
Protection from Degradation: The solid lipid core can protect this compound from chemical and enzymatic degradation in the gastrointestinal tract.
-
Improved Bioavailability: Similar to SNEDDS, SLNs can enhance oral bioavailability by improving solubility and potentially facilitating lymphatic transport.
Q5: What are Polymeric Micelles and how can they be used for this compound delivery?
A5: Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. The hydrophobic core can encapsulate poorly water-soluble drugs like this compound, while the hydrophilic shell provides a stable interface with the aqueous environment. Key advantages include:
-
High Drug Loading Capacity: The hydrophobic core can accommodate a significant amount of the lipophilic drug.
-
Enhanced Stability: The shell can protect the encapsulated drug from degradation.
-
Improved Bioavailability: By increasing the solubility and stability of this compound, polymeric micelles can enhance its oral absorption.
Troubleshooting Guides
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor self-emulsification or formation of large droplets | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low surfactant concentration.- High viscosity of the formulation. | - Construct a ternary phase diagram to identify the optimal ratio of components for spontaneous nanoemulsion formation.- Increase the surfactant concentration. A typical range is 30-60% (w/w).- Consider using a co-surfactant or a less viscous oil. |
| Drug precipitation upon dilution | - The drug has low solubility in the chosen oil phase.- The formulation cannot maintain drug solubilization upon dispersion in the aqueous environment. | - Screen various oils to find one with the highest solubilizing capacity for this compound.- Optimize the surfactant and co-surfactant combination to enhance the solubilization capacity of the nanoemulsion. |
| Low in vivo bioavailability despite good in vitro performance | - Extensive first-pass metabolism is still occurring.- The nanoemulsion is not stable in the gastrointestinal environment. | - Select oils and surfactants that are known to promote lymphatic uptake (e.g., long-chain triglycerides).- Evaluate the stability of the nanoemulsion in simulated gastric and intestinal fluids. Adjust the formulation if instability is observed. |
| Formulation instability during storage (phase separation, creaming) | - Incompatible excipients.- Suboptimal formulation composition. | - Ensure all excipients are mutually compatible.- Re-evaluate the ternary phase diagram to select a more stable formulation region. |
Solid Lipid Nanoparticles (SLNs)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low entrapment efficiency of this compound | - Poor solubility of this compound in the selected solid lipid.- Drug expulsion during lipid crystallization. | - Screen different solid lipids to find one with high solubility for this compound.- Employ the cold homogenization technique to minimize drug partitioning to the aqueous phase during preparation.- Use a mixture of lipids to create a less perfect crystal lattice, which can accommodate more drug. |
| Particle aggregation and instability during storage | - Insufficient surfactant concentration.- Low zeta potential leading to particle agglomeration. | - Increase the concentration of the surfactant or use a combination of surfactants.- Choose a surfactant that imparts a higher surface charge (zeta potential > ±30 mV for good stability). |
| Initial burst release of the drug | - Drug adsorbed on the surface of the SLNs.- High concentration of drug in the outer layers of the nanoparticles. | - Optimize the formulation to encourage drug incorporation into the core of the SLNs.- Wash the SLN dispersion after preparation to remove surface-adsorbed drug. |
| Gelation of the SLN dispersion | - High lipid concentration.- Interaction between formulation components. | - Reduce the concentration of the solid lipid.- Evaluate the compatibility of all excipients. |
Polymeric Micelles
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low drug loading of this compound | - Poor compatibility between this compound and the hydrophobic core of the micelle.- The drug is too hydrophilic to be efficiently encapsulated. | - Select a block copolymer with a hydrophobic block that has a high affinity for this compound.- Optimize the drug-to-polymer ratio during preparation. |
| Premature drug release | - Instability of the micelles in biological fluids.- The concentration of the polymer is below the critical micelle concentration (CMC) upon dilution in vivo. | - Choose a polymer with a very low CMC to ensure stability upon dilution.- Cross-link the core or the shell of the micelles to enhance their stability. |
| Micelle instability (disaggregation) | - High CMC of the block copolymer.- Interaction with biological components (e.g., proteins). | - Use block copolymers with a low CMC.- The hydrophilic shell (e.g., polyethylene (B3416737) glycol - PEG) can be used to shield the micelles from interacting with biological components. |
| Difficulty in scaling up the formulation | - The chosen preparation method is not easily scalable (e.g., thin-film hydration). | - Consider using a more scalable method such as solvent injection or microfluidics for micelle preparation. |
Data Presentation
Table 1: Quantitative Data for a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation (F10)
| Parameter | Value | Reference |
| Composition | Glyceryl trioctanoate : Polyoxyethylene castor oil : Tween 20 (10:10:80 w/w/w) | [1][2] |
| This compound Solubility in Formulation | 67.3 ± 2.2 mg/g | [1] |
| Droplet Size after Self-Emulsification | 66.4 ± 31.4 nm | [1][2] |
| Polydispersity Index (PDI) | 0.05 ± 0.01 | [1] |
| Stability (12 weeks at 25°C/60% RH) | > 95% of initial this compound content retained | [2] |
| Relative Bioavailability (compared to suspension) | ~12.9-fold increase | [1][2] |
| Absolute Bioavailability | 4.4% (compared to 0.3% for suspension) | [1][2] |
Table 2: Representative Pharmacokinetic Parameters of this compound in Rats after Oral Administration of the F10 SNEDDS Formulation
| Pharmacokinetic Parameter | Value (mean ± SD) | Reference |
| Cmax (ng/mL) | 234.5 ± 45.7 | [1] |
| Tmax (h) | 0.58 ± 0.14 | [1] |
| AUC₀₋₂₄ (ng·h/mL) | 487.6 ± 89.3 | [1] |
Note: Data for this compound loaded SLNs and polymeric micelles are limited in the publicly available literature. The provided tables focus on a well-characterized SNEDDS formulation.
Experimental Protocols
Preparation of this compound Loaded SNEDDS (F10 Formulation)
Materials:
-
This compound
-
Glyceryl trioctanoate (Oil)
-
Polyoxyethylene castor oil (Cremophor® EL) (Surfactant)
-
Tween 20 (Co-surfactant)
Procedure:
-
Accurately weigh glyceryl trioctanoate, polyoxyethylene castor oil, and Tween 20 in a 10:10:80 (w/w/w) ratio into a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Gently heat the mixture to approximately 40°C while stirring with a magnetic stirrer until a clear, homogenous solution is obtained.
-
Allow the formulation to cool to room temperature.
-
Store the resulting SNEDDS pre-concentrate in a sealed container protected from light.
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SNEDDS pre-concentrate to 100 mL of distilled water in a beaker with gentle agitation. Observe the formation of a nanoemulsion and record the time taken for emulsification.
-
Droplet Size and Polydispersity Index (PDI) Analysis: Dilute the SNEDDS pre-concentrate with distilled water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
-
Drug Content Analysis: Dissolve a known amount of the SNEDDS pre-concentrate in a suitable organic solvent (e.g., methanol) and quantify the this compound content using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
General Protocol for Preparation of this compound Loaded SLNs via High-Pressure Homogenization (HPH)
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid with continuous stirring.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of a Pre-emulsion: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
Cooling and Solidification: Cool down the resulting nanoemulsion to room temperature, allowing the lipid droplets to solidify and form SLNs.
-
The SLN dispersion can be further processed (e.g., lyophilized) to obtain a solid product.
Characterization:
-
Particle Size, PDI, and Zeta Potential: Analyze the SLN dispersion using a DLS instrument.
-
Entrapment Efficiency and Drug Loading: Determine the amount of this compound entrapped within the SLNs. This can be done by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the SLN pellet.
-
Morphology: Visualize the shape and surface morphology of the SLNs using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Crystallinity and Thermal Behavior: Analyze the physical state of the drug and lipid within the SLNs using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
General Protocol for Preparation of this compound Loaded Polymeric Micelles via Thin-Film Hydration
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronic®, PEG-PLA)
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS)
Procedure:
-
Film Formation: Dissolve the this compound and the block copolymer in a suitable organic solvent in a round-bottom flask.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.
-
Further dry the film under vacuum for several hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer to the flask containing the thin film.
-
Hydrate the film by gentle agitation or sonication at a temperature above the glass transition temperature of the hydrophobic block of the copolymer. This will lead to the self-assembly of the block copolymers into micelles, encapsulating the this compound.
-
The resulting micellar solution can be filtered to remove any non-incorporated drug or large aggregates.
Characterization:
-
Micelle Size and PDI: Determine the size and size distribution of the micelles using DLS.
-
Critical Micelle Concentration (CMC): Determine the CMC of the block copolymer using a fluorescence probe method (e.g., with pyrene).
-
Encapsulation Efficiency and Drug Loading: Separate the non-encapsulated drug from the micellar solution (e.g., by dialysis or ultrafiltration) and quantify the drug content.
-
Morphology: Observe the morphology of the micelles using TEM.
Mandatory Visualizations
Caption: Experimental workflow for developing a this compound loaded SNEDDS formulation.
Caption: Troubleshooting logic for low bioavailability of this compound.
Caption: Simplified signaling pathway of oral drug absorption and the first-pass effect.
References
Technical Support Center: Overcoming Challenges in (-)-Sesamin Bioavailability for Oral Administration
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges associated with the oral bioavailability of (-)-Sesamin. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation, in vitro characterization, and in vivo evaluation of this compound.
Formulation Challenges
Q1: My this compound formulation exhibits poor solubility in aqueous media. What are the primary reasons and how can I improve it?
A1: The poor aqueous solubility of this compound (approximately 2.5 µg/mL) is a primary obstacle to its oral bioavailability.[1] This issue stems from its lipophilic nature. To enhance solubility, various formulation strategies can be employed, including Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), solid dispersions, and solid lipid nanoparticles (SLNs).
Troubleshooting Poor Solubility:
| Problem | Potential Cause | Recommended Solution |
| Low drug loading in lipid-based formulations (e.g., SNEDDS). | Poor solubility of Sesamin (B1680957) in the selected oil, surfactant, or co-surfactant. | Screen a variety of oils, surfactants, and co-surfactants to identify those with the highest solubilizing capacity for Sesamin.[2] |
| Precipitation of Sesamin upon dilution of the formulation in aqueous media. | The formulation is unable to maintain Sesamin in a solubilized state upon dilution in the gastrointestinal fluids. | Optimize the ratio of oil, surfactant, and co-surfactant in your SNEDDS formulation by constructing ternary phase diagrams.[2] For solid dispersions, select a carrier that forms a stable amorphous system with Sesamin. |
| Inconsistent dissolution profiles between batches of solid dispersions. | Variability in the physical form of Sesamin (crystalline vs. amorphous) within the dispersion. | Ensure the manufacturing process (e.g., solvent evaporation, hot-melt extrusion) is tightly controlled to consistently produce an amorphous solid dispersion. Use techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous nature. |
Q2: I am developing a SNEDDS formulation for this compound and observing phase separation and large droplet sizes. How can I troubleshoot this?
A2: The formation of a stable nanoemulsion with a small droplet size is critical for the performance of a SNEDDS formulation.
Troubleshooting SNEDDS Formulation Issues:
| Problem | Potential Cause | Recommended Solution |
| Phase separation upon dilution. | Imbalance in the hydrophilic-lipophilic balance (HLB) of the surfactant system. Inadequate amount of surfactant/co-surfactant. | Adjust the surfactant-to-co-surfactant ratio. Experiment with different surfactants or combinations of surfactants with varying HLB values. |
| Large droplet size (>200 nm). | Suboptimal ratio of oil, surfactant, and co-surfactant. High viscosity of the formulation. | Re-evaluate the ternary phase diagram to identify optimal component ratios. Consider using a co-surfactant to reduce interfacial tension and viscosity. |
| Formulation instability during storage (e.g., creaming, cracking). | Ostwald ripening, coalescence. | Select surfactants that provide a sufficient zeta potential to ensure electrostatic stabilization. Optimize the formulation to achieve a small and uniform droplet size. |
In Vitro Testing Challenges
Q3: I am conducting in vitro dissolution testing for my this compound formulation, but the results are highly variable and show poor release. What could be the issue?
A3: In vitro dissolution testing of poorly soluble drugs like Sesamin can be challenging.
Troubleshooting In Vitro Dissolution:
| Problem | Potential Cause | Recommended Solution |
| Low and variable drug release. | "Non-sink" conditions in the dissolution medium, where the concentration of Sesamin approaches its saturation solubility. Poor wettability of the formulation. | Use a dissolution medium containing a surfactant (e.g., sodium lauryl sulfate) to ensure "sink" conditions.[3] For solid dispersions, ensure the carrier effectively enhances the wettability of Sesamin. |
| Incomplete drug release. | The formulation is not effectively releasing the drug. The drug may be precipitating in the dissolution medium. | For SNEDDS, ensure the formulation forms a stable nanoemulsion. For solid dispersions, confirm that the drug is in an amorphous state. |
| Results not correlating with in vivo performance. | The dissolution medium does not mimic the in vivo environment. | Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the intestinal fluid.[4] |
Q4: In my Caco-2 permeability assay, I am observing low apparent permeability (Papp) and high efflux for my this compound formulation. How should I interpret these results?
A4: Caco-2 cell monolayers are a valuable tool for predicting intestinal absorption. However, results for lipophilic compounds like Sesamin require careful interpretation.
Troubleshooting Caco-2 Permeability Assays:
| Problem | Potential Cause | Recommended Solution |
| Low Papp value despite formulation improvements. | Sesamin may be binding to the plastic of the assay plate, leading to poor recovery. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | Include a mass balance study to quantify compound recovery.[5] Use assay plates with low-binding surfaces. Conduct the assay in the presence of a P-gp inhibitor (e.g., verapamil) to assess the impact of efflux. |
| High efflux ratio (Papp B-A / Papp A-B > 2). | Sesamin is likely a substrate for an efflux transporter expressed in Caco-2 cells. | This suggests that efflux in the intestine may limit the oral absorption of Sesamin. Formulation strategies that can inhibit efflux transporters or bypass them (e.g., via lymphatic transport) may be beneficial. |
| High variability in Papp values. | Inconsistent monolayer integrity. Cytotoxicity of the formulation. | Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.[6] Conduct a cytotoxicity assay to ensure the tested concentrations of your formulation are not harming the cells. |
In Vivo Study Challenges
Q5: The pharmacokinetic data from my animal studies with oral this compound administration show high variability. What are the potential causes and how can I minimize this?
A5: High inter-animal variability is a common issue in pharmacokinetic studies of poorly soluble compounds.
Troubleshooting In Vivo Pharmacokinetic Variability:
| Problem | Potential Cause | Recommended Solution |
| High inter-animal variability in plasma concentrations. | Differences in gastric emptying, intestinal motility, and food effects among animals. Inconsistent dosing technique (oral gavage). | Standardize feeding conditions (e.g., fasting period) before dosing.[7] Ensure consistent and accurate oral gavage technique.[8][9] Increase the number of animals per group to improve statistical power. |
| Low and erratic oral bioavailability. | Poor dissolution and absorption in the gastrointestinal tract. Significant first-pass metabolism in the liver. | Optimize the formulation to enhance solubility and dissolution. Consider formulations that promote lymphatic transport to bypass the liver, such as lipid-based systems.[10] |
| Discrepancy between preclinical and expected human pharmacokinetics. | Species differences in metabolism. Sesamin is primarily metabolized by CYP2C9 in humans, and the equivalent enzymes in rodents may have different activities.[3][11] | Be cautious when extrapolating pharmacokinetic data from animal models to humans. Consider in vitro studies with human liver microsomes to assess metabolic pathways. |
Q6: I am having difficulty with the analytical quantification of this compound in plasma samples. What are some common issues and solutions?
A6: Accurate bioanalysis is crucial for reliable pharmacokinetic data.
Troubleshooting Bioanalysis:
| Problem | Potential Cause | Recommended Solution |
| Low recovery of Sesamin from plasma. | Inefficient protein precipitation or liquid-liquid extraction. | Optimize the extraction method. Test different organic solvents for liquid-liquid extraction or different protein precipitation agents. Use an internal standard to correct for extraction variability.[12] |
| Matrix effects in LC-MS/MS analysis. | Co-eluting endogenous plasma components suppressing or enhancing the signal of Sesamin. | Optimize the chromatographic separation to separate Sesamin from interfering matrix components. Consider using a more selective sample clean-up method like solid-phase extraction (SPE). |
| Poor peak shape in HPLC analysis. | Inappropriate mobile phase composition or column chemistry. | Adjust the mobile phase pH and organic solvent ratio. Screen different HPLC columns (e.g., C18, phenyl-hexyl) to find one that provides good peak shape and retention for Sesamin. |
Data Presentation: Comparative Bioavailability Enhancement Strategies
The following tables summarize quantitative data on the improvement of this compound's pharmacokinetic parameters with different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Sesamin Suspension | 25.6 ± 3.9 | - | 131.9 ± 26.0 | - | [13] |
| SNEDDS | 231.2 ± 15.3 | - | 1697.9 ± 624.7 | ~12.9-fold | [13] |
| Solid Dispersion (with α-glycosylated stevia) | 793 | 8 | - | ~30-fold (compared to crystalline Sesamin) | [13] |
Table 2: Improvement in Permeability with SNEDDS Formulation
| Intestinal Segment | Permeability of Sesamin Suspension (%) | Permeability of Sesamin-SNEDDS (%) | Fold Increase |
| Duodenum | 13.8 ± 1.9 | 42.8 ± 3.9 | ~3.1 |
| Jejunum | 14.6 ± 2.9 | 43.1 ± 5.2 | ~2.9 |
| Ileum | 16.7 ± 2.5 | 73.8 ± 3.7 | ~4.4 |
Data adapted from a study on SNEDDS formulation of Sesamin.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of this compound Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To prepare a SNEDDS formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Glyceryl trioctanoate)
-
Surfactant (e.g., Polyoxyethylene castor oil, Tween 20)
-
Co-surfactant (e.g., Transcutol P)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Prepare various combinations of the selected oil, surfactant, and co-surfactant. Observe the formation of nanoemulsions upon aqueous dilution to identify the optimal ratios of the components that form a clear and stable nanoemulsion.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in the optimal ratio and mix them thoroughly. Add and dissolve this compound in this mixture with gentle heating or vortexing to form the SNEDDS pre-concentrate.
-
Characterization:
-
Self-emulsification time: Add the SNEDDS pre-concentrate to an aqueous medium with gentle agitation and measure the time taken to form a nanoemulsion.
-
Droplet size and Zeta potential: Determine the droplet size and zeta potential of the nanoemulsion using a dynamic light scattering instrument.
-
In vitro dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the release profile of this compound from the SNEDDS.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of a this compound formulation.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (paracellular marker)
-
This compound formulation and control
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell® inserts. Allow the cells to differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers. Perform a permeability assay with Lucifer yellow to confirm the integrity of the tight junctions.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation to the apical (A) side and fresh HBSS to the basolateral (B) side for the A-to-B permeability assessment.
-
For the B-to-A permeability assessment, add the formulation to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: Rate of drug transport
-
A: Surface area of the insert
-
C0: Initial concentration of the drug in the donor compartment
-
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.
Materials:
-
Sprague-Dawley rats
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Handling and Dosing: Acclimatize the rats to the experimental conditions. Fast the animals overnight before dosing. Administer the this compound formulation via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound after oral administration.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. japsonline.com [japsonline.com]
- 5. Pharmacokinetics and safety of the sesame lignans, sesamin and episesamin, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. gdddrjournal.com [gdddrjournal.com]
- 9. downstate.edu [downstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Sesamol loaded solid lipid nanoparticles: a promising intervention for control of carbon tetrachloride induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in (-)-Sesamin preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Sesamin. The following sections detail the identification and characterization of common impurities, offering solutions to issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect to find in a this compound preparation?
A1: The most prevalent impurities in this compound preparations are typically other lignans (B1203133) found naturally in sesame seeds or that form during extraction and processing. These include:
-
Sesamolin: A major lignan (B3055560) in sesame seeds that is structurally similar to sesamin (B1680957).
-
Episesamin (Asarinin): A stereoisomer of sesamin that can be formed during processing.[1]
-
Sesaminol: A transformation product that may be present in processed materials.[1]
-
Sesamol: A degradation product of sesamolin, particularly formed during thermal processing.[1]
Minor lignans such as pinoresinol (B1678388) and sesamolinol (B35582) may also be present in trace amounts.
Q2: I am seeing a peak that is very close to my main this compound peak in my HPLC analysis. How can I identify it?
A2: A peak eluting close to this compound is often its stereoisomer, episesamin (asarinin) . Due to their similar structures, they can be challenging to separate. To confirm the identity of this peak, you can:
-
Co-injection: Spike your sample with a certified reference standard of episesamin. If the peak height of the unknown impurity increases, it is likely episesamin.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. Sesamin and episesamin have the same mass but may show subtle differences in fragmentation patterns.
-
Optimize HPLC method: See the troubleshooting guide below for tips on improving the resolution between sesamin and episesamin.
HPLC Troubleshooting Guide
Issue 1: Poor resolution between this compound and Episesamin peaks.
-
Possible Cause: The current mobile phase composition is not optimal for separating these stereoisomers.
-
Solution:
-
Adjust Mobile Phase Polarity: If using a reversed-phase C18 column with a methanol (B129727):water mobile phase, try slightly decreasing the percentage of methanol. This will increase the retention time of both compounds and may improve separation.
-
Try a Different Organic Modifier: Consider replacing methanol with acetonitrile (B52724) or using a ternary mixture (e.g., methanol:acetonitrile:water).
-
Employ a Gradient Elution: A shallow gradient around the elution time of sesamin and episesamin can enhance resolution.
-
Change Column Chemistry: If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
Issue 2: Peak tailing observed for the this compound peak.
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on the silica-based column can interact with the analytes, causing tailing.
-
Solution: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of silanol groups and reduce peak tailing.
-
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if the column is old, replace it.
-
Issue 3: Peak fronting is observed for early eluting peaks.
-
Possible Cause 1: Sample solvent is stronger than the mobile phase. If the sample is dissolved in a solvent that is much stronger (more organic) than the starting mobile phase composition, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Possible Cause 2: Column collapse. This can occur with highly aqueous mobile phases on certain types of C18 columns.
-
Solution: Ensure your column is suitable for highly aqueous mobile phases or switch to a mobile phase with a higher organic content if your method allows.
Quantitative Data on Common Impurities
The following tables provide a summary of typical concentrations of major lignans found in sesame-derived products. Note that the exact composition of your this compound preparation will depend on the source material and purification process.
Table 1: Lignan Content in Sesame Seeds and Oil [2]
| Lignan | Average Content in Sesame Seeds (mg/kg) | Average Content in Sesame Oil (mg/kg) |
| Sesamin | 3816.7 | 5786.8 |
| Sesamolin | 1590.6 | 2614.3 |
| Sesamol | 6.8 | 61.6 |
| Sesaminol | 18.7 | 37.8 |
Table 2: Example Concentrations of Sesamin and its Impurities in Commercial Sesame Oil [3]
| Lignan | Concentration in Orchid Sesame Oil (%) | Concentration in Sigma Sesame Oil (%) |
| Sesamin | 0.4 | 0.19 |
| Episesamin (Asarinin) | 0 | 0.09 |
| Sesamolin | 0.15 | 0 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Impurities
This method is suitable for the quantification of this compound and its common impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Reference standards for expected impurities (e.g., sesamolin, episesamin)
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution. Prepare individual stock solutions for each impurity standard.
-
Sample Preparation: Accurately weigh a portion of the this compound preparation and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the reference standards. Construct a calibration curve for each analyte and determine the concentration of the impurities in the sample.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M Hydrochloric Acid (HCl).
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M Sodium Hydroxide (NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M Sodium Hydroxide (NaOH).
-
Maintain the solution at room temperature for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified time.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a controlled temperature (e.g., 80°C) for a specified duration.
-
At each time point, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.
-
At each time point, withdraw an aliquot and analyze by HPLC.
-
Visualizations
Caption: Workflow for HPLC analysis of this compound impurities.
Caption: Troubleshooting logic for poor peak resolution.
Caption: Simplified signaling pathways modulated by this compound.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in Mass Spectrometry Detection of (-)-Sesamin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) detection of (-)-Sesamin.
Troubleshooting Guides
Low signal-to-noise (S/N) ratio is a common challenge in the MS analysis of this compound. The following table outlines potential causes and recommended solutions to address this issue.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal Ionization: Inefficient protonation of this compound in the ion source. | Optimize Ion Source Parameters: Use positive ion mode Electrospray Ionization (ESI). Fine-tune the capillary voltage (e.g., 3.5 kV), nebulizing gas pressure (e.g., 35 units), and drying gas temperature (e.g., 330°C) to maximize the [M+H]⁺ ion signal.[1] |
| Inappropriate Mobile Phase: Mobile phase composition does not promote efficient ionization. | Modify Mobile Phase: Add a small percentage of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase to enhance protonation.[1][2] | |
| Poor Desolvation: Incomplete removal of solvent from the analyte ions. | Adjust Desolvation Parameters: Optimize the drying gas flow rate and temperature to ensure efficient desolvation without causing thermal degradation of this compound. | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase, sample, or LC-MS system. | Use High-Purity Reagents: Employ MS-grade solvents and reagents. Regularly flush the LC system and clean the ion source to minimize background contamination. |
| Matrix Effects: Co-eluting compounds from the sample matrix suppress the ionization of this compound. | Improve Sample Preparation: Implement a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[1][3] | |
| Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from co-eluting matrix components. | ||
| Poor Peak Shape | Incompatible Sample Solvent: The solvent in which the sample is dissolved is too strong, causing peak fronting or splitting. | Match Sample Solvent to Mobile Phase: Dissolve the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase composition. |
| Column Overload: Injecting too much sample onto the column. | Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to avoid overloading the analytical column. | |
| Inconsistent Signal | Unstable Spray: Fluctuations in the ESI spray. | Check Sprayer Position and Condition: Ensure the ESI needle is correctly positioned and not clogged. Optimize the nebulizer gas flow to achieve a stable spray. |
| Instrument Instability: Fluctuations in instrument parameters. | Perform Instrument Calibration and Maintenance: Regularly calibrate the mass spectrometer and perform routine maintenance as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for this compound analysis?
A1: While optimal settings can vary between instruments, a good starting point for ESI-MS/MS analysis of this compound in positive ion mode is provided in the table below. It is crucial to perform compound optimization on your specific instrument to achieve the best sensitivity.[4]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | 355.1 [M+H]⁺ |
| Capillary Voltage | 3.5 kV |
| Capillary Temperature | 330°C |
| Sheath Gas Pressure (N₂) ** | 35 units |
| Auxiliary Gas Pressure (N₂) ** | 5 units |
| Collision Gas (Ar) | 1.0 mTorr |
Q2: How can I minimize matrix effects when analyzing this compound in complex samples like sesame oil?
A2: Matrix effects, where other components in the sample interfere with the ionization of the analyte, can significantly impact the signal-to-noise ratio.[5][6] To mitigate these effects for this compound analysis:
-
Effective Sample Preparation: Utilize Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., Alumina-A cartridges) to clean up the sample and remove interfering substances.[1]
-
Chromatographic Separation: Optimize the HPLC method to ensure baseline separation of this compound from matrix components. Using a C18 column with a gradient elution of methanol (B129727) and water, both containing a small amount of acetic or formic acid, has been shown to be effective.[1]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix to compensate for any remaining matrix effects.
Q3: Which ionization technique is better for this compound, ESI or APCI?
A3: For lignans (B1203133) like this compound, which lack easily ionizable functional groups, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered. However, studies have shown that APCI-MS can be a more generic method for detecting a broader range of lignans. For this compound specifically, which has methylenedioxy-bridged furanofuran structures and lacks phenolic hydroxyl groups, positive ionization mode is generally optimal. ESI in positive mode has been successfully used with high sensitivity for the quantification of sesamin (B1680957).[7]
Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound using LC-MS/MS?
A4: With an optimized LC-MS/MS method, it is possible to achieve high sensitivity for this compound detection. Based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ, the following limits have been reported[1]:
| Parameter | Concentration |
| Limit of Detection (LOD) | 20 ng/mL |
| Limit of Quantification (LOQ) | 70 ng/mL |
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE) for Sesame Oil [1]
-
Accurately weigh 0.5 g of sesame oil.
-
Dilute the oil with 2 mL of n-hexane and vortex for 10 seconds.
-
Condition an Alumina-A SPE cartridge with 3 mL of n-hexane.
-
Load the diluted oil sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of n-hexane to remove non-polar interferences.
-
Elute the target analyte, this compound, with 3 mL of a methanol/water solution (80:20, v/v).
-
Filter the final extract through a 0.22 µm membrane filter before LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [1]
-
LC System: Accela HPLC system or equivalent.
-
Column: Hypersil Gold C18 column (100 mm × 2.1 mm, 3 µm).
-
Column Temperature: 30°C.
-
Mobile Phase A: Methanol with 0.01% acetic acid.
-
Mobile Phase B: Water with 0.01% acetic acid.
-
Flow Rate: 0.2 mL/min.
-
Gradient Program:
-
0-2 min: 10% A
-
2-2.5 min: Gradient to 30% A
-
2.5-5 min: Gradient to 55% A
-
5-8 min: Gradient to 70% A
-
8-13 min: Gradient to 85% A
-
13-13.5 min: Return to initial conditions and hold for 2.5 min for equilibration.
-
-
Mass Spectrometer: TSQ Quantum Ultra EMR or equivalent triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
Visualizations
Caption: Troubleshooting workflow for low S/N ratio.
Caption: Experimental workflow for this compound analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for a New (-)-Sesamin Analytical Procedure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating a new analytical procedure for (-)-Sesamin using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
System & Peak Performance
| Question/Issue | Possible Causes | Recommended Solutions |
| High backpressure in the HPLC system? | 1. Blockage in the system (e.g., clogged inline filter, guard column, or column frit). 2. Precipitation of buffer salts in the mobile phase. 3. Kinked or blocked tubing.[1] | 1. Systematically isolate the source of the blockage by removing components one by one (start with the guard column). Replace any clogged components.[1] 2. Flush the system with a solvent in which the buffer is soluble (e.g., water). Ensure the mobile phase is well-mixed and filtered. 3. Inspect all tubing for kinks or blockages and replace if necessary. |
| No peaks, or very small peaks, are observed? | 1. The detector lamp may be off or malfunctioning. 2. Issues with the sample injection, such as an air bubble in the syringe or a blocked injector. 3. The mobile phase composition may be incorrect. | 1. Ensure the detector lamp is on and has sufficient energy. Replace the lamp if necessary.[2] 2. Check the autosampler or manual injector for proper operation. Purge the injection port and ensure the sample loop is filled correctly. 3. Prepare a fresh batch of the mobile phase, ensuring accurate measurements of all components. |
| Experiencing peak tailing for the this compound peak? | 1. The column may be overloaded. 2. Secondary interactions between the analyte and the stationary phase. 3. The mobile phase pH is not optimal. | 1. Reduce the concentration of the sample being injected. 2. Use a mobile phase with a stronger organic solvent or add a competing base to the mobile phase. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Peak fronting is observed? | 1. The sample is dissolved in a solvent stronger than the mobile phase. 2. The column is overloaded with the sample. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Dilute the sample to a lower concentration. |
| Retention time of this compound is shifting between injections? | 1. The column has not been properly equilibrated.[2] 2. The mobile phase composition is changing over time. 3. The column temperature is fluctuating.[2][3] | 1. Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.[2] 2. Prepare fresh mobile phase and ensure it is properly degassed. If using a gradient, check the pump's proportioning valves. 3. Use a column oven to maintain a consistent temperature.[2][3] |
| Baseline is noisy or drifting? | 1. Air bubbles are in the detector or pump.[2] 2. The mobile phase is contaminated or not properly mixed. 3. The detector lamp is failing. | 1. Purge the pump and detector to remove any air bubbles. Degas the mobile phase.[2] 2. Use high-purity solvents and prepare a fresh mobile phase. Filter the mobile phase before use. 3. Replace the detector lamp if it is near the end of its lifespan. |
Method Validation Parameters
| Question/Issue | Possible Causes | Recommended Solutions |
| Poor linearity (R² < 0.999) in the calibration curve? | 1. Inaccurate preparation of standard solutions. 2. The detector response is not linear over the selected concentration range. 3. Sample adsorption onto vials or instrument components. | 1. Carefully reprepare the standard solutions, ensuring accurate dilutions. 2. Narrow the concentration range of the calibration standards. 3. Use silanized glass vials or a different sample solvent. |
| Inaccurate results (poor recovery) in the accuracy study? | 1. The sample preparation procedure is not quantitative. 2. Interference from the matrix. 3. The standard and sample solutions are not at the same temperature. | 1. Review and optimize the sample extraction and dilution steps. 2. Evaluate the specificity of the method by analyzing a placebo sample. If there is interference, modify the chromatographic conditions. 3. Allow all solutions to reach ambient temperature before analysis. |
| High variability (RSD > 2%) in the precision study? | 1. Inconsistent sample preparation. 2. The HPLC system is not stable. 3. The integration of the peaks is not consistent. | 1. Ensure a standardized and well-documented sample preparation procedure is followed. 2. Perform system suitability tests to confirm the stability of the HPLC system. 3. Optimize the peak integration parameters and manually review the integration of each chromatogram. |
Frequently Asked Questions (FAQs)
General Method Validation
-
What are the key parameters to evaluate during HPLC method validation? According to the International Council for Harmonisation (ICH) guidelines, the key parameters for validating an analytical procedure include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
What is the purpose of a system suitability test? A system suitability test (SST) is performed before and during the analysis to ensure that the chromatographic system is performing adequately.[4][5] It typically involves injecting a standard solution multiple times to check parameters like retention time, peak area, tailing factor, and theoretical plates.[6]
-
How do I determine the specificity of my analytical method? Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a blank and placebo sample. For a stability-indicating method, forced degradation studies are performed to generate potential degradation products and demonstrate that they are well-separated from the analyte peak.
Forced Degradation Studies
-
Why are forced degradation studies necessary? Forced degradation studies, also known as stress testing, are essential for developing and validating a stability-indicating analytical method. They help to identify potential degradation products, understand the degradation pathways of the drug substance, and demonstrate the specificity of the method to separate the active pharmaceutical ingredient from its degradants.
-
What are the typical stress conditions for forced degradation? Typical stress conditions include acidic and basic hydrolysis, oxidation, heat, and photolysis. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Experimental Protocols
1. System Suitability Test (SST)
-
Objective: To verify the performance of the HPLC system.
-
Procedure:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six times.
-
Record the retention time, peak area, tailing factor, and the number of theoretical plates for the this compound peak in each injection.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area and retention time should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
The number of theoretical plates should be ≥ 2000.
-
2. Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
-
3. Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare a placebo solution.
-
Spike the placebo solution with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be between 98.0% and 102.0%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
4.1. Repeatability (Intra-assay precision):
-
Procedure: Prepare and analyze six independent samples of this compound at the same concentration (100%) on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
4.2. Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
-
5. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Analyze a standard solution of this compound while making small changes to the following parameters, one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., methanol:water 68:32 and 72:28 v/v)
-
-
-
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
-
The RSD of the results should be ≤ 2.0%.
-
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900876 |
| 125 | 1125432 |
| 150 | 1350987 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Accuracy Data for this compound
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 121.0 | 100.8 |
| Mean Recovery (%) | 100.2 |
Table 3: Precision Data for this compound
| Parameter | Day 1 (Analyst 1) | Day 2 (Analyst 2) |
| Number of Samples | 6 | 6 |
| Mean Assay Value (%) | 99.8 | 100.1 |
| Standard Deviation | 0.95 | 1.10 |
| RSD (%) | 0.95 | 1.10 |
| Overall RSD (%) | 1.03 |
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Logical flow for troubleshooting common HPLC issues.
References
Validation & Comparative
A Comparative Analysis of (-)-Sesamin and Sesamolin on Hepatic Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two major sesame lignans (B1203133), (-)-sesamin and sesamolin (B1680958), on the intricate processes of fatty acid metabolism within the liver. The information presented is collated from peer-reviewed experimental data to assist researchers and professionals in the fields of metabolic disease and drug discovery.
Executive Summary
This compound and sesamolin, both prevalent lignans in sesame seeds, exhibit distinct yet complementary effects on hepatic fatty acid metabolism. Experimental evidence primarily from rodent models indicates that while both compounds contribute to a reduction in liver lipids, they do so through mechanisms of varying potency. Sesamolin demonstrates a significantly stronger effect on upregulating fatty acid oxidation pathways.[1][2][3] Conversely, both lignans appear equally effective at downregulating the synthesis of new fatty acids (lipogenesis).[1][2][3] These differences in efficacy are largely attributed to variations in their bioavailability, with sesamolin accumulating at considerably higher concentrations in both the serum and the liver.[1][2][3]
Comparative Effects on Hepatic Fatty Acid Oxidation
Both this compound and sesamolin have been shown to increase the activity and gene expression of key enzymes involved in the breakdown of fatty acids in the liver. However, studies consistently demonstrate that sesamolin is a more potent inducer of this metabolic pathway.
In a comparative study, rats fed diets containing sesamolin showed a much greater increase in the activity and mRNA abundance of enzymes critical for hepatic fatty acid oxidation compared to those fed sesamin (B1680957).[1][2][3] This suggests that sesamolin may play a more significant role in the potent physiological effects of sesame seeds on increasing the liver's capacity to burn fat.[1][2] When administered together, these lignans have been observed to have an additive effect on enhancing fatty acid oxidation parameters.[1][2][3]
Table 1: Comparative Effects on Hepatic Fatty Acid Oxidation Enzyme Activity and mRNA Abundance
| Parameter | This compound | Sesamolin | Key Findings |
| Enzyme Activity | |||
| Peroxisomal β-oxidation | Increased | Markedly Increased | Sesamolin is significantly more potent in stimulating peroxisomal fatty acid oxidation.[4][5] |
| Mitochondrial β-oxidation | Increased | More Significantly Increased | Sesamolin shows a greater capacity to enhance mitochondrial fatty acid breakdown.[2][4] |
| Carnitine Palmitoyltransferase (CPT) | Increased | More Significantly Increased | CPT is a rate-limiting enzyme for mitochondrial fatty acid oxidation. |
| Acyl-CoA Oxidase (ACO) | Increased | Markedly Increased | ACO is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.[4] |
| mRNA Abundance | |||
| Enzymes for Fatty Acid Oxidation | Upregulated | More Significantly Upregulated | Gene expression changes are more pronounced with sesamolin treatment.[1][2][6] |
Comparative Effects on Hepatic Lipogenesis
In contrast to their divergent effects on fatty acid oxidation, this compound and sesamolin exhibit comparable efficacy in suppressing the synthesis of fatty acids in the liver. Both lignans decrease the activity and mRNA abundance of key lipogenic enzymes.[1][2][3] This downregulation of fatty acid synthesis contributes to their overall lipid-lowering effects in the liver.
Table 2: Comparative Effects on Hepatic Lipogenic Enzyme Activity and mRNA Abundance
| Parameter | This compound | Sesamolin | Key Findings |
| Enzyme Activity | |||
| Fatty Acid Synthase (FAS) | Decreased | Decreased | Both lignans are equally effective in reducing the activity of this key lipogenic enzyme.[1][4] |
| ATP-citrate lyase | Decreased | Decreased | No significant difference in the inhibitory effect was observed between the two lignans.[2] |
| mRNA Abundance | |||
| Enzymes for Fatty Acid Synthesis | Downregulated | Downregulated | Both lignans effectively suppress the gene expression of enzymes involved in fatty acid synthesis.[1][2] |
Bioavailability and Accumulation
A critical factor underlying the observed differences in the metabolic effects of this compound and sesamolin is their bioavailability. Studies have shown that sesamolin accumulates at significantly higher levels in both the serum and the liver compared to sesamin.[1][2][3] For instance, at the same dietary concentrations, sesamolin levels in the serum have been found to be 33- to 46-fold higher than sesamin, and in the liver, 7- to 10-fold higher.[1][2] This disparity in accumulation likely explains the more potent effect of sesamolin on hepatic fatty acid oxidation.
Table 3: Comparative Bioavailability in Rats
| Lignan | Serum Accumulation (relative to Sesamin) | Liver Accumulation (relative to Sesamin) |
| This compound | 1x | 1x |
| Sesamolin | 33-46x | 7-10x |
Signaling Pathways
The effects of both this compound and sesamolin on hepatic fatty acid metabolism are mediated through the regulation of key nuclear receptors and signaling pathways. Peroxisome proliferator-activated receptor alpha (PPARα) is a master regulator of fatty acid oxidation, and its activation is a key mechanism for both lignans.[7][8] While both compounds can activate PPARα, the more pronounced effect of sesamolin on fatty acid oxidation suggests it may be a more potent activator or that its higher concentration in the liver leads to greater overall activation.[7] Additionally, both lignans have been shown to influence the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, a key regulator of lipogenesis, leading to the downregulation of genes involved in fatty acid synthesis.[9]
Caption: Signaling pathways of this compound and sesamolin in the liver.
Experimental Protocols
The findings presented in this guide are based on studies employing standardized and rigorous experimental methodologies. A general workflow for such studies is outlined below.
Caption: General experimental workflow for in vivo studies.
Key Methodologies:
-
Animal Models: Male Sprague-Dawley rats are commonly used. They are typically acclimatized and then fed purified diets.
-
Dietary Administration: this compound and sesamolin are administered as part of the diet at specified concentrations (e.g., 0.2% w/w) for a defined period (e.g., 10-15 days).
-
Sample Collection: At the end of the experimental period, blood and liver tissues are collected for analysis.
-
Biochemical Analysis: Serum and liver lipid profiles (triglycerides, cholesterol) are determined using enzymatic kits. The activities of key metabolic enzymes in liver homogenates are measured using spectrophotometric assays.
-
Gene Expression Analysis: Total RNA is extracted from liver tissue, and the mRNA levels of target genes are quantified using real-time quantitative polymerase chain reaction (qPCR).
-
Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to determine statistical significance between groups.
Conclusion
References
- 1. Comparative analysis of sesame lignans (sesamin and sesamolin) in affecting hepatic fatty acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. Comparative analysis of sesame lignans (sesamin and sesamolin) in affecting hepatic fatty acid metabolism in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Sesamin, a sesame lignan, is a potent inducer of hepatic fatty acid oxidation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of dietary fat types and sesamin on hepatic fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of sesame lignans (sesamin, episesamin and sesamolin) affecting gene expression profile and fatty acid oxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Sesamol intervention ameliorates obesity-associated metabolic disorders by regulating hepatic lipid metabolism in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecific Effects of Sesamin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sesamin (B1680957), a prominent lignan (B3055560) found in sesame seeds (Sesamum indicum), has garnered significant attention for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. As a chiral molecule, sesamin exists as two enantiomers: (-)-sesamin and (+)-sesamin. While much of the existing literature refers to "sesamin" without specifying the enantiomer, emerging evidence suggests that the biological activities of these stereoisomers are not identical. This guide provides a comprehensive comparison of this compound and its enantiomer (+)-sesamin, drawing upon available experimental data to elucidate their stereospecific effects.
Due to a notable gap in the scientific literature directly comparing the bioactivities of this compound and (+)-sesamin, this guide also incorporates data on "episesamin," a stereoisomer of sesamin, to provide a broader context for understanding potential stereospecific differences. It is crucial to note that the term "sesamin" in many studies may refer to the naturally more abundant (+)-sesamin or a racemic mixture. This guide aims to present the available data in a structured format to aid researchers in designing future studies and in the development of enantiomerically pure therapeutic agents.
Comparative Biological Activities: A Tabular Overview
The following tables summarize the quantitative data from studies investigating the biological effects of sesamin and its isomers. Direct comparisons between this compound and (+)-sesamin are limited, and data for "sesamin" (unspecified enantiomer) and "episesamin" are included for a comprehensive overview.
Table 1: Comparative Effects on Cancer Cell Viability and Proliferation
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Sesamin (unspecified) | MCF-7 (Breast Cancer) | MTT Assay | 1, 5, 10 µM (24h) | Dose-dependent decrease in cell viability | [1] |
| Sesamin (unspecified) | MG-63 (Osteosarcoma) | MTT Assay | 0-100 µM | Dose-dependent reduction in cell viability | [1] |
| Sesamin (unspecified) | FaDu, HSC-3, Ca9-22 (Head and Neck Squamous Carcinoma) | Transwell Assay | 20, 40 µM | Inhibition of cell migration and invasion | [2] |
| Sesamin (unspecified) | A549, CL1-5 (Lung Adenocarcinoma) | CCK-8 Assay | Dose-dependent | Inhibition of proliferation, survival, and migration | [3] |
Table 2: Comparative Neuroprotective Effects
| Compound | Model | Assay | Concentration/Dose | Effect | Reference |
| Sesamin (unspecified) | NMDA-induced excitotoxicity in primary cortical neurons | MTT Assay | 0.1 µM | Significant neuroprotection | |
| Sesamin (unspecified) | NMDA-induced excitotoxicity in primary cortical neurons | LDH Assay | 0.1 µM | Complete protection from cell damage | |
| Sesamin (unspecified) | Kainic acid-stressed PC12 cells | MTT & LDH Assay | 0.1, 0.5, 1.0, 2.0 µM | Increased cell viability and decreased LDH release | [3] |
| Sesamin (unspecified) | 6-OHDA-induced apoptosis in PC12 cells | Resazurin Assay | 5, 10 µM | Significantly increased cell viability | [4] |
| Sesamolin | 6-OHDA-induced apoptosis in PC12 cells | Resazurin Assay | 5, 10 µM | Significantly increased cell viability | [4] |
Table 3: Comparative Anti-inflammatory Effects
| Compound | Model | Parameter Measured | Concentration/Dose | Effect | Reference |
| Sesamin (unspecified) | IL-1β-stimulated human osteoarthritis chondrocytes | NO and PGE2 production | Dose-dependent | Significant reduction | [5] |
| Sesamin (unspecified) | LPS-induced RAW264.7 cells | iNOS and COX-2 protein expression | 12.5, 25, 50 µM | Dose-dependent reduction | |
| Sesamin (unspecified) | Carrageenan-induced paw edema in rats | Edema volume | 100, 200 mg/kg | Significant reduction | [6] |
| Sesamin (unspecified) | Acetic acid-induced writhing in mice | Number of writhes | 100, 200, 400 mg/kg | Significant reduction | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of sesamin enantiomers.
Cell Viability and Cytotoxicity Assays (MTT and LDH)
-
Objective: To determine the effect of sesamin enantiomers on cell viability and cytotoxicity.
-
Cell Culture: Cells (e.g., MCF-7, MG-63, PC12) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, (+)-sesamin, or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Assay Protocol:
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
-
LDH Assay Protocol:
-
After the treatment period, the culture supernatant is collected.
-
The amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Absorbance is read at the appropriate wavelength, and cytotoxicity is calculated as a percentage of the maximum LDH release control.[1]
-
Neuroprotection Assay (NMDA-induced Excitotoxicity Model)
-
Objective: To assess the neuroprotective effects of sesamin enantiomers against glutamate-induced excitotoxicity.
-
Primary Cortical Neuron Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Treatment and Induction of Excitotoxicity:
-
On day in vitro (DIV) 7, neurons are pre-treated with different concentrations of this compound, (+)-sesamin, or vehicle for 24 hours.
-
Excitotoxicity is induced by exposing the neurons to 200 µM N-methyl-D-aspartate (NMDA) and 20 µM glycine (B1666218) in a magnesium-free extracellular solution for 1 hour.
-
The NMDA-containing medium is then replaced with the original culture medium containing the respective treatments.
-
-
Assessment of Neuroprotection:
-
After 24 hours of recovery, neuronal viability is assessed using the MTT assay as described above.
-
Cell death is quantified by staining with Hoechst 33342 (to visualize all nuclei) and propidium (B1200493) iodide (to identify dead cells with compromised membranes). The percentage of dead cells is determined by fluorescence microscopy.
-
Anti-inflammatory Assay (Measurement of NO and PGE2)
-
Objective: To evaluate the anti-inflammatory effects of sesamin enantiomers by measuring the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
-
Cell Culture and Stimulation: Human osteoarthritis chondrocytes or RAW 264.7 macrophage cells are seeded and grown to 80% confluency. The cells are then pre-treated with various concentrations of this compound, (+)-sesamin, or vehicle for 2 hours before stimulation with an inflammatory agent (e.g., 10 ng/mL Interleukin-1β or 1 µg/mL Lipopolysaccharide) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
50 µL of culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
The concentration of PGE2 in the culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.[5]
-
Western Blot Analysis for Signaling Pathway Proteins (NF-κB and MAPK)
-
Objective: To investigate the effect of sesamin enantiomers on the activation of key signaling pathways.
-
Protein Extraction:
-
Cells are treated as described in the respective bioassays.
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of proteins in the NF-κB (e.g., p-p65, p65, p-IκBα, IκBα) and MAPK (e.g., p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK) pathways.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[2][5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by sesamin and a typical experimental workflow for its analysis.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimetastatic Effects of Sesamin on Human Head and Neck Squamous Cell Carcinoma through Regulation of Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory and anti-inflammatory effects of sesamin: mechanisms of action and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unveiling the Power of Flax Lignans: From Plant Biosynthesis to Human Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Anti-inflammatory Effects of (-)-Sesamin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of (-)-Sesamin against other well-established anti-inflammatory agents. The information presented herein is collated from various experimental studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a lignan (B3055560) derived from sesame seeds, has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo studies. Its mechanisms of action primarily involve the modulation of key signaling pathways such as NF-κB and MAPKs, leading to the downregulation of pro-inflammatory mediators including TNF-α, IL-6, and COX-2. This guide compares the efficacy of this compound with common non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and ibuprofen, as well as other natural compounds such as curcumin (B1669340) and resveratrol. The presented data, experimental protocols, and pathway diagrams aim to provide a thorough resource for evaluating the potential of this compound as a therapeutic agent.
Comparative Data on Anti-inflammatory Activity
The following tables summarize quantitative data from various studies, comparing the anti-inflammatory effects of this compound with other compounds.
Table 1: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time after Carrageenan | Inhibition of Edema (%) | Reference |
| This compound | 100 | 4 hours | 15.79 | [1] |
| This compound | 200 | 3 hours | 19.67 | [1] |
| This compound | 200 | 4 hours | 26.31 | [1] |
| Indomethacin | 10 | 3 hours | 58.12 (inhibition of acetic acid-induced writhing) | [1] |
Table 2: In Vitro Inhibition of Pro-inflammatory Markers
| Compound | Cell Line | Stimulus | Concentration | Target | Inhibition | Reference |
| This compound | BV-2 microglia | LPS | 50 µM | p38 MAPK activation | 40-75% | [2] |
| This compound | Human synovial fibroblasts | TNF-α | 0.25-1 µM | IL-6, IL-8, IL-1β expression | Dose-dependent reduction | [3] |
| This compound | KBM-5 cells | TNF-α | 100 µM | NF-κB activation | Significant inhibition | [4] |
| Curcumin | Mono Mac 6 | LPS | 5 µM | TNF-α and IL-1 production | Significant inhibition | |
| Resveratrol | Not specified | Not specified | Not specified | NF-κB signaling | Inhibition | [5] |
| Ibuprofen | Human peripheral monocytes | LPS | 80 µM (IC50) | COX-2 | 50% | |
| Indomethacin | Human peripheral monocytes | LPS | 0.31 µM (IC50) | COX-2 | 50% |
Note: Direct comparative studies with IC50 values for this compound on COX-2, TNF-α, and IL-6 are limited. The data presented is from various sources and should be interpreted with consideration of the different experimental conditions.
Key Signaling Pathways in Inflammation Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in critical signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of MAPK signaling pathways by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Control group (vehicle only)
-
This compound treated groups (e.g., 100, 200 mg/kg)
-
Reference drug group (e.g., Indomethacin, 10 mg/kg)
-
-
Dosing: Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at time 't' and the initial paw volume (Edema = Vt - V₀).
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Measurement of TNF-α and IL-6 in Cell Culture Supernatants by ELISA
This in vitro assay quantifies the production of key pro-inflammatory cytokines by immune cells.
Objective: To determine the effect of a test compound on the production of TNF-α and IL-6 in stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Include a vehicle control group.
-
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production. A non-stimulated control group should also be included.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA Assay:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate solution, and finally a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Determine the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated control.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the anti-inflammatory properties of a test compound.
References
- 1. Antinociceptive and Anti-Inflammatory Activities of the Sesame Oil and Sesamin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of sesamin on primary human synovial fibroblasts and SW982 cell line induced by tumor necrosis factor-alpha as a synovitis-like model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
(-)-Sesamin's efficacy in comparison to other natural lignans.
An Objective Comparison of (-)-Sesamin's Efficacy with Other Natural Lignans (B1203133) for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of this compound against other prominent natural lignans. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Comparative Efficacy: An Overview
Lignans are a diverse group of polyphenolic compounds found in plants, with a wide range of reported biological activities. Among these, this compound, primarily found in sesame seeds (Sesamum indicum), is one of the most extensively studied. This guide compares its efficacy in key therapeutic areas—neuroprotection and antioxidant activity—with other significant lignans such as sesamolin (B1680958), matairesinol, pinoresinol, and the enterolignans enterodiol (B191174) and enterolactone, which are metabolites of dietary lignans like secoisolariciresinol (B192356) diglucoside (SDG).
Neuroprotective Effects
Lignans have demonstrated considerable potential in protecting against neurodegenerative processes. Their mechanisms of action often involve anti-inflammatory, antioxidant, and anti-apoptotic pathways.
Pretreatment with sesamin (B1680957) has been shown to significantly reduce infarct size in gerbil brains following cerebral ischemia.[1] In a study, repeated treatment with purified sesamin (4 mg/mL/day, i.p.) for four days before inducing ischemia resulted in a 56% reduction in infarct size compared to the control group.[1] A crude sesame oil extract containing both sesamin and sesamolin showed a similar 49% reduction.[1] In in vitro models of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce apoptosis in PC12 cells, pretreatment with sesamin and sesamolin significantly increased cell viability and decreased reactive oxygen species (ROS) and apoptosis.[2] Another lignan (B3055560), 7-hydroxymatairesinol (HMR), has also shown neuroprotective properties in a rat model of Parkinson's disease, where chronic oral treatment (10 mg/kg) slowed the degeneration of striatal dopaminergic terminals and improved motor performance.[3]
| Lignan | Model | Dosage/Concentration | Key Result | Reference |
| This compound | Gerbil model of cerebral ischemia | 4 mg/mL/day (i.p.) for 4 days | 56% reduction in infarct size | [1] |
| Sesamin & Sesamolin (crude extract) | Gerbil model of cerebral ischemia | 4 mg/mL/day (i.p.) for 4 days | 49% reduction in infarct size | [1] |
| This compound | 6-OHDA-induced apoptosis in PC12 cells | 5 and 10 µM | Significant increase in cell viability and decrease in ROS | [2] |
| Sesamolin | 6-OHDA-induced apoptosis in PC12 cells | 5 and 10 µM | Significant increase in cell viability and decrease in ROS | [2] |
| 7-Hydroxymatairesinol (HMR) | Rat model of Parkinson's disease (6-OHDA) | 10 mg/kg/day (oral) for 4 weeks | Slowed degeneration of dopaminergic terminals | [3] |
Antioxidant Activity
The antioxidant capacity of lignans is a key mechanism underlying many of their health benefits. This activity is often evaluated using in vitro assays that measure radical scavenging ability.
Interestingly, pure this compound and sesamolin exhibit weak direct antioxidant activity in vitro because they lack free phenolic hydroxyl groups.[4][5] Their in vivo antioxidant effects are largely attributed to their metabolites, which are formed by the opening of the methylenedioxyphenyl groups to form catechols.[4] In contrast, sesamol (B190485), a degradation product of sesamolin, is a potent antioxidant.[5] A comparative study of the radical scavenging activity of sesame lignans using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay showed that sesamol had a strong effect with an IC50 value of 5.44 µg/mL, comparable to the synthetic antioxidant BHT (5.81 µg/mL).[5] Sesamin and sesamolin showed very weak activity, with only 30-32% scavenging at a high concentration of 250 µg/mL.[5]
Other phyto- and mammalian lignans show varied antioxidant potential. A study comparing several lignans found that phyto lignans generally demonstrated higher antioxidant activity than mammalian lignans (enterodiol and enterolactone).[6]
| Lignan/Compound | Assay | IC50 Value (µg/mL) | Key Finding | Reference |
| Sesamol | DPPH Radical Scavenging | 5.44 | Potent antioxidant, comparable to BHT | [5] |
| This compound | DPPH Radical Scavenging | > 250 | Very weak radical scavenging ability | [5] |
| Sesamolin | DPPH Radical Scavenging | > 250 | Very weak radical scavenging ability | [5] |
| BHT (standard) | DPPH Radical Scavenging | 5.81 | Positive control for comparison | [5] |
| Nordihydroguaiaretic acid | DPPH Radical Scavenging | 6.601 | High antioxidant activity | [6] |
| Enterodiol | DPPH Radical Scavenging | 932.167 | Low antioxidant activity | [6] |
Bioavailability and Metabolism
The efficacy of any lignan is critically dependent on its bioavailability. Studies comparing flaxseed lignans in rats have shown significant differences. Secoisolariciresinol diglucoside (SDG) had 0% oral bioavailability, its aglycone form secoisolariciresinol (SECO) had moderate bioavailability (25%), and the metabolite enterodiol (ED) had less than 1%.[7][8] This suggests that health benefits are likely associated with the metabolites formed by gut microbiota.[8]
A comparison between sesamin and sesamolin in rats revealed that sesamolin accumulates to a much greater extent in both serum and liver. At a dietary concentration of 2 g/kg, sesamolin levels were 46-fold higher in serum and 7-fold higher in the liver compared to sesamin.[9] This difference in bioavailability may explain why sesamolin shows a more potent effect on increasing hepatic fatty acid oxidation.[9]
| Lignan | Model | Oral Bioavailability (%) | Key Finding | Reference |
| SDG | Wistar Rats | 0 | Poor intestinal permeability | [7][8] |
| SECO | Wistar Rats | 25 | Moderate bioavailability | [7][8] |
| Enterodiol (ED) | Wistar Rats | < 1 | Low bioavailability | [7][8] |
| Sesamolin vs. Sesamin | Rats | N/A (Accumulation) | Sesamolin accumulates at much higher levels than sesamin | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating multiple intracellular signaling pathways critical to cell survival, proliferation, and inflammation. It has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response, by inhibiting the degradation of its inhibitor, IκBα.[10] Sesamin also inhibits the STAT3 signaling pathway, which is involved in cell cycle progression and apoptosis.[11] Furthermore, metabolites of sesamin can induce neuronal differentiation through the activation of the ERK1/2 signaling pathway.[12]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed methodologies are crucial. Below are representative protocols for key assays mentioned in this guide.
Neuroprotection Assessment in a Cerebral Ischemia Model
This protocol is based on the methodology used to assess the neuroprotective effects of sesamin in gerbils.[1]
-
Animal Model: Male gerbils are used.
-
Drug Administration: Animals are pretreated with the test compound (e.g., sesamin at 4 mg/mL) or vehicle via intraperitoneal (i.p.) injection once daily for four consecutive days.
-
Induction of Ischemia: On the fifth day, animals are anesthetized. A focal cerebral ischemia is induced by occlusion of the right common carotid artery and the right middle cerebral artery (MCAo).
-
Infarct Size Measurement: 24 hours after ischemia induction, the animals are euthanized. The brains are removed and sectioned into coronal slices.
-
Staining: The brain slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).
-
Quantification: The slices are photographed, and the infarct area is measured using image analysis software. The infarct volume is calculated by integrating the infarct areas of all slices. The percentage of infarct is expressed relative to the total brain volume.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a general guideline for assessing antioxidant capacity, based on common methodologies.[5][13][14]
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol) to an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The lignan (or standard antioxidant) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A small volume of the lignan solution is added to a larger volume of the DPPH solution. A blank is prepared with the solvent instead of the lignan solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The time required to reach a steady state is critical and should be determined empirically.[13]
-
Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
Conclusion
This compound demonstrates significant biological activity, particularly in neuroprotection and through the modulation of key signaling pathways related to inflammation and cell survival. However, a direct comparison of its efficacy with other lignans reveals a complex picture.
-
In Neuroprotection: Sesamin shows efficacy comparable to a crude extract of sesamin and sesamolin, and its potential is in the same therapeutic area as other lignans like 7-hydroxymatairesinol.
-
In Antioxidant Activity: The direct radical scavenging activity of this compound is weak. Its in vivo antioxidant effects are primarily mediated by its metabolites. Other lignans and related compounds, such as sesamol, are far more potent direct antioxidants.
-
In Bioavailability: The bioavailability of lignans varies dramatically. While sesamin is readily absorbed, its congener sesamolin achieves significantly higher concentrations in serum and tissues, which may lead to a greater effect in specific contexts like hepatic fatty acid metabolism.
For drug development professionals, these findings underscore the importance of considering not just the parent compound but also its metabolites and pharmacokinetic profile. While this compound is a promising lead, other lignans like sesamolin (due to higher bioavailability) or the enterolignans (as the ultimate active metabolites of many dietary lignans) warrant significant investigation. Future research should focus on head-to-head comparative studies under standardized conditions to fully elucidate the relative therapeutic potential of this diverse class of molecules.
References
- 1. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of lignan 7-hydroxymatairesinol (HMR/lignan) in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive lignans from sesame (Sesamum indicum L.): evaluation of their antioxidant and antibacterial effects for food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Comparative analysis of sesame lignans (sesamin and sesamolin) in affecting hepatic fatty acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sesamin induces cell cycle arrest and apoptosis through the inhibition of signal transducer and activator of transcription 3 signalling in human hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolites of sesamin, a major lignan in sesame seeds, induce neuronal differentiation in PC12 cells through activation of ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural properties and antioxidation activities of lignins isolated from sequential two-step formosolv fractionation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02085H [pubs.rsc.org]
In Vivo Validation of (-)-Sesamin's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validated bioactivities of (-)-Sesamin against other natural compounds. The content is supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
This compound, a major lignan (B3055560) found in sesame seeds and oil, has garnered significant attention for its diverse pharmacological effects demonstrated in vitro. This guide delves into the in vivo validation of these findings, focusing on its anti-inflammatory, antioxidant, and lipid-lowering properties. We present a comparative analysis with other well-researched natural compounds—resveratrol (B1683913), curcumin, and quercetin—to offer a broader perspective on its potential therapeutic applications.
Comparative Analysis of Bioactive Compounds
To facilitate a clear comparison, the following tables summarize the quantitative data from various in vivo and in vitro studies on this compound and its alternatives.
Table 1: In Vivo Anti-Inflammatory and Antioxidant Effects
| Compound | Animal Model | Dosage | Duration | Key Inflammatory Markers | Key Antioxidant Markers | Reference |
| This compound | Wistar rats | 10, 20 mg/kg | 7 days | ↓ TNF-α, IL-1β, IL-6 | ↑ SOD, CAT, GSH; ↓ MDA | |
| C57BL/6 mice | 100 mg/kg | Pre-treatment | ↓ TNF-α, IL-1β; ↑ IL-10 | ↑ SOD, CAT; ↓ MDA | ||
| Resveratrol | Healthy Smokers (Human) | 500 mg/day | 30 days | ↓ CRP | ↑ Total Antioxidant Status | [1] |
| Curcumin | Adults (Human) | Varies | Varies | ↓ CRP, TNF-α, IL-6 | ↑ SOD, TAC; ↓ MDA | [2] |
| Quercetin | Mice | 0.1 mg/g diet | 6 weeks | ↓ Pro-inflammatory cytokines | ↑ Antioxidant enzymes | [3] |
Table 2: In Vivo Effects on Lipid Profile
| Compound | Animal/Human Model | Dosage | Duration | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C | Reference |
| This compound | Humans with Type II Diabetes | 200 mg/day | 8 weeks | ↓ (141.50 vs 164.54 mg/dl) | ↓ | ↓ (73.86 vs 89.22 mg/dl) | No significant change | [4] |
| Humans (Meta-Analysis) | Varies | Varies | ↓ (WMD: -10.893 mg/dl) | No significant effect | ↓ (WMD: -8.429 mg/dl) | No significant effect | [5][6] | |
| Resveratrol | Healthy Smokers (Human) | 500 mg/day | 30 days | No significant change | ↓ | No significant change | No significant change | [1] |
Table 3: In Vitro Bioactivity Data
| Compound | Cell Line | Concentration | Bioactivity | Key Markers | Reference |
| This compound | RAW 264.7 | 12.5, 25, 50 µM | Anti-inflammatory | ↓ iNOS, COX-2 | [7] |
| Human Osteoarthritis Chondrocytes | 12.5, 25, 50 µM | Anti-inflammatory | ↓ iNOS, MMP-3, MMP-13 | [7] | |
| KBM-5 | 100 µM | NF-κB Inhibition | ↓ NF-κB activation | [8] | |
| CHO | 50, 75, 100 µM | PPARγ Activation | ↑ PPARγ expression & activity | [9] | |
| Caco-2 | Varies | Nrf2 Activation | ↑ Nrf2 transcriptional activity | [10] | |
| Resveratrol | Varies | Varies | Anti-inflammatory | ↓ TNF-α, IL-1, IL-6 | [11] |
| Curcumin | Varies | Varies | Anti-inflammatory | ↓ COX-2, LOX, iNOS | [12] |
| Quercetin | RAW 264.7 | Varies | Anti-inflammatory | ↓ COX-2, TNF-α | [13] |
Key Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the PPAR-γ signaling pathway.
Caption: this compound activates the Nrf2/HO-1 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation.
In Vivo Anti-Inflammatory and Antioxidant Activity in a Rat Model
-
Animal Model: Male Wistar rats (180-200 g).
-
Induction of Inflammation/Oxidative Stress: Intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.
-
Treatment Groups:
-
Control group: Vehicle (e.g., olive oil).
-
LPS group: LPS injection.
-
This compound groups: Oral administration of this compound (e.g., 10 and 20 mg/kg body weight) for a specified period (e.g., 7 days) prior to LPS injection.
-
Positive control: A known anti-inflammatory drug (e.g., indomethacin).
-
-
Sample Collection: Blood and liver tissues are collected after a specific time following LPS injection.
-
Biochemical Analysis:
-
Inflammatory Markers: Serum levels of TNF-α, IL-1β, and IL-6 are measured using ELISA kits.
-
Oxidative Stress Markers: Liver homogenates are used to measure the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) using commercially available kits. Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are also measured.
-
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to determine statistical significance between groups.
In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for a specific duration (e.g., 1 hour) before LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Pro-inflammatory Cytokines: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using ELISA kits.
-
Protein Expression: Western blot analysis is performed to determine the expression levels of key inflammatory proteins such as iNOS and COX-2 in cell lysates.
-
-
Statistical Analysis: Results are expressed as mean ± SD from at least three independent experiments. Statistical significance is determined using a one-way ANOVA with a post-hoc test.
In Vivo Lipid-Lowering Effect in a High-Fat Diet-Induced Hyperlipidemic Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hyperlipidemia: Rats are fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks) to induce hyperlipidemia.
-
Treatment Groups:
-
Normal control group: Standard chow diet.
-
HFD control group: HFD + vehicle.
-
This compound groups: HFD + this compound at different doses (e.g., 30 and 60 mg/kg body weight, administered orally).
-
Positive control group: HFD + a standard lipid-lowering drug (e.g., simvastatin).
-
-
Sample Collection: Blood samples are collected at the end of the experimental period after an overnight fast.
-
Lipid Profile Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using enzymatic colorimetric methods with commercial assay kits.
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a suitable post-hoc test.
Conclusion
The in vivo studies robustly validate the anti-inflammatory, antioxidant, and lipid-lowering properties of this compound that were initially observed in in vitro experiments. Its mechanism of action involves the modulation of critical signaling pathways such as NF-κB, PPAR-γ, and Nrf2/HO-1. When compared to other natural compounds like resveratrol, curcumin, and quercetin, this compound demonstrates comparable or, in some instances, superior efficacy in specific models. This comprehensive guide, with its structured data presentation, detailed protocols, and visual pathway diagrams, serves as a valuable resource for researchers investigating the therapeutic potential of this compound and other natural bioactive compounds. Further clinical trials are warranted to fully elucidate its efficacy and safety in human populations for the prevention and treatment of chronic diseases.
References
- 1. Anti-inflammatory and antioxidant effects of resveratrol in healthy smokers a randomized, double-blind, placebo-controlled, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti-inflammatory effects of curcumin/turmeric supplementation in adults: A GRADE-assessed systematic review and dose-response meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Sesamin Supplementation on Obesity, Blood Pressure, and Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-atherogenic properties of sesamin are mediated via improved macrophage cholesterol efflux through PPARγ1-LXRα and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesamin Enhances Nrf2-Mediated Protective Defense against Oxidative Stress and Inflammation in Colitis via AKT and ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the multimodal health‐promoting properties of resveratrol: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Pa… | In Vivo [iv.iiarjournals.org]
A Comparative Analysis of Synthetic Versus Naturally Sourced (-)-Sesamin for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the performance, purity, and biological equivalence of synthetic and naturally sourced (-)-sesamin, supported by experimental data and detailed methodologies.
This compound, a lignan (B3055560) found in sesame seeds (Sesamum indicum), has garnered significant attention in the scientific community for its diverse pharmacological properties. These include potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2] As research into its therapeutic potential intensifies, the choice between naturally extracted and chemically synthesized this compound becomes a critical consideration for study design and drug development. This guide provides a comprehensive comparison of these two sources, focusing on purity, yield, cost-effectiveness, and biological activity, to aid researchers in making an informed decision.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data comparing naturally sourced and synthetic this compound.
Table 1: Comparison of Yield and Purity
| Parameter | Naturally Sourced this compound | Synthetic this compound |
| Source | Sesame seeds, sesame oil | Chemical precursors |
| Typical Yield | 0.15% - 0.24% from sesame oil[3] | Varies significantly with synthetic route; can be optimized for higher yields in multi-step synthesis.[4] |
| Reported Purity | >95% to >99% achievable with advanced chromatographic techniques.[5] | High purity (>98%) is often reported for synthesized batches.[6] |
| Key Impurities | Other lignans (B1203133) (e.g., sesamolin, episesamin), fatty acids, sterols.[7] | Reagents, catalysts, solvents, and stereoisomers from the synthesis process. |
| Scalability | Dependent on agricultural supply of sesame seeds. | Potentially more scalable and less dependent on natural resource availability. |
Table 2: Comparative Biological and Economic Profile
| Parameter | Naturally Sourced this compound | Synthetic this compound |
| Biological Activity | Extensively studied and documented; high efficacy in various models.[2][8] | Expected to be identical to natural this compound when of equivalent purity. Limited direct comparative studies are available. |
| Consistency | Can vary between batches due to differences in plant source, growing conditions, and extraction methods. | Potentially higher batch-to-batch consistency in terms of purity and impurity profile. |
| Cost-Effectiveness | Production costs are influenced by the price of sesame seeds, labor, and solvents.[9] | Can be cost-effective at a large scale, but may have high initial setup and reagent costs. Competition from synthetic alternatives exists.[10] |
| Regulatory Status | Generally Recognized as Safe (GRAS) status for sesame and its extracts in many regions. | May require more extensive regulatory approval for therapeutic use, depending on the synthesis route and impurity profile. |
| Environmental Impact | Dependent on sustainable agricultural practices for sesame cultivation. | Dependent on the greenness of the chemical synthesis route, including solvent use and waste generation. |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity are provided below.
Determination of Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound (from both natural and synthetic sources) in methanol.
-
Ascorbic acid is used as a positive control.[11]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
This assay measures the scavenging of the ABTS radical cation.
-
Preparation of Reagents:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound in a suitable solvent.[13]
-
-
Assay Procedure:
-
Mix 10 µL of the this compound solution with 1 mL of the diluted ABTS radical solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox equivalents.
-
Anti-inflammatory Activity: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay determines the ability of this compound to inhibit the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization).[12]
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-24 hours.[14]
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
-
Analysis of Signaling Pathways: Western Blot for Phosphorylated STAT3 and ERK1/2
Western Blot for Phospho-STAT3:
This method detects the phosphorylation of STAT3, a key step in its activation.
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBS-T.
-
Incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to total STAT3 or a loading control like β-actin.[11]
-
Western Blot for Phospho-ERK1/2:
This protocol assesses the activation of the ERK1/2 MAPK pathway.
-
Cell Treatment and Lysis:
-
Treat cells (e.g., hFOB1.19) with this compound for various time points.
-
Lyse the cells as described for the STAT3 protocol.
-
-
Electrophoresis and Immunoblotting:
-
Perform SDS-PAGE and protein transfer as above.
-
Block the membrane and incubate with a primary antibody against phosphorylated ERK1/2 (Thr202/Tyr204).
-
Use an HRP-conjugated secondary antibody for detection.
-
-
Analysis:
-
Quantify the phospho-ERK1/2 bands and normalize to total ERK1/2 or a loading control.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways through which this compound exerts its anti-inflammatory and other biological effects.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Modulation of the STAT3 Signaling Pathway by this compound.
Caption: Activation of the ERK1/2 MAPK Signaling Pathway by this compound.
Experimental Workflow
Caption: Experimental Workflow for Comparative Analysis of this compound.
Conclusion
The choice between synthetic and naturally sourced this compound depends on the specific requirements of the research or drug development project.
-
Naturally sourced this compound is well-characterized in terms of its biological activity and benefits from a favorable regulatory status for many applications. However, variability in yield and purity between batches can be a concern, and its supply is dependent on agricultural factors.
-
Synthetic this compound offers the potential for higher batch-to-batch consistency, scalability, and a well-defined impurity profile. While the biological activity of pure synthetic this compound is expected to be identical to its natural counterpart, direct comparative studies are lacking. The cost-effectiveness of synthetic routes is a key consideration and is likely to be more favorable at a larger production scale.
For foundational research where high purity and well-characterized material are paramount, either source is viable, provided rigorous analytical characterization is performed. For later-stage drug development and manufacturing, the scalability and consistency of synthetic this compound may offer significant advantages. Researchers should carefully consider the trade-offs in terms of cost, purity, scalability, and regulatory requirements when selecting the source of this compound for their studies.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Infrared spectroscopic characterization of sesamin, a dietary lignan natural product | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
Head-to-head comparison of (-)-Sesamin with a standard-of-care drug
An Objective Comparison of (-)-Sesamin and Standard-of-Care Drugs for Cardiovascular Disease Risk Reduction
In the landscape of preventative medicine, particularly concerning cardiovascular disease (CVD), researchers are continually investigating novel compounds that can complement or serve as alternatives to established therapies. This compound, a lignan (B3055560) derived from sesame seeds, has garnered attention for its potential benefits in managing key CVD risk factors, namely hypertension and dyslipidemia. This guide provides a head-to-head comparison of this compound with standard-of-care drugs used for these conditions.
Disclaimer: It is critical to note that while this compound has been evaluated in placebo-controlled trials, there is a lack of direct head-to-head clinical studies comparing it against current first-line pharmacological agents. This comparison is, therefore, based on an indirect analysis of data from separate clinical trials.
Section 1: Comparison with Standard-of-Care for Hypertension
The standard-of-care for managing mild to moderate hypertension often involves lifestyle modifications and pharmacological intervention with drugs such as thiazide diuretics, ACE inhibitors, or calcium channel blockers. For this comparison, we will consider a common therapeutic benchmark for blood pressure reduction.
Data Presentation: Efficacy in Blood Pressure Reduction
| Parameter | This compound | Standard-of-Care (e.g., Thiazide Diuretics) |
| Dosage | 60 mg/day[1][2] | Varies by agent (e.g., Hydrochlorothiazide 12.5-25 mg/day) |
| Systolic BP Reduction | ~3.5 mmHg[1][2][3] | 5-10 mmHg |
| Diastolic BP Reduction | ~1.9 mmHg[1][2][3] | 2-5 mmHg |
| Study Population | Mildly hypertensive adults[1][2] | Patients with Stage 1 Hypertension |
Experimental Protocol: this compound for Hypertension
A representative study evaluating the antihypertensive effects of this compound was a randomized, double-blind, placebo-controlled, crossover trial.[1][2]
-
Participants: Middle-aged male and female subjects with mild hypertension.[1]
-
Intervention: Participants received capsules containing 60 mg of this compound per day or a matching placebo.[1][2]
-
Duration: The treatment period was 4 weeks, followed by a 4-week washout period, after which subjects crossed over to the alternate treatment for another 4 weeks.[2]
-
Primary Outcome: The primary endpoints were changes in systolic and diastolic blood pressure, measured at the beginning and end of each treatment period.[2]
Mechanism of Action: Signaling Pathways
This compound is believed to exert its modest antihypertensive effects through multiple pathways, primarily related to improving endothelial function and reducing oxidative stress. In contrast, thiazide diuretics lower blood pressure by promoting renal sodium and water excretion.
Caption: Comparative signaling pathways for blood pressure reduction.
Section 2: Comparison with Standard-of-Care for Dyslipidemia
For the primary prevention of atherosclerotic cardiovascular disease (ASCVD), statin therapy is the first-line treatment for patients with elevated low-density lipoprotein cholesterol (LDL-c).[4] We will compare the lipid-modifying effects of this compound to a low-intensity statin.
Data Presentation: Efficacy in Lipid Profile Improvement
| Parameter | This compound | Standard-of-Care (e.g., Low-Intensity Statin) |
| Dosage | Varies (data from meta-analysis)[3] | Varies by agent (e.g., Simvastatin 10 mg/day) |
| Total Cholesterol (TC) Reduction | ~10.9 mg/dL[3][5] | 20-30% |
| LDL-Cholesterol (LDL-c) Reduction | ~8.4 mg/dL[3][5] | <30% |
| HDL-Cholesterol (HDL-c) Effect | No significant effect[3][5] | 5-10% increase |
| Triglycerides (TG) Effect | No significant effect[3][5] | 10-20% reduction |
Experimental Protocol: this compound for Dyslipidemia
The data for this compound's effect on lipid profiles are derived from a systematic review and meta-analysis of multiple randomized controlled trials.[3][5]
-
Study Design: Meta-analysis of seven randomized controlled trials (n=212 participants).[3][5]
-
Intervention: Supplementation with this compound at varying doses and durations across the included studies.
-
Data Synthesis: A weighted mean difference (WMD) was calculated to determine the overall effect of this compound supplementation on lipid parameters compared to control groups.[3]
-
Primary Outcomes: Changes in Total Cholesterol (TC), LDL-c, HDL-c, and Triglycerides (TG).[3][5]
Workflow and Mechanism of Action
This compound influences lipid metabolism by affecting hepatic fatty acid oxidation and cholesterol absorption/synthesis. Statins, conversely, primarily work by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Caption: Workflow for data synthesis and mechanisms of lipid reduction.
Summary and Conclusion
Based on available evidence, this compound demonstrates statistically significant, albeit modest, beneficial effects on both blood pressure and lipid profiles.[2][5] Its impact appears less potent than standard-of-care pharmacological agents like thiazide diuretics and statins.
-
For Hypertension: this compound may be a consideration for individuals with prehypertension or as an adjunct to lifestyle modifications, but it does not replace the efficacy of established antihypertensive medications in patients requiring pharmacological treatment.
-
For Dyslipidemia: The reduction in TC and LDL-c is minor compared to the effects of even low-intensity statin therapy, which remains the cornerstone for managing dyslipidemia to reduce ASCVD risk.[4]
This compound's value may lie in its potential as a supplementary nutraceutical for individuals seeking to support cardiovascular health through non-pharmacological means, particularly those with very mild elevations in risk factors. Its mechanism, which involves modulating multiple signaling pathways related to oxidative stress and inflammation, is distinct from many standard-of-care drugs and warrants further investigation.[6][7][8][9] However, for patients with established hypertension or dyslipidemia meeting thresholds for medical intervention, standard-of-care drugs offer more potent and clinically validated risk reduction. Researchers and drug development professionals should view this compound as a potential lead for developing adjunctive therapies rather than a direct competitor to current first-line treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive Effects of Sesamin in Humans [jstage.jst.go.jp]
- 3. The Effects of Sesamin Supplementation on Obesity, Blood Pressure, and Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | The Effects of Sesamin Supplementation on Obesity, Blood Pressure, and Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 6. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Inter-laboratory Validation of (-)-Sesamin Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of (-)-Sesamin, a key bioactive lignan. The focus is on the reproducibility and inter-laboratory validation of these assays, offering a data-driven overview to aid in the selection of the most appropriate analytical technique for research, quality control, and drug development applications. This document summarizes quantitative data from various studies, details experimental protocols, and visualizes key workflows and concepts.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved through chromatographic techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method presents distinct advantages in terms of sensitivity, selectivity, and throughput.
Table 1: Performance Characteristics of this compound Assay Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[1][2] | > 0.9961[3] | > 0.94 (correlation with HPLC)[4][5] |
| Limit of Detection (LOD) | 0.02 µg/mL[2] | 20 ng/mL[3] | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) | 75 µg/L (0.075 µg/mL)[4][6] | 70 ng/mL (0.07 µg/mL)[3] | 0.1 ng (with fluorometric detector)[4][5] |
| Recovery | 92-94% (from sesame oil)[4][5] | 80.16-102.50% (in various oils)[3] | Not explicitly stated for this compound |
| Precision (RSD%) | Intra-day and inter-day RSDs < 3.32%[7] | Not explicitly stated for this compound | Not explicitly stated for this compound |
Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, matrices, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of this compound in various samples.
-
Sample Preparation:
-
Homogenize approximately 2 g of the seed sample.
-
Extract the homogenized sample with 30 mL of n-hexane by shaking for 24 hours.
-
Filter the extract using Whatman No. 2 filter paper. Repeat the extraction twice more.
-
Combine the extracts and adjust the final volume to 100 mL with n-hexane.
-
Evaporate 10 mL of the n-hexane extract to dryness under vacuum.
-
Reconstitute the residue in 3 mL of methanol (B129727), vortex, and incubate at a warm temperature (under 60°C).
-
Store the methanol extract at -20°C for 24 hours.
-
Transfer the supernatant to an autosampler vial for HPLC injection[1].
-
-
Chromatographic Conditions:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification of this compound.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Accurately weigh 0.5 g of oil and dilute with 2 mL of n-hexane, followed by vortexing for 10 seconds.
-
Condition an Alumina-A SPE cartridge with 3 mL of n-hexane.
-
Load the sample solution onto the SPE cartridge.
-
Wash the cartridge with 2 mL of n-hexane.
-
Elute the target compound with 3 mL of a methanol/water solution (80:20, v/v).
-
Filter the final extract through a 0.22 µm organic membrane filter before LC-MS/MS analysis[3].
-
-
LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A suitable reversed-phase column[9].
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an additive like formic acid to enhance ionization[9].
-
MS/MS System: A tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization for polar lignans (B1203133) to increase volatility.
-
Sample Preparation:
-
Prepare ethanolic extracts of the sample.
-
For some lignans, derivatization to form trimethylsilyl (B98337) ethers may be necessary to increase volatility[9].
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-FFAP (30 m × 0.25 mm i.d., film thickness 0.25 µm) or similar[9].
-
Injector and Detector Temperature: 250°C[9].
-
Oven Temperature Program: Start at 200°C (held for a specified time), then ramp to a final temperature[9].
-
Carrier Gas: Helium at a flow rate of 0.5 mL/min[9].
-
MS Conditions:
-
Mandatory Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study to assess the reproducibility of a this compound assay. Such studies are essential to ensure that a method produces consistent and reliable results across different laboratories[10][11].
Caption: Workflow for Inter-laboratory Validation of a this compound Assay.
Logical Relationship of Assay Validation Parameters
The following diagram illustrates the logical relationship between key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. Understanding these relationships is crucial for a comprehensive validation of any analytical method.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Sesamin, Asarinin, and Sesamolin by HPLC with Photodiode and Fluorescent Detection and by GC/MS: Application to Sesame Oil and Serum Samples | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Interlaboratory Reproducibility of Standardized Hemagglutination Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inter-laboratory variability in Ames assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of (-)-Sesamin and Other Prominent Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of (-)-Sesamin with three other well-researched phytochemicals: Quercetin, Curcumin (B1669340), and Resveratrol (B1683913). This analysis is based on experimental data from various in vitro antioxidant assays and an examination of their underlying molecular mechanisms involving key cellular signaling pathways.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes quantitative data on the free radical scavenging and antioxidant capacity of this compound, Quercetin, Curcumin, and Resveratrol from various studies. It is critical to note that these values are compiled from different sources and were not obtained from a single, direct comparative study under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution. The data is presented to provide a relative understanding of their antioxidant potential.
| Phytochemical | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC) | Ferric Reducing Antioxidant Power (FRAP) | Oxygen Radical Absorbance Capacity (ORAC) |
| This compound | Data not directly comparable from single studies | Data not directly comparable from single studies | Data not directly comparable from single studies | Data not directly comparable from single studies |
| Quercetin | ~2.1-16.7 µg/mL[1] | High, but variable across studies | High, but variable across studies | High, but variable across studies |
| Curcumin | ~8.5-25 µg/mL[2][3] | High, but variable across studies | High, but variable across studies | ~159,277 µmol TE/100g (for turmeric powder)[4] |
| Resveratrol | ~25-100 µM[5] | Moderate to high, variable across studies | Moderate to high, variable across studies | ~3,144 µmol TE/100g[6] |
Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values express the antioxidant capacity in relation to Trolox, a water-soluble vitamin E analog. FRAP values measure the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). ORAC values measure the scavenging of peroxyl radicals. The variability in reported values underscores the importance of standardized, direct comparative studies.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays cited are provided below. These protocols are standardized procedures widely used in antioxidant research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Reaction mixture: A specific volume of the test phytochemical solution at various concentrations is mixed with a fixed volume of the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the phytochemical.[7][8][9][10][11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Procedure:
-
Generation of ABTS radical cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the phytochemical solution is added to a larger volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.[12][13]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of ferric chloride.
-
Reaction: The FRAP reagent is pre-warmed to 37°C. The phytochemical sample is then added to the FRAP reagent.
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specific incubation period (e.g., 4-6 minutes).
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a ferrous sulfate (B86663) standard curve and is expressed as Fe²⁺ equivalents.[5][14][15][16][17]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Reaction mixture: The phytochemical sample is mixed with a solution of the fluorescent probe in a microplate well.
-
Incubation: The plate is incubated at 37°C.
-
Initiation of reaction: The radical initiator (AAPH) is added to the wells to start the oxidative reaction.
-
Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents.[2][18][19][20][21]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these phytochemicals are not solely due to direct radical scavenging but also through the modulation of cellular signaling pathways that regulate endogenous antioxidant defense systems.
This compound
Caption: this compound activates the Nrf2 antioxidant pathway via AKT and ERK signaling.
Quercetin, Curcumin, and Resveratrol
Quercetin, Curcumin, and Resveratrol are potent antioxidants that also modulate the Nrf2 pathway, similar to sesamin.[7][8][18][24][25][26][27][28][29][30] In addition, they are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][31][32][33][34] NF-κB is a key regulator of inflammation and can promote oxidative stress. By inhibiting NF-κB, these phytochemicals can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Caption: Quercetin, Curcumin, and Resveratrol modulate Nrf2 and NF-κB pathways.
Conclusion
This compound, Quercetin, Curcumin, and Resveratrol are all potent phytochemicals with significant antioxidant capacities. While direct, comprehensive comparative data is limited, the available evidence suggests that all four compounds exert their effects through both direct radical scavenging and the modulation of key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways. Quercetin, curcumin, and resveratrol are well-established as potent direct antioxidants and anti-inflammatory agents through their dual action on Nrf2 and NF-κB. This compound's antioxidant activity is strongly linked to its ability to activate the Nrf2 pathway, highlighting its role as an indirect antioxidant. Further head-to-head comparative studies using standardized methodologies are warranted to definitively rank their antioxidant potential and to fully elucidate their synergistic or differential effects in various biological systems. This information is crucial for the rational design of novel therapeutic strategies targeting oxidative stress-related diseases.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]
- 8. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protecti...: Ingenta Connect [ingentaconnect.com]
- 9. mdpi.com [mdpi.com]
- 10. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 13. researchgate.net [researchgate.net]
- 14. Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sesamin Activates Nrf2/Cnc-Dependent Transcription in the Absence of Oxidative Stress in Drosophila Adult Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Beneficial Effects of Quercetin, Curcumin, and Resveratrol in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ANTIOXIDANT ACTIVITY OF CURCUMIN: A COMPARISON WITH RESVERATROL IN A HEME-ENHANCED OXIDATION REACTION | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 20. Sesamin Enhances Nrf2-Mediated Protective Defense against Oxidative Stress and Inflammation in Colitis via AKT and ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sesamin Exerts an Antioxidative Effect by Activating the Nrf2 Transcription Factor in the Glial Cells of the Central Nervous System in Drosophila Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Sesamin Enhances Nrf2-Mediated Protective Defense against Oxidative Stress and Inflammation in Colitis via AKT and ERK Activation | Semantic Scholar [semanticscholar.org]
- 24. Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ruidera.uclm.es [ruidera.uclm.es]
- 31. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
(-)-Sesamin as a Positive Control in Antioxidant Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Sesamin, a major lignan (B3055560) found in sesame seeds and sesame oil, has garnered significant attention for its diverse physiological effects, including its antioxidant properties. Its ability to counteract oxidative stress makes it a candidate for use as a positive control in various antioxidant screening assays. This guide provides a comparative overview of this compound's performance against other common positive controls, supported by experimental data and detailed protocols.
Introduction to this compound's Antioxidant Activity
This compound exerts its antioxidant effects through multiple mechanisms. It can enhance the levels of endogenous antioxidants, such as vitamin E, and modulate signaling pathways involved in the cellular stress response.[1] Notably, sesamin (B1680957) has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in mediating inflammatory responses and cellular proliferation often associated with oxidative stress.[2][3][4][5] The suppression of these pathways by sesamin can lead to a downregulation of pro-inflammatory cytokines and enzymes, thereby mitigating oxidative damage.[2][3]
Comparative Performance of Antioxidant Positive Controls
The selection of an appropriate positive control is critical for the validation and interpretation of antioxidant screening assays. The following table summarizes the reported antioxidant activities of this compound and its derivative, sesaminol, in comparison to commonly used positive controls. It is important to note that the antioxidant activity of this compound itself is reported to be modest in some in vitro assays, and its beneficial effects in vivo are often attributed to its metabolites.
Table 1: Comparison of IC50/EC50 Values for Various Antioxidants in Common Assays
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (Value) |
| (-)-Sesaminol | 0.0011 mg/mL[6] | 0.0021 mg/mL[6] | 103.2998 µmol/g[6] |
| Ascorbic Acid | ~4.97 µg/mL[7] | ~0.521 µg/mL[7] | EC50 ~12.01 µg/mL[7] |
| Trolox | ~3.77 µg/mL[8] | ~2.93 µg/mL[8] | - |
| BHT | IC50 ~3.93 µg/mL[9] | - | - |
| α-Tocopherol | IC50 ~31 µg/mL[7] | 46% scavenging at 2% (w/v)[7] | - |
| Sesame Seed Extracts | 8.88–44.21 µg/mL[7] | 24.91–141.19 µg/mL[7] | EC50 222.40–872.57 µg/mL[7] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. EC50 (Effective Concentration 50%) in the context of the FRAP assay refers to the concentration at which the antioxidant has a reducing power equivalent to 50% of the maximum response. Data for sesame seed extracts are included to provide context for the antioxidant potential of the natural source of sesamin.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below, with specific instructions for using this compound as a positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
This compound (as positive control)
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (95% v/v)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to determine the IC50 value. Prepare solutions of test compounds in a similar manner.
-
Assay Protocol:
-
Add 100 µL of various concentrations of this compound or test compounds to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation of Scavenging Activity: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound or the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
This compound (as positive control)
-
Test compounds
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
-
Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Assay Protocol:
-
Calculation of Scavenging Activity: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration to determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound (as positive control)
-
Test compounds
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound and serial dilutions.
-
Assay Protocol:
-
Add 10 µL of the sample or standard to each well.
-
Add 220 µL of the FRAP working solution to each well.
-
Mix and incubate at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: Create a standard curve using a known antioxidant like Trolox or ascorbic acid. The antioxidant capacity of the samples is then expressed as equivalents of the standard.
Visualizations
Signaling Pathway of this compound's Antioxidant and Anti-inflammatory Action
This compound has been shown to modulate key signaling pathways involved in inflammation and cellular stress, which are intricately linked to oxidative stress. The following diagram illustrates the inhibitory effects of sesamin on the NF-κB and MAPK signaling cascades.
Caption: this compound's inhibitory action on NF-κB and MAPK pathways.
Experimental Workflow for Antioxidant Screening
The following diagram outlines a general workflow for screening the antioxidant capacity of test compounds using this compound as a positive control.
References
- 1. Dietary sesame seed and its lignan increase both ascorbic acid concentration in some tissues and urinary excretion by stimulating biosynthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesamin protects against DSS-induced colitis in mice by inhibiting NF-κB and MAPK signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. rvaprostatecancersupport.org [rvaprostatecancersupport.org]
- 4. Sesamin stimulates osteoblast differentiation through p38 and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesamin stimulates osteoblast differentiation through p38 and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
The Potential of (-)-Sesamin in Prostate Cancer: A Comparative Guide to Emerging and Established Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Prostate cancer remains a significant global health challenge, with a critical need for more precise diagnostic and prognostic biomarkers to improve patient stratification and treatment strategies. While Prostate-Specific Antigen (PSA) has been the cornerstone of screening, its limitations in specificity have fueled the search for more reliable markers. This guide provides an objective comparison of the potential of (-)-sesamin, a lignan (B3055560) from sesame seeds, to modulate key molecular pathways in prostate cancer, against established and emerging clinical biomarkers. We present supporting experimental data, detailed methodologies, and visual pathways to facilitate a comprehensive understanding of the current landscape.
Section 1: this compound as a Modulator of Prostate Cancer Pathways
This compound has demonstrated significant anti-cancer properties in preclinical studies by influencing multiple signaling pathways crucial for prostate cancer progression. While not yet validated as a standalone biomarker, its ability to modulate specific molecules warrants consideration for its therapeutic and potentially synergistic applications.
Experimental Evidence for this compound's Activity
The anti-cancer effects of this compound have been documented in various in vitro and in vivo models of prostate cancer.
| Parameter | Cell Line(s) | Effective Concentration/Dose | Observed Effect | Reference |
| Cell Proliferation | DU145, LNCaP | IC50: 9.78 µM (HEK293/TRPM8) | Inhibition of cell proliferation. | [1] |
| Cell Proliferation | PC3 | Dose-dependent | Inhibition of LPS-induced proliferation. | [2][3] |
| Tumor Growth (in vivo) | PC3-derived xenografts | Not specified | Inhibition of LPS-induced tumor growth. | [2][3] |
| Metastasis-Related Proteins | PC3 | Dose-dependent | Reduction of MMP-9, ICAM-1, VEGF. | [3] |
| Inflammatory Cytokines | PC3 | Dose-dependent | Decreased production of TGF-α and IL-6. | [3] |
| Cell Survival Proteins | KBM-5 | 100 µmol/L | Suppression of Bcl-2 and survivin. | [4] |
| Proliferation-Associated Proteins | KBM-5 | 100 µmol/L | Suppression of cyclin D1. | [4] |
| Inflammation-Associated Proteins | KBM-5 | 100 µmol/L | Suppression of cyclooxygenase-2 (COX-2). | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by targeting key signaling cascades involved in cancer cell survival, proliferation, and invasion.
Section 2: Established and Emerging Biomarkers for Prostate Cancer
The landscape of prostate cancer biomarkers is evolving from a single marker to multi-faceted panels that incorporate genetic and proteomic data to enhance diagnostic and prognostic accuracy.
Comparative Overview of Prostate Cancer Biomarkers
Here, we compare this compound's modulated molecules with clinically relevant biomarkers.
| Biomarker/Panel | Biomarker Type | Sample Type | Clinical Utility | Limitations |
| This compound Modulated Molecules | Protein/Gene Expression | Tissue/Cells (Preclinical) | Potential therapeutic target, chemosensitizer. | Not validated for diagnosis/prognosis in humans. |
| PSA (Prostate-Specific Antigen) | Protein | Serum | Screening, monitoring treatment response and recurrence. | Low specificity (elevated in BPH, prostatitis), can lead to overdiagnosis.[5] |
| PHI (Prostate Health Index) | Protein Panel (total PSA, free PSA, p2PSA) | Serum | Improved risk stratification for men with elevated PSA. | Not a standalone diagnostic test. |
| 4Kscore Test | Protein Panel (four kallikreins) | Serum | Predicts risk of aggressive prostate cancer. | Not a standalone diagnostic test. |
| PCA3 (Prostate Cancer Antigen 3) | long non-coding RNA | Urine | Helps decide on the need for a repeat biopsy.[5][6] | Requires digital rectal exam prior to sample collection. |
| TMPRSS2-ERG Gene Fusion | Gene Fusion | Urine/Tissue | High specificity for prostate cancer.[7] | Not present in all prostate cancers. |
| MyProstateScore 2.0 (MPS2) | 18-Gene Panel | Urine | Differentiates high-grade from low-grade cancer to reduce unnecessary biopsies.[8] | Newer test, requires further large-scale validation. |
| Decipher | 22-Gene Panel (RNA) | Tissue (post-prostatectomy) | Predicts risk of metastasis and informs adjuvant therapy decisions.[6] | Requires tumor tissue from surgery. |
| Prolaris | 46-Gene Panel (RNA) | Tissue | Assesses tumor proliferation and predicts disease aggressiveness. | Requires tumor tissue from biopsy or surgery. |
Section 3: Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are summaries of key experimental protocols used in the evaluation of this compound and other biomarkers.
This compound In Vitro and In Vivo Studies
-
Cell Proliferation Assay (MTT Assay): Prostate cancer cells (e.g., PC3) are seeded in 96-well plates and treated with various concentrations of this compound for specified durations. MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. Absorbance is measured to determine cell viability and proliferation rates.[3]
-
Western Blot Analysis: Cells treated with this compound are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Bcl-2, Cyclin D1, p-p38, NF-κB p65). A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.[3][4]
-
Invasion Assay (Transwell Assay): The invasive potential of prostate cancer cells is assessed using Matrigel-coated Transwell inserts. Cells treated with this compound are placed in the upper chamber, and a chemoattractant is in the lower chamber. After incubation, non-invading cells are removed, and invaded cells on the lower surface of the membrane are stained and counted.[3]
-
In Vivo Tumor Xenograft Model: Immunocompromised mice are subcutaneously injected with human prostate cancer cells. Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection). Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[2]
Clinical Biomarker Validation Workflow
The validation of clinical biomarkers follows a rigorous, multi-phased process to ensure their accuracy, reliability, and clinical utility.
Conclusion
This compound shows considerable promise as a therapeutic agent for prostate cancer, with well-documented effects on key signaling pathways that drive the disease. While its direct application as a diagnostic or prognostic biomarker has not been established, the molecules it modulates (e.g., NF-κB and MAPK pathway components) are central to the disease's pathology.
In contrast, the field of prostate cancer biomarkers is advancing towards multi-marker panels (e.g., PHI, 4Kscore, MPS2) and genomic classifiers (e.g., Decipher, Prolaris) that offer improved specificity and prognostic value over PSA alone. These validated biomarkers play a crucial role in clinical decision-making, from initial biopsy decisions to post-treatment management.
Future research should focus on whether the modulatory effects of this compound on specific cellular proteins could be harnessed to enhance the sensitivity of existing biomarkers or to serve as pharmacodynamic markers in clinical trials of sesamin-based therapies. The continued validation of both novel natural compounds and sophisticated biomarker panels will be essential in advancing the personalized management of prostate cancer.
References
- 1. Identification of a natural compound, sesamin, as a novel TRPM8 antagonist with inhibitory effects on prostate adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesamin inhibits lipopolysaccharide-induced proliferation and invasion through the p38-MAPK and NF-κB signaling pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Modern biomarkers in prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel biomarkers for the detection of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Prostate Cancer Biomarker Test May Help Men Avoid Unnecessary Biopsy | Division of Cancer Prevention [prevention.cancer.gov]
Comparative Transcriptomic Analysis of Cells Treated with (-)-Sesamin and Its Analogs: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic effects of (-)-Sesamin and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key experimental data and outlining methodologies, this document serves as a resource for understanding the molecular mechanisms underlying the biological activities of these compounds.
Comparative Transcriptomic Data
The following tables summarize the quantitative data from a comparative study on the effects of this compound and its analogs, episesamin and sesamolin (B1680958), on hepatic gene expression in Sprague-Dawley rats. The data is derived from a DNA microarray analysis where rats were fed diets containing 0.2% of each respective lignan (B3055560) for 15 days[1][2].
Table 1: Overview of Differentially Expressed Genes in Rat Liver Treated with this compound and its Analogs
| Lignan | Number of Genes with >1.5-fold Change in Expression | Number of Genes with >2-fold Change in Expression |
| This compound | 128 | 40 |
| Episesamin | 526 | 152 |
| Sesamolin | 516 | 140 |
Data sourced from Ide et al. (2009).[1][2]
Table 2: Functional Classification of Genes with Altered Expression
| Functional Category | General Observations |
| Fatty Acid Oxidation | Expression of numerous genes encoding enzymes and proteins involved in hepatic fatty acid oxidation was modified by all three lignans (B1203133). This includes genes for enzymes in the β-oxidation pathway, fatty acid transport proteins, and regulators of carnitine and CoA levels. The effects of episesamin and sesamolin were generally more pronounced than those of this compound[1]. |
| Lipogenesis | Genes involved in hepatic lipogenesis were modulated by the lignans[1]. |
| Cholesterogenesis | The expression of genes related to cholesterol biosynthesis was altered[1]. |
| Glucose Metabolism | Modifications in the expression of genes associated with glucose metabolism were observed[1]. |
Experimental Protocols
The data presented in this guide is based on a key comparative study. The following is a detailed description of the experimental methodology employed in that research.
Animal Study Protocol:
-
Animal Model: Male Sprague-Dawley rats were used for the in vivo experiments[1].
-
Acclimatization: Animals were acclimatized to the laboratory conditions before the commencement of the study.
-
Dietary Groups: The rats were divided into four groups: a control group receiving a lignan-free diet, and three experimental groups receiving diets supplemented with 0.2% this compound, 0.2% episesamin, or 0.2% sesamolin, respectively[1].
-
Treatment Duration: The experimental diets were provided to the rats for a period of 15 days[1].
-
Sample Collection: At the end of the treatment period, liver tissues were collected for transcriptomic analysis.
Transcriptomic Analysis Protocol (DNA Microarray):
-
RNA Extraction: Total RNA was isolated from the liver tissue samples of each experimental group.
-
cRNA Synthesis and Labeling: The extracted RNA was used as a template to synthesize complementary RNA (cRNA), which was then labeled with a fluorescent dye.
-
Microarray Hybridization: The labeled cRNA was hybridized to a DNA microarray chip, which contained probes for a large number of rat genes.
-
Scanning and Data Acquisition: The microarray slides were scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data was normalized, and statistical analysis was performed to identify genes that were differentially expressed between the lignan-treated groups and the control group. A fold-change cut-off of >1.5 and >2.0 was used to identify significantly altered genes[1][2].
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow of the comparative transcriptomic analysis of this compound and its analogs.
Modulation of NF-κB Signaling Pathway
This compound has been reported to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways, including the NF-κB pathway. The following diagram provides a simplified representation of this pathway and indicates the potential point of intervention by this compound and its analogs.
References
- 1. Comparative study of sesame lignans (sesamin, episesamin and sesamolin) affecting gene expression profile and fatty acid oxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid metabolism and nutrigenomics - impact of sesame lignans on gene expression profiles and fatty acid oxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking different extraction techniques for (-)-Sesamin from natural sources
For Researchers, Scientists, and Drug Development Professionals
(-)-Sesamin, a lignan (B3055560) found predominantly in sesame seeds (Sesamum indicum), has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The efficient extraction of this compound from its natural sources is a critical first step for research and drug development. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Extraction Techniques
The selection of an appropriate extraction method for this compound depends on several factors, including extraction efficiency, yield, purity of the final product, solvent consumption, extraction time, and energy requirements. This section compares conventional and modern extraction techniques, with quantitative data summarized in Table 1.
| Extraction Technique | Extraction Yield (%) | Purity (%) | Solvent Consumption | Extraction Time | Energy Consumption | Key Advantages | Key Disadvantages |
| Maceration | Low to Moderate | Moderate | High | Long (hours to days) | Low | Simple, low cost | Time-consuming, high solvent use, lower yield |
| Soxhlet Extraction | High | Moderate to High | High | Moderate (hours) | High | High extraction efficiency | Time-consuming, large solvent volume, potential thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | High | High | Moderate | Short (minutes) | Moderate | Fast, efficient, reduced solvent use | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | High | High | Low to Moderate | Very Short (minutes) | Moderate to High | Very fast, low solvent use, high yield | Requires specialized equipment, potential for hotspots |
| Supercritical Fluid Extraction (SFE) | High | Very High | Low (CO2 is recycled) | Moderate (hours) | High | High purity, solvent-free product, "green" technique | High initial investment, complex operation |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are intended to be reproducible for laboratory-scale extractions.
Maceration
Objective: To extract this compound using a simple solvent soaking method.
Materials:
-
Dried and powdered sesame seeds or sesame meal
-
Ethanol (B145695) (95%)
-
Shaker or magnetic stirrer
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered sesame material and place it in a conical flask.
-
Add 100 mL of 95% ethanol to the flask (1:10 solid-to-solvent ratio).
-
Seal the flask and place it on a shaker or magnetic stirrer at room temperature.
-
Agitate the mixture for 24-48 hours.
-
After the extraction period, filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
Soxhlet Extraction
Objective: To achieve a high extraction yield of this compound through continuous solvent cycling.
Materials:
-
Dried and powdered sesame seeds or sesame meal
-
n-Hexane or ethanol
-
Soxhlet apparatus (thimble, extraction chamber, condenser, and receiving flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 10 g of the powdered sesame material into a cellulose (B213188) thimble.
-
Position the thimble inside the Soxhlet extraction chamber.
-
Fill the receiving flask with 150 mL of the chosen solvent.
-
Assemble the Soxhlet apparatus and place the receiving flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.
-
Allow the extraction to proceed for 6-8 hours, completing multiple extraction cycles.
-
After extraction, cool the apparatus and collect the solvent containing the extracted this compound from the receiving flask.
-
Concentrate the extract using a rotary evaporator to obtain the crude product.
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction efficiency of this compound using ultrasonic waves.
Materials:
-
Dried and powdered sesame seeds or sesame meal
-
Ethanol (75%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Mix 10 g of the powdered sesame material with 200 mL of 75% ethanol in a beaker (1:20 solid-to-solvent ratio).[1]
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specified power (e.g., 410 W) and temperature (e.g., 50°C) for a duration of 65 minutes.[2]
-
After sonication, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant and concentrate it using a rotary evaporator to yield the crude this compound extract.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Dried and powdered sesame seeds or sesame meal
-
Ethyl acetate (B1210297)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 2 g of the powdered sesame material in a microwave-safe extraction vessel.
-
Add 25 mL of ethyl acetate to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave power (e.g., 800 W) for a short duration (e.g., 7 minutes).
-
After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
Supercritical Fluid Extraction (SFE)
Objective: To extract this compound with high purity using supercritical carbon dioxide.
Materials:
-
Dried and powdered sesame seeds or sesame meal
-
Supercritical fluid extractor
-
Carbon dioxide (food grade)
-
Co-solvent (e.g., ethanol)
Procedure:
-
Load the powdered sesame material into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to the desired supercritical pressure (e.g., 4000 psi) and temperature (e.g., 50°C).[3]
-
Introduce a co-solvent, such as 10 mol% ethanol, to enhance the extraction of polar lignans.[3]
-
Allow the supercritical fluid to pass through the extraction vessel for a specified time (e.g., 2 hours).
-
The extracted this compound is separated from the supercritical fluid in a separator by reducing the pressure, causing the CO2 to return to its gaseous state and leaving behind the pure extract.
-
Collect the this compound extract from the separator.
Visualizing the Extraction Workflow and Biological Action
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound extraction.
Caption: this compound's inhibitory action on NF-κB and STAT3 signaling pathways.
Conclusion
The choice of an extraction method for this compound is a trade-off between various factors. For large-scale, high-purity production where environmental impact is a concern, Supercritical Fluid Extraction stands out as a superior "green" technology, albeit with high initial costs. For rapid, lab-scale extractions with high efficiency and reduced solvent consumption, Ultrasound-Assisted Extraction and Microwave-Assisted Extraction are excellent choices. Soxhlet extraction remains a reliable method for achieving high yields, though it is more time and solvent-intensive. Maceration , while simple and inexpensive, is generally less efficient and more suitable for preliminary studies.
This guide provides a foundational understanding of the different techniques available for this compound extraction. Researchers are encouraged to consider their specific requirements for yield, purity, cost, and environmental impact when selecting the most appropriate method for their research and development endeavors.
References
Safety Operating Guide
Proper Disposal of (-)-Sesamin: A Guide for Laboratory Professionals
(-)-Sesamin, a lignan (B3055560) found in sesame seeds, is utilized in various research and development applications.[1] While generally not classified as a hazardous substance, proper handling and disposal are crucial to ensure laboratory safety and environmental protection.[2] This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][4] In case of accidental contact, follow these first-aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids apart.[3]
-
Skin: Wash off with soap and plenty of water.[4]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[4]
For small spills, carefully sweep or vacuum the material and place it in a designated, sealed container for disposal.[3][4] Ensure the area is well-ventilated after cleanup.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4] Adhere to all federal, state, and local environmental regulations.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a clearly labeled, puncture-proof, and sealable container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number (607-80-7).[2] Include any other components in the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area. This area should be away from incompatible materials, such as strong oxidizing agents.[4]
-
-
Disposal:
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [3] |
| Molecular Weight | 354.36 g/mol | [3] |
| Melting Point | 127 - 129 °C | [3] |
| Boiling Point | 504 °C | [3] |
| Solubility in Water | Insoluble | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Sesamin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of (-)-Sesamin, a lignan (B3055560) found in sesame seeds, recognized for its potential therapeutic properties. Adherence to these procedural steps will help ensure a safe laboratory environment during its use in research and development.
Personal Protective Equipment (PPE)
Given the varying information on the hazards of this compound, with some sources indicating it as an irritant, a conservative approach to personal protective equipment is recommended. The following PPE should be worn at all times when handling this compound in a solid form to minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Conforming to EN166 or NIOSH standards | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex disposable gloves | Prevents skin contact with the compound.[1] Gloves should be inspected for integrity before use and changed regularly. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved N95 or higher | Recommended when handling the powder outside of a fume hood or ventilated enclosure to prevent inhalation of fine particles.[2] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for safely handling this compound from receipt to disposal. This protocol outlines the key steps to be followed within a laboratory setting.
-
Preparation and Weighing:
-
Before handling, ensure that the work area, typically a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.
-
Wear all required personal protective equipment.
-
When weighing the solid this compound, use a spatula to carefully transfer the powder to a weighing vessel. Avoid creating dust.
-
If weighing outside of a ventilated enclosure, respiratory protection is strongly advised.
-
-
Dissolving the Compound:
-
This compound is soluble in solvents such as chloroform, benzene, acetic acid, and acetone. It is insoluble in water and ethanol.
-
Add the desired solvent to the vessel containing the weighed this compound.
-
Cap the vessel and mix by gentle swirling or vortexing until the solid is completely dissolved.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with the solution.
-
If there is a risk of splashing, the use of a face shield in addition to safety glasses is recommended.[2]
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent and then soap and water.
-
Thoroughly wash hands and any exposed skin with soap and water after completing the work and before leaving the laboratory.[3]
-
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed container designated for chemical waste.
-
The container should be kept closed when not in use.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled waste container for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Do not pour this compound solutions down the drain.[4]
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemical containers.
-
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound in a laboratory setting.
References
- 1. Sesamin(607-80-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. brandt.co [brandt.co]
- 4. carlroth.com [carlroth.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
